Product packaging for Tulathromycin B(Cat. No.:CAS No. 280755-12-6)

Tulathromycin B

Cat. No.: B591065
CAS No.: 280755-12-6
M. Wt: 806.1 g/mol
InChI Key: JEBMHQVCOAWRCT-QPTWMBCESA-N
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Description

Tulathromycin B is a key constituent of the semi-synthetic macrolide antibiotic tulathromycin, which belongs to the triamilide subclass. The parent compound is extensively used in veterinary medicine for the treatment and control of bovine and swine respiratory diseases, demonstrating broad-spectrum activity against pathogens such as Mannheimia haemolytica , Pasteurella multocida , Mycoplasma bovis , and Histophilus somni . Its mechanism of action, characteristic of macrolides, involves binding to the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis . Tulathromycin is noted for its long-acting properties, with a rapid absorption and a prolonged elimination half-life that allows for sustained drug concentrations in tissues, particularly the lungs . Research into tulathromycin has revealed its potential for inducing immune modulatory effects, with in vitro and in vivo studies showing suppression of T-cell proliferation and macrophage activation, which presents a significant area for further scientific investigation . Furthermore, it serves as a critical tool for studying antimicrobial resistance mechanisms. Research indicates that resistance in pathogens like Mycoplasma hyopneumoniae can arise through mutations in the 23S rRNA gene (e.g., A2058G) and through the upregulation of efflux pump systems, providing a model to understand and combat antibiotic resistance . This product, this compound, is offered as a high-purity chemical entity to facilitate such advanced pharmaceutical and microbiological research. It is supplied For Research Use Only and is strictly not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H79N3O12 B591065 Tulathromycin B CAS No. 280755-12-6

Properties

IUPAC Name

(2R,3R,6R,8R,9R,10S,11S,12R)-2-[(2R,3R)-2,3-dihydroxypentan-2-yl]-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-11-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,6,8,10,12-pentamethyl-1-oxa-4-azacyclotridecan-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H79N3O12/c1-15-17-42-22-41(50)28(8)53-31(20-39(41,10)51-14)54-33-25(5)34(56-37-32(46)29(44(12)13)18-24(4)52-37)38(9,48)19-23(3)21-43-27(7)35(55-36(47)26(33)6)40(11,49)30(45)16-2/h23-35,37,42-43,45-46,48-50H,15-22H2,1-14H3/t23-,24-,25+,26-,27-,28+,29+,30-,31+,32-,33+,34-,35-,37+,38-,39-,40-,41+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBMHQVCOAWRCT-QPTWMBCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1(C(OC(CC1(C)OC)OC2C(C(C(CC(CNC(C(OC(=O)C2C)C(C)(C(CC)O)O)C)C)(C)O)OC3C(C(CC(O3)C)N(C)C)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC[C@@]1([C@@H](O[C@H](C[C@@]1(C)OC)O[C@H]2[C@@H]([C@H]([C@](C[C@H](CN[C@@H]([C@@H](OC(=O)[C@@H]2C)[C@@](C)([C@@H](CC)O)O)C)C)(C)O)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H79N3O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

806.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

280755-12-6
Record name Tulathromycin B [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0280755126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TULATHROMYCIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5PDD839DA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of Tulathromycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tulathromycin, a potent macrolide antibiotic, is a cornerstone in veterinary medicine for treating respiratory diseases in cattle and swine. It exists as an equilibrium mixture of two isomers: Tulathromycin A, a 15-membered azalide, and Tulathromycin B, a 13-membered macrolide. While Tulathromycin A is the major component, understanding the chemical structure and synthesis of this compound is crucial for a comprehensive grasp of the drug's chemistry, activity, and potential for further development. This technical guide provides a detailed examination of the chemical structure of this compound and a comprehensive overview of its synthesis pathway, including key reactions, influencing factors, and purification methods.

Chemical Structure of this compound

This compound is a complex macrolide antibiotic distinguished by its 13-membered lactone ring. This structural feature arises from a translactonization reaction of its isomeric counterpart, Tulathromycin A.[1] The defining characteristic of the tulathromycin family is the presence of three polar amine groups, which contribute to the unique pharmacokinetic properties of these compounds.

Key Structural Features:

  • Macrocyclic Ring: A 13-membered lactone ring.[1]

  • Chemical Formula: C41H79N3O12[2][3]

  • Molecular Weight: Approximately 806.09 g/mol .[2][3]

  • Isomeric Relationship: Exists in equilibrium with the 15-membered Tulathromycin A, typically in a 1:9 ratio in aqueous solutions.[4]

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C41H79N3O12
Molecular Weight 806.09 g/mol
CAS Number 280755-12-6
IUPAC Name (2R,3R,6R,8R,9R,10S,11S,12R)-2-((2R,3R)-2,3-dihydroxypentan-2-yl)-9-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-8-hydroxy-11-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-5-((propylamino)methyl)tetrahydro-2H-pyran-2-yl)oxy)-3,6,8,10,12-pentamethyl-1-oxa-4-azacyclotridecan-13-one
SMILES CCCNCC1(--INVALID-LINK--O--INVALID-LINK--O[C@H]2--INVALID-LINK----INVALID-LINK--(C--INVALID-LINK--CN--INVALID-LINK----INVALID-LINK--[C@@H]2C)--INVALID-LINK--(O)--INVALID-LINK--O)O">C@HO[C@H]3--INVALID-LINK--O3)N(C)C">C@@HO)O
InChI Key JEBMHQVCOAWRCT-QPTWMBCESA-N

A 2D chemical structure of this compound is depicted below:

alt text

Synthesis Pathway of this compound

The synthesis of Tulathromycin results in a mixture of isomers A and B. The formation of this compound is a consequence of an intramolecular translactonization reaction. The overall synthesis is a multi-step process starting from a precursor macrolide, typically a derivative of erythromycin A. Key transformations include selective protection of hydroxyl groups, oxidation, epoxidation, and subsequent nucleophilic ring-opening.

The ratio of Tulathromycin A to B is significantly influenced by reaction conditions such as solvent polarity, temperature, and pH. For instance, polar aprotic solvents like tetrahydrofuran (THF) tend to favor the formation of Tulathromycin A. The equilibrium between the two isomers is a dynamic process in aqueous media.

The following diagram illustrates a plausible synthetic pathway leading to the formation of the Tulathromycin isomeric mixture, including the key intermediates and reactions.

Tulathromycin_Synthesis cluster_start Starting Material cluster_protection Protection cluster_oxidation Oxidation cluster_epoxidation Epoxidation cluster_deprotection Deprotection cluster_ring_opening Ring Opening & Isomerization A Erythromycin A Derivative B Protected Erythromycin Derivative A->B Selective Protection (e.g., Acetyl, Benzyl) C Keto-derivative B->C Swern Oxidation (DMSO, Oxalyl Chloride, Et3N, -78°C) D Epoxy-intermediate C->D Corey-Chaykovsky Reaction (Trimethylsulfonium iodide, Base) E Deprotected Epoxy-intermediate D->E Deprotection (e.g., Hydrogenolysis) F Tulathromycin A (15-membered) E->F Nucleophilic Ring Opening (n-propylamine) G This compound (13-membered) F->G Translactonization (Aqueous conditions, pH dependent) G->F Translactonization (Equilibrium)

A schematic overview of the synthetic pathway to Tulathromycin isomers.

Key Experimental Protocols

Detailed experimental protocols for the synthesis of macrolide antibiotics are often proprietary. However, based on patent literature and general organic synthesis principles, the following sections outline the methodologies for the key transformations.

Swern Oxidation of the Protected Erythromycin Derivative

The Swern oxidation is a widely used method for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. In the synthesis of Tulathromycin, this reaction is crucial for converting a hydroxyl group on the macrolide core to a ketone, a necessary precursor for the subsequent epoxidation step.

General Protocol:

  • A solution of oxalyl chloride (2.0 eq) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Dimethyl sulfoxide (DMSO) (3.0 eq), dissolved in anhydrous DCM, is added dropwise to the cooled oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for 15-30 minutes.

  • The protected erythromycin derivative (1.0 eq), dissolved in anhydrous DCM, is added slowly to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC).

  • After the starting material is consumed, triethylamine (Et3N) (5.0-6.0 eq) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature.

  • The reaction is quenched with water, and the organic layer is separated.

  • The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude keto-derivative.

Corey-Chaykovsky Epoxidation

The Corey-Chaykovsky reaction is a classic method for the synthesis of epoxides from ketones or aldehydes using a sulfur ylide. This step introduces the epoxide ring that is later opened by n-propylamine.

General Protocol:

  • Trimethylsulfonium iodide or bromide (1.5-2.0 eq) is suspended in anhydrous tetrahydrofuran (THF) or a mixture of THF and DCM under an inert atmosphere.

  • The suspension is cooled to a low temperature (e.g., -20 °C to 0 °C).

  • A strong base, such as sodium hydride or potassium tert-butoxide (1.5-2.0 eq), is added portion-wise to generate the sulfur ylide in situ. The mixture is stirred for 30-60 minutes.

  • The keto-derivative (1.0 eq), dissolved in anhydrous THF or DCM, is added dropwise to the ylide solution at a low temperature (e.g., -78 °C).

  • The reaction is stirred at low temperature until completion (monitored by TLC).

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude epoxy-intermediate.

Translactonization and Isomer Separation

The formation of this compound occurs via an intramolecular translactonization of Tulathromycin A in solution. This equilibrium is influenced by pH and the solvent system. While the synthesis typically yields a mixture, separation of the isomers can be achieved through chromatographic techniques.

Purification of this compound:

A patent describes a method for separating Tulathromycin A and B from a crude product. The process involves:

  • Acidification and Dissolution: The crude Tulathromycin product is acidified and dissolved.

  • Adsorption and Desorption: The solution is subjected to an adsorption/desorption process.

  • Chromatography: The mixture is then separated by column chromatography, with cellulose powder being a suitable stationary phase.

  • Elution: Elution with a suitable solvent system (e.g., butyl acetate) allows for the separation of the two isomers, with this compound reportedly being the first to elute under certain conditions.

  • Distillation: The collected fractions containing the respective isomers are then concentrated under reduced pressure to obtain the solid products.

This process can yield this compound with a purity of over 98%.

Quantitative Data

The synthesis of Tulathromycin is a complex, multi-step process, and yields can vary. The final product is an equilibrium mixture of isomers.

Table 2: Representative Yields and Purity in Tulathromycin Synthesis

StepProductTypical YieldPurity
Swern Oxidation Keto-derivativeHighGenerally requires purification
Corey-Chaykovsky Epoxidation Epoxy-intermediateModerate to GoodGenerally requires purification
Ring Opening/Isomerization Tulathromycin (A/B mixture)GoodMixture of isomers
Chromatographic Separation This compound->98%

Note: Specific yields are highly dependent on the exact reaction conditions and scale.

Conclusion

This compound, the 13-membered lactone isomer of Tulathromycin, is an integral part of the commercially available antibiotic. Its formation through a translactonization reaction from the major 15-membered isomer, Tulathromycin A, adds a layer of complexity to the drug's chemistry. While the synthesis of Tulathromycin produces a mixture of these isomers, understanding the key synthetic steps—Swern oxidation and Corey-Chaykovsky epoxidation—and the factors influencing the isomeric equilibrium is vital for drug development and manufacturing. Furthermore, chromatographic methods provide a means to isolate high-purity this compound, enabling further research into its specific biological activities and potential therapeutic applications. This guide provides a foundational understanding of the chemical structure and synthesis of this compound for professionals in the field of drug discovery and development.

References

An In-depth Technical Guide on the Mechanism of Action of Tulathromycin B on Bacterial Ribosomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tulathromycin B, a semi-synthetic macrolide antibiotic belonging to the triamilide subclass, is a potent inhibitor of bacterial protein synthesis. Its mechanism of action involves high-affinity binding to the 50S subunit of the bacterial ribosome, leading to a cascade of events that ultimately stall protein production and inhibit bacterial growth. This technical guide provides a detailed exploration of the molecular interactions and functional consequences of this compound binding to the bacterial ribosome. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the critical pathways and workflows.

Core Mechanism of Action

This compound exerts its bacteriostatic, and at higher concentrations, bactericidal effects by targeting the bacterial protein synthesis machinery. The primary target is the 50S ribosomal subunit, where the drug binds within the nascent peptide exit tunnel (NPET).[1][2]

Binding Site on the 50S Ribosomal Subunit

This compound binds to a single site on the large ribosomal subunit, located near the peptidyl transferase center (PTC) at the entrance of the NPET.[3] This strategic location allows it to interfere with the passage of newly synthesized polypeptide chains. The binding site is predominantly composed of 23S ribosomal RNA (rRNA), with potential indirect contributions from ribosomal proteins.

Interaction with 23S rRNA

The interaction of this compound with the 23S rRNA is crucial for its inhibitory activity. The binding pocket is primarily formed by nucleotides in domain V of the 23S rRNA. A key interaction occurs with the nucleotide A2058 (E. coli numbering), which is a common binding determinant for macrolide antibiotics.[4][5] Molecular modeling based on the crystal structure of the related macrolide azithromycin bound to the ribosome suggests that this compound's desosamine sugar makes critical contacts with A2058.[6] Additionally, other nucleotides in domain V and potentially domain II, such as those around G748, may contribute to the binding, although this compound is likely too small to directly span the tunnel to contact G748, unlike larger macrolides.[5][7]

Role of Ribosomal Proteins

While the direct binding interactions of this compound are with the 23S rRNA, ribosomal proteins L4 and L22, which have extensions that line the NPET, play a significant role in the action of macrolides. Mutations in these proteins can confer resistance to macrolides, suggesting that they influence the conformation of the 23S rRNA binding site.[8] These effects are likely allosteric, where changes in the protein structure perturb the rRNA structure, thereby reducing the binding affinity of the drug.[8]

Inhibition of Protein Synthesis

The binding of this compound within the NPET leads to the inhibition of protein synthesis through multiple mechanisms:

  • Steric Occlusion: The presence of the drug molecule in the narrow tunnel physically obstructs the passage of the elongating polypeptide chain.[3]

  • Stimulation of Peptidyl-tRNA Dissociation: this compound binding can induce conformational changes in the ribosome that lead to the premature dissociation of peptidyl-tRNA from the P-site during the translocation process.[9] This effectively terminates translation.

  • Inhibition of Transpeptidation and Translocation: By binding near the PTC, this compound can interfere with the correct positioning of the aminoacyl-tRNA in the A-site and the peptidyl-tRNA in the P-site, thereby inhibiting peptide bond formation (transpeptidation) and the subsequent movement of the tRNAs and mRNA (translocation).

Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound.

Table 1: In Vitro Protein Synthesis Inhibition

ParameterValue (μM)Organism/SystemReference
IC500.26 ± 0.05E. coli in vitro transcription/translation system[7]

Table 2: Minimum Inhibitory Concentrations (MIC) Against Key Respiratory Pathogens

OrganismMIC90 (μg/mL)HostReference
Mannheimia haemolytica2Bovine
Pasteurella multocida1Bovine
Pasteurella multocida2Porcine
Histophilus somni0.5 - 4Bovine
Actinobacillus pleuropneumoniae4 - 16Porcine

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Ribosome Binding Assay: Fluorescence Polarization Displacement Assay

This assay measures the binding of a test compound (e.g., this compound) to the ribosome by monitoring the displacement of a fluorescently labeled macrolide probe.

Materials:

  • Purified 70S ribosomes from a sensitive bacterial strain (e.g., E. coli MRE600).

  • Fluorescently labeled macrolide (e.g., BODIPY-erythromycin).

  • This compound.

  • Binding Buffer: 20 mM HEPES (pH 7.5), 50 mM NH4Cl, 10 mM MgCl2, 0.05% Tween 20.

  • 96-well, black, round-bottom plates.

  • Fluorescence polarization plate reader.

Protocol:

  • Ribosome Preparation: Thaw and incubate purified 70S ribosomes at 37°C for 15 minutes to ensure activation. Dilute the ribosomes to the desired concentration in Binding Buffer.

  • Assay Setup: In a 96-well plate, add a fixed concentration of the fluorescently labeled macrolide probe to all wells.

  • Compound Addition: Add serial dilutions of this compound (or other unlabeled competitor compounds) to the wells. Include control wells with no competitor (maximum polarization) and wells with a high concentration of an unlabeled macrolide (e.g., erythromycin) to determine non-specific binding (minimum polarization).

  • Ribosome Addition: Add the diluted, activated ribosomes to each well to initiate the binding reaction. The final volume in each well should be consistent (e.g., 100 µL).

  • Incubation: Incubate the plate at room temperature for 2 hours to reach binding equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound required to displace 50% of the fluorescent probe. The dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

In Vitro Transcription/Translation Inhibition Assay

This assay quantifies the inhibitory effect of this compound on protein synthesis using a cell-free system.

Materials:

  • E. coli S30 cell-free extract system (or a reconstituted PURE system).

  • Plasmid DNA encoding a reporter protein (e.g., Green Fluorescent Protein - GFP, or Luciferase).

  • Amino acid mixture.

  • Energy source (ATP, GTP).

  • This compound.

  • Spectrofluorometer or luminometer.

Protocol:

  • Reaction Assembly: In a microcentrifuge tube or 96-well plate, assemble the in vitro transcription/translation reaction mixture according to the manufacturer's instructions. This typically includes the cell-free extract, buffer, amino acids, energy source, and plasmid DNA.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a positive control (no inhibitor) and a negative control (no DNA template).

  • Incubation: Incubate the reactions at 37°C for a specified period (e.g., 1-2 hours) to allow for transcription and translation of the reporter protein.

  • Quantification:

    • For GFP: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 488 nm and 509 nm).

    • For Luciferase: Add the luciferase substrate (e.g., luciferin) and measure the resulting luminescence.

  • Data Analysis: Plot the reporter signal (fluorescence or luminescence) against the logarithm of the this compound concentration. Fit the data to a dose-response curve to calculate the IC50 value, which represents the concentration of the drug that inhibits protein synthesis by 50%.[7]

Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis

This protocol provides a general workflow for determining the high-resolution structure of the this compound-ribosome complex.

Materials:

  • Highly purified and concentrated 70S ribosomes.

  • This compound.

  • Cryo-EM grids (e.g., copper grids with a perforated carbon film).

  • Plunge-freezing apparatus (e.g., Vitrobot).

  • Liquid ethane and liquid nitrogen.

  • Transmission Electron Microscope (TEM) equipped with a cryo-stage and a direct electron detector.

  • Image processing software (e.g., RELION, CryoSPARC).

Protocol:

  • Complex Formation: Incubate the purified 70S ribosomes with an excess of this compound to ensure saturation of the binding site.

  • Grid Preparation: Apply a small volume (3-4 µL) of the ribosome-drug complex solution to a glow-discharged cryo-EM grid.

  • Vitrification: Blot the grid with filter paper to create a thin film of the solution and immediately plunge-freeze it in liquid ethane cooled by liquid nitrogen. This process, known as vitrification, freezes the sample rapidly, preventing the formation of ice crystals and preserving the native structure of the complex.

  • Data Collection: Transfer the vitrified grid to a cryo-TEM. Collect a large dataset of images (micrographs) of the ribosome particles at different orientations using a direct electron detector.

  • Image Processing:

    • Particle Picking: Computationally select individual ribosome particle images from the micrographs.

    • 2D Classification: Group the particle images into different classes based on their orientation to assess the quality of the sample.

    • 3D Reconstruction: Generate an initial 3D model and refine it iteratively to obtain a high-resolution 3D density map of the ribosome-Tulathromycin B complex.

  • Model Building and Analysis: Fit the atomic models of the ribosome and this compound into the cryo-EM density map. Analyze the structure to identify the precise binding site and the specific molecular interactions between the drug and the ribosomal components.

Visualizations

The following diagrams illustrate the mechanism of action, experimental workflows, and logical relationships described in this guide.

G cluster_entry Bacterial Cell cluster_binding Ribosome Interaction cluster_inhibition Inhibition of Translation cluster_outcome Cellular Outcome This compound This compound Cellular_Entry Cellular Entry This compound->Cellular_Entry Binding_50S Binds to 50S Ribosomal Subunit Cellular_Entry->Binding_50S NPET Occupies Nascent Peptide Exit Tunnel (NPET) Binding_50S->NPET rRNA_Interaction Interacts with 23S rRNA (Domain V, A2058) NPET->rRNA_Interaction Steric_Hindrance Steric Hindrance to Nascent Peptide rRNA_Interaction->Steric_Hindrance Peptidyl_tRNA_Dissociation Premature Peptidyl-tRNA Dissociation rRNA_Interaction->Peptidyl_tRNA_Dissociation Block_Translocation Inhibition of Translocation & Transpeptidation rRNA_Interaction->Block_Translocation Protein_Synthesis_Inhibition Protein Synthesis Inhibition Steric_Hindrance->Protein_Synthesis_Inhibition Peptidyl_tRNA_Dissociation->Protein_Synthesis_Inhibition Block_Translocation->Protein_Synthesis_Inhibition Bacterial_Growth_Arrest Bacterial Growth Arrest Protein_Synthesis_Inhibition->Bacterial_Growth_Arrest G Start Start Prepare_Reagents Prepare Ribosomes, Fluorescent Probe, and this compound dilutions Start->Prepare_Reagents Plate_Setup Add Probe and this compound to 96-well plate Prepare_Reagents->Plate_Setup Add_Ribosomes Add activated 70S Ribosomes to initiate binding Plate_Setup->Add_Ribosomes Incubate Incubate at RT for 2 hours to reach equilibrium Add_Ribosomes->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Data_Analysis Plot FP vs. [this compound] and determine IC50/Ki Measure_FP->Data_Analysis End End Data_Analysis->End G Start Start Assemble_Reaction Assemble in vitro transcription/ translation reaction mix Start->Assemble_Reaction Add_Inhibitor Add serial dilutions of this compound Assemble_Reaction->Add_Inhibitor Incubate_37C Incubate at 37°C for 1-2 hours Add_Inhibitor->Incubate_37C Quantify_Protein Quantify reporter protein (e.g., GFP, Luciferase) Incubate_37C->Quantify_Protein Data_Analysis Plot signal vs. [this compound] and determine IC50 Quantify_Protein->Data_Analysis End End Data_Analysis->End G WT_Ribosome Wild-Type Ribosome Tulathromycin_Binding This compound Binds with High Affinity WT_Ribosome->Tulathromycin_Binding Drug Interaction Protein_Synthesis_Inhibited Protein Synthesis is Inhibited Tulathromycin_Binding->Protein_Synthesis_Inhibited Resistance Antibiotic Resistance Mutant_Ribosome Mutant Ribosome (e.g., A2058G in 23S rRNA or mutation in L4/L22) Altered_Conformation Altered Conformation of Binding Site Mutant_Ribosome->Altered_Conformation Reduced_Binding Reduced this compound Binding Affinity Altered_Conformation->Reduced_Binding Reduced_Binding->Resistance

References

The Emergence of an Isomer: A Technical Guide to the Discovery and Isolation of Tulathromycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tulathromycin, a potent semi-synthetic macrolide antibiotic, is a cornerstone in veterinary medicine for the treatment of respiratory diseases in cattle and swine.[1][2] It is marketed as Draxxin® by Pfizer Inc. and is lauded for its high efficacy following a single administration.[1][3] A critical aspect of tulathromycin's chemistry is its existence as an equilibrium mixture of two isomers: Tulathromycin A and Tulathromycin B.[1][2] While Tulathromycin A is the primary component, the presence and interplay of this compound are crucial for the drug's overall profile and formulation. This technical guide provides an in-depth exploration of the discovery, isolation, and characterization of the this compound isomer, offering valuable insights for researchers and professionals in drug development.

Under aqueous conditions, tulathromycin exists as a stable, equilibrated mixture of these two isomers.[3][4] The drug substance typically contains less than 1% of this compound, whereas the final drug product stabilizes to a mixture containing 8% to 13% of this isomer.[1][2][5] This equilibrium is a key consideration in the manufacturing and formulation of the final drug product.[3]

Physicochemical Properties and Isomeric Ratio

The two isomers, Tulathromycin A (CP-472,295) and this compound (CP-547,272), are interconvertible through a translactonization reaction.[2][6] In solution, they form a stable equilibrated mixture, which is considered the active substance.[1][2]

ParameterValueReference
Isomer A in Drug Substance>98%[7]
Isomer B in Drug Substance<1% - <2%[1][2][5][7]
Isomer B in Drug Product (in solution)8% - 13%[1][2][5]
Equilibrium Ratio (A:B) in Aqueous Media~90:10[3][4]

Experimental Protocols

The isolation and characterization of this compound rely on sophisticated analytical and preparative techniques. The following protocols are synthesized from various patented methods and analytical studies.

Protocol 1: Synthesis and Purification of Tulathromycin Crude Product

This protocol describes a general synthesis route leading to a crude product containing both Tulathromycin A and B isomers.

Materials:

  • Azithromycin-A (raw material)

  • Cbl-Cl (Protecting agent)

  • Oxidizing agent (for Albright-Goldman method)

  • Reagents for Witting-Horner reaction

  • Hydrogen peroxide

  • Pd/C (catalyst)

  • Propylamine

  • Phosphate for purification

  • Various organic solvents (e.g., CH2Cl2, n-heptane, ethyl acetate)[8]

Procedure:

  • Protection: React Azithromycin-A with Cbl-Cl to protect the secondary hydroxide.[9]

  • Oxidation: Oxidize the protected Azithromycin-A at the fourth hydroxide using the Albright-Goldman method to prepare the Cbz-protected ketone.[9]

  • Alkenylation: Convert the ketone group to an alkenyl group via a Witting-Horner reaction to obtain the protective alkene.[9]

  • Epoxidation: Oxidize the protective alkene with hydrogen peroxide to form the Cbz-protected epoxy compound.[9]

  • Deprotection: Remove the Cbz protecting group using a Pd/C catalyst to yield the deprotected epoxy compound.[9]

  • Amination: React the deprotected epoxy compound with propylamine to produce the crude tulathromycin product.[9]

  • Purification: Purify the crude product using phosphate to obtain tulathromycin with a purity of approximately 98.0%.[9] The resulting solid can be further purified by crystallization.[8] For instance, dissolve the solid in ethyl acetate and add n-heptane, then heat to dissolve completely, followed by slow cooling to induce crystallization.[8]

Protocol 2: Analytical Method for Quantification of Tulathromycin Isomers by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of tulathromycin isomers in biological matrices.

Materials:

  • Tulathromycin A and B reference standards

  • Heptadeutero-tulathromycin (internal standard)[3]

  • Acetonitrile[10]

  • Ammonium acetate[3]

  • Formic acid

  • Water (HPLC grade)

  • Solid-phase extraction (SPE) cartridges (weak cation exchanger)[3]

  • LC-MS/MS system with a triple quadrupole mass spectrometer[3][11]

Procedure:

  • Sample Preparation:

    • For plasma or tissue homogenates, dilute the sample with water and add the internal standard.[3]

    • Perform solid-phase extraction using a weak cation exchange cartridge.[3]

    • Alternatively, for a simpler and quicker approach, perform protein precipitation with acetonitrile, followed by filtration and dilution of the sample before injection.[10]

  • Chromatographic Separation:

    • Use a C8 or C18 analytical column (e.g., X-Bridge Shield RP-18, Acquity UPLC BEH C18).[1][10]

    • Employ a mobile phase consisting of a mixture of aqueous ammonium acetate or ammonium formate buffer (pH ~4.0-4.7) and acetonitrile.[3][12]

    • A gradient or isocratic elution can be used. For example, an isocratic mobile phase of 82% 0.02 M aqueous ammonium acetate (pH 4.0) and 18% acetonitrile at a flow rate of 0.25 mL/min.[3]

  • Mass Spectrometric Detection:

    • Utilize an electrospray ionization (ESI) source in positive ion mode.[3]

    • Monitor the transition of a doubly charged precursor ion to a singly charged product ion for quantitative detection.[3]

    • For tulathromycin, a representative transition is 806.68 -> 576.96 m/z.

Visualizations

Isomeric Equilibrium of Tulathromycin

The following diagram illustrates the dynamic equilibrium between Tulathromycin A and this compound in an aqueous solution.

Tulathromycin_Equilibrium cluster_solution Aqueous Solution Tulathromycin_A Tulathromycin A (15-membered ring) Tulathromycin_B This compound (13-membered ring) Tulathromycin_A->Tulathromycin_B Translactonization

Caption: Equilibrium between Tulathromycin A and B in solution.

General Workflow for Tulathromycin Isomer Analysis

This diagram outlines the key steps in a typical analytical workflow for the quantification of tulathromycin isomers.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Matrix (Plasma, Tissue, etc.) Extraction Extraction (SPE or Protein Precipitation) Sample->Extraction LC LC Separation (C8 or C18 column) Extraction->LC MS MS/MS Detection (Triple Quadrupole) LC->MS Quant Quantification (vs. Internal Standard) MS->Quant

Caption: Workflow for Tulathromycin isomer analysis.

Conclusion

The discovery and characterization of this compound have been integral to understanding the complete chemical nature of the active drug substance. While present as a minor component, its formation through equilibrium in solution is a critical factor in the development, formulation, and analytical characterization of tulathromycin products. The detailed protocols and data presented in this guide offer a comprehensive resource for scientists and researchers, facilitating further investigation and development in the field of macrolide antibiotics.

References

The Kinetics of Interconversion Between Tulathromycin A and B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tulathromycin, a potent triamilide antibiotic, exists in solution as a dynamic equilibrium between two isomeric forms: Tulathromycin A and Tulathromycin B. This interconversion is a critical aspect of the drug's chemistry, influencing its stability, formulation, and potentially its biological activity. This technical guide provides a comprehensive overview of the current understanding of the interconversion kinetics between these two isomers. It consolidates available data on the equilibrium state, discusses the factors influencing the interconversion, and outlines detailed experimental protocols for researchers seeking to further investigate these kinetics. The guide also presents this information in a structured format with clear data tables and visualizations to facilitate understanding and application in a research and development setting.

Introduction to Tulathromycin Isomers

Tulathromycin is a semi-synthetic macrolide antibiotic widely used in veterinary medicine. Structurally, it is a mixture of two isomers that interconvert in solution.[1]

  • Tulathromycin A (CP-472,295): Possesses a 15-membered macrocyclic lactone ring.

  • This compound (CP-547,272): Features a 13-membered macrocyclic lactone ring, formed through a translactonization reaction of isomer A.[2]

In aqueous solutions, these two isomers exist in a stable, equilibrated mixture.[1] The solid drug substance is typically comprised of more than 97-98% Tulathromycin A, while the injectable solution contains an equilibrium mixture where Tulathromycin A is the major component.[3][4]

The Equilibrium State

The interconversion between Tulathromycin A and B is a reversible reaction that reaches a stable equilibrium.

Tulathromycin A ⇌ this compound

Published data and patents consistently report that in aqueous solution, the equilibrium mixture consists of approximately 90% Tulathromycin A and 10% this compound.[2] The drug product is formulated to contain this equilibrated mixture, typically in a range of 8% to 13% of this compound.[1]

IsomerRing SizeTypical Equilibrium Concentration (%)
Tulathromycin A 15-membered~90
This compound 13-membered~10

Factors Influencing the Interconversion

The kinetics and equilibrium of the interconversion between Tulathromycin A and B are significantly influenced by several physicochemical factors. Understanding these factors is crucial for formulation development, stability studies, and ensuring the quality of the drug product.

  • pH: The pH of the solution is a critical parameter. While specific pH-rate profiles are not publicly available, patents suggest that maintaining a pH in the range of 4.0 to 8.0 is important for the stability of the equilibrated mixture.[4]

  • Temperature: Temperature affects the rate at which equilibrium is achieved. Higher temperatures would be expected to accelerate the interconversion kinetics.

  • Time: The interconversion is a time-dependent process. It has been reported that the equilibrium between the two isomers in an aqueous solution is reached within 48 hours.

  • Solvent: The polarity and nature of the solvent can influence the stability and equilibrium position of the isomers. Formulations often include co-solvents to improve the stability of the mixture.[2]

Experimental Protocols for Studying Interconversion Kinetics

Objective

To determine the forward and reverse rate constants (k₁ and k₋₁) and the equilibrium constant (K_eq) for the interconversion of Tulathromycin A and B under controlled conditions (e.g., specific pH and temperature).

Materials
  • Tulathromycin A reference standard (>98% purity)

  • Buffers of desired pH (e.g., phosphate, acetate)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • Quenching solution (e.g., a buffer at a pH where the interconversion is slow, or a solvent that precipitates the compound, cooled to a low temperature)

  • HPLC or UPLC system with a C18 or similar column and a UV or MS detector

  • Thermostatted reaction vessel

Experimental Workflow

The following diagram illustrates the general workflow for a kinetic study of Tulathromycin interconversion.

experimental_workflow cluster_prep Preparation cluster_reaction Kinetic Run cluster_analysis Analysis cluster_data Data Processing prep_solution Prepare Tulathromycin A solution in buffered solvent at t=0 set_conditions Set and equilibrate reaction temperature and pH prep_solution->set_conditions start_reaction Initiate reaction by adding Tulathromycin A to the buffer sampling Withdraw aliquots at pre-determined time intervals start_reaction->sampling quench Immediately quench the reaction in each aliquot sampling->quench hplc_analysis Analyze quenched samples by HPLC/LC-MS quench->hplc_analysis quantify Quantify the concentration of Tulathromycin A and B hplc_analysis->quantify plot_data Plot concentration vs. time quantify->plot_data kinetic_model Fit data to a kinetic model to determine rate constants plot_data->kinetic_model

Caption: Experimental workflow for the kinetic analysis of Tulathromycin interconversion.

Detailed Procedure
  • Preparation of Solutions:

    • Prepare a stock solution of Tulathromycin A in a suitable solvent (e.g., acetonitrile or methanol).

    • Prepare a series of aqueous buffers at the desired pH values.

    • Prepare the quenching solution and cool it to a low temperature (e.g., 0-4 °C).

  • Kinetic Run:

    • Place the buffered solution in a thermostatted reaction vessel and allow it to equilibrate to the desired temperature.

    • Initiate the reaction by adding a small volume of the Tulathromycin A stock solution to the pre-heated buffer to achieve the desired initial concentration. Start the timer immediately.

    • At specified time intervals (e.g., 0, 5, 15, 30, 60, 120, 240, 480, 1440, 2880 minutes), withdraw a small aliquot of the reaction mixture.

    • Immediately add the aliquot to a pre-chilled vial containing the quenching solution to stop the interconversion.

  • Sample Analysis:

    • Analyze the quenched samples using a validated HPLC or LC-MS/MS method capable of separating and quantifying Tulathromycin A and B. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic solvent (e.g., acetonitrile, methanol) is commonly used.

    • Generate a calibration curve for both Tulathromycin A and B to accurately determine their concentrations in each sample.

  • Data Analysis:

    • Plot the concentrations of Tulathromycin A and B as a function of time.

    • Fit the concentration-time data to a first-order reversible kinetic model to determine the rate constants k₁ and k₋₁. The integrated rate equations for this model can be used for the fitting.

    • Calculate the equilibrium constant (K_eq) from the ratio of the rate constants (K_eq = k₁/k₋₁) or from the ratio of the concentrations of B to A at equilibrium.

Visualization of the Interconversion Process

The interconversion between Tulathromycin A and B can be visualized as a reversible reaction reaching a state of dynamic equilibrium.

tulathromycin_equilibrium Tulathromycin_A Tulathromycin A (15-membered ring) Tulathromycin_B This compound (13-membered ring) Tulathromycin_A->Tulathromycin_B k_forward Tulathromycin_B->Tulathromycin_A k_reverse

Caption: The reversible interconversion between Tulathromycin A and this compound.

Summary of Key Information and Future Directions

This technical guide has summarized the current knowledge regarding the interconversion kinetics of Tulathromycin A and B. While the equilibrium state is well-defined, there is a notable absence of publicly available quantitative kinetic data. The provided experimental protocol offers a robust framework for researchers to determine the rate constants and explore the influence of various factors on this important chemical process.

Future research should focus on:

  • Quantitative Determination of Rate Constants: Publishing the forward and reverse rate constants for the interconversion under various pH and temperature conditions.

  • Elucidation of the pH-Rate Profile: A detailed study of how the rate of interconversion changes with pH to identify the catalytic role of H⁺ and OH⁻ ions.

  • Thermodynamic and Activation Parameters: Determining the activation energy (Ea), enthalpy (ΔH‡), and entropy (ΔS‡) of activation for the interconversion to provide a deeper mechanistic understanding.

A more complete understanding of the interconversion kinetics will be invaluable for optimizing formulation strategies, ensuring long-term product stability, and potentially correlating the isomeric ratio with clinical efficacy.

References

Spectroscopic Characterization of Pure Tulathromycin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of pure Tulathromycin B. Tulathromycin is a semi-synthetic macrolide antibiotic belonging to the triamilide subclass, notable for its efficacy against respiratory diseases in cattle and swine. It exists as a stable equilibrium mixture of two isomers: the 15-membered macrocycle Tulathromycin A (~90%) and the 13-membered macrocycle this compound (~10%). Due to the prevalence of the isomeric mixture, detailed spectroscopic data for isolated, pure this compound is not extensively published. This guide consolidates available experimental data, primarily from mass spectrometry of the isomeric mixture, and provides a theoretical framework for the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic features of pure this compound based on its known structure.

Mass Spectrometry (MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a primary technique for the identification and quantification of Tulathromycin. In electrospray ionization (ESI) in positive mode, Tulathromycin characteristically forms a doubly charged precursor ion [M+2H]²⁺ due to the presence of three basic amine groups.[1] The fragmentation of this precursor ion provides structural confirmation.

Quantitative Mass Spectrometry Data

The following table summarizes the key mass-to-charge ratios (m/z) for Tulathromycin observed in LC-MS/MS analyses.

AnalytePrecursor Ion (m/z)Charge StateProduct Ion (m/z) (Quantification)Product Ion (m/z) (Confirmation)Reference
Tulathromycin403.7[M+2H]²⁺576.9229.9[1]
Tulathromycin-d7 (Internal Standard)407.3[M+2H]²⁺236.9-[1]
Experimental Protocol: LC-MS/MS Analysis

Objective: To identify and quantify this compound using a triple quadrupole mass spectrometer.

Instrumentation:

  • Liquid Chromatograph (LC) system

  • Triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source

Materials:

  • Pure this compound standard (or Tulathromycin A/B mixture)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). Create a series of calibration standards by serial dilution.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., BEH C18, 50 x 2.1 mm, 1.7 µm) is typically used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A gradient elution is employed to separate the analyte from any impurities. A typical gradient might start at 10% B, ramp to 50% B, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: ESI Positive.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: Monitor for the doubly charged ion at m/z 403.7.

    • Product Ions: Monitor for the characteristic fragment ions (e.g., m/z 576.9 and 229.9).

    • Optimization: Optimize cone voltage and collision energy to maximize the signal for each transition.[1]

  • Data Analysis: Identify this compound by its retention time and the presence of the specific precursor-to-product ion transitions. Quantify using the calibration curve.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Macrolide antibiotics, including Tulathromycin, generally exhibit weak ultraviolet absorption as they lack extensive chromophores. The absorption is typically in the low UV region, arising from the lactone carbonyl group and other functionalities. For Tulathromycin, a UV absorption maximum has been noted at approximately 205 nm during HPLC analysis.

Quantitative UV-Vis Data
Spectroscopic Methodλmax (nm)Solvent
UV-Vis Spectroscopy~205Acetonitrile/Water
Experimental Protocol: UV-Vis Spectroscopy

Objective: To determine the UV-Vis absorption spectrum of pure this compound.

Instrumentation:

  • UV-Vis Spectrophotometer

Materials:

  • Pure this compound standard

  • Methanol or Ethanol (UV grade)

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of pure this compound in the chosen solvent (e.g., methanol) to create a stock solution of known concentration.

  • Blank Measurement: Fill a quartz cuvette with the solvent and use it to zero the spectrophotometer.

  • Sample Measurement: Fill a quartz cuvette with the this compound solution.

  • Spectral Acquisition: Scan the sample across a wavelength range of 200-400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).

Infrared (IR) Spectroscopy

An experimental FT-IR spectrum for pure this compound is not publicly available. However, based on its molecular structure, a theoretical spectrum can be predicted to show characteristic absorption bands for its functional groups.

Theoretical IR Data for this compound
Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H (Alcohols)3500 - 3200 (broad)Stretching vibrations of hydroxyl groups.
N-H (Secondary Amines)3500 - 3300 (sharp, medium)Stretching vibrations of amine groups.
C-H (Alkanes)2960 - 2850Stretching vibrations of methyl and methylene groups.
C=O (Lactone)~1735Stretching vibration of the ester carbonyl in the macrocycle.
C-O (Ethers, Alcohols)1260 - 1000Stretching vibrations.
C-N (Amines)1250 - 1020Stretching vibrations.
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of pure this compound.

Instrumentation:

  • FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Materials:

  • Pure this compound solid sample.

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Peak Analysis: Identify the wavenumbers of the major absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H and ¹³C NMR spectra for pure this compound are not available in the public domain. This section provides a theoretical analysis of the expected NMR characteristics based on its structure and a comparison with its isomer, Tulathromycin A.

Theoretical Comparison of Tulathromycin A and B NMR Spectra

The primary structural difference between Tulathromycin A (a 15-membered ring) and this compound (a 13-membered ring) will lead to distinct differences in their NMR spectra. The conformational constraints and the electronic environment of the nuclei in and around the macrocycle will be altered.

Expected ¹H NMR Differences:

  • Protons on the Macrocycle: The chemical shifts and coupling constants of the protons attached to the macrocyclic ring will be significantly different. The change in ring size alters the bond angles and dihedral angles, which directly impacts the coupling constants (J-values) between adjacent protons.

  • Protons near the Lactone and Amine Linkages: The protons on the carbons alpha to the lactone carbonyl and the nitrogen atoms within the ring will experience different shielding effects due to the conformational changes, leading to shifts in their resonance frequencies.

Expected ¹³C NMR Differences:

  • Macrocycle Carbons: The chemical shifts of the carbon atoms forming the backbone of the macrocycle will be the most affected. Ring strain and conformational differences will alter the electronic environment of these carbons.

  • Carbonyl Carbon: The chemical shift of the lactone carbonyl carbon is expected to differ between the two isomers due to changes in ring strain and local geometry.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of pure this compound for structural elucidation.

Instrumentation:

  • High-field NMR Spectrometer (e.g., 400 MHz or higher).

Materials:

  • Pure this compound sample.

  • Deuterated solvent (e.g., Chloroform-d, Methanol-d₄).

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of pure this compound in approximately 0.6 mL of deuterated solvent in an NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters include a 90° pulse, a spectral width of ~12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals and identify the chemical shifts (referenced to TMS at 0 ppm) and coupling patterns.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • This experiment typically requires a larger number of scans due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

    • Identify the chemical shifts of the carbon signals.

  • Advanced Experiments (Optional): For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed to establish proton-proton and proton-carbon correlations.

Workflow and Data Relationships

The comprehensive spectroscopic characterization of a pure compound like this compound follows a logical workflow, where the results from different techniques are used to build a complete picture of the molecule's structure and purity.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Pure_Sample Pure this compound MS Mass Spectrometry (LC-MS/MS) Pure_Sample->MS Analysis UV_Vis UV-Vis Spectroscopy Pure_Sample->UV_Vis Analysis IR FT-IR Spectroscopy Pure_Sample->IR Analysis NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Sample->NMR Analysis Mass_Data Molecular Weight & Fragmentation Pattern MS->Mass_Data UV_Data Chromophore Info (λmax) UV_Vis->UV_Data IR_Data Functional Groups IR->IR_Data NMR_Data Connectivity & Stereochemistry NMR->NMR_Data Structure_Confirmation Structural Elucidation & Purity Assessment Mass_Data->Structure_Confirmation Data Integration UV_Data->Structure_Confirmation Data Integration IR_Data->Structure_Confirmation Data Integration NMR_Data->Structure_Confirmation Data Integration

Fig. 1: General workflow for spectroscopic characterization.

This diagram illustrates the process from obtaining a pure sample to the final structural confirmation by integrating data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they allow for an unambiguous characterization of the molecule.

References

In-Depth Technical Guide: Tulathromycin B Binding Affinity to the 50S Ribosomal Subunit

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Tulathromycin and its Isomers

Tulathromycin is a triamilide macrolide antibiotic distinguished by its long half-life and broad spectrum of activity, particularly against respiratory pathogens in livestock.[1] The presence of two interconverting isomers, A and B, is a key characteristic of this drug. The 15-membered ring of isomer A is the predominant form. The structural differences between the two isomers may influence their respective binding affinities to the ribosomal target, although this has not been empirically determined in published studies.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Like other macrolide antibiotics, tulathromycin's primary mechanism of action is the inhibition of bacterial protein synthesis.[1] This is achieved by binding to the 23S rRNA of the 50S ribosomal subunit, specifically within the nascent peptide exit tunnel (NPET). This binding sterically obstructs the passage of the growing polypeptide chain, leading to premature dissociation of peptidyl-tRNA from the ribosome and ultimately, the cessation of protein elongation.[1] This action can be bacteriostatic or bactericidal depending on the concentration and the susceptibility of the pathogen.

Signaling Pathway of Macrolide Action

Macrolide_Mechanism cluster_ribosome Bacterial Ribosome 50S_Subunit 50S Subunit NPET Nascent Peptide Exit Tunnel (NPET) Protein_Synthesis_Inhibition Protein Synthesis Inhibition 50S_Subunit->Protein_Synthesis_Inhibition Leads to 30S_Subunit 30S Subunit Tulathromycin_B Tulathromycin B Tulathromycin_B->50S_Subunit Binds to Tulathromycin_B->NPET at NPET Bacterial_Cell_Death Bacteriostasis/ Bactericidal Effect Protein_Synthesis_Inhibition->Bacterial_Cell_Death

Caption: General mechanism of this compound action on the bacterial ribosome.

Quantitative Data on Tulathromycin Activity

Direct binding affinity data (e.g., Kd, Ki) for this compound with the 50S ribosomal subunit is not available in the reviewed literature. However, Minimum Inhibitory Concentration (MIC) values for the tulathromycin isomeric mixture provide an indication of its biological activity against various bacterial strains. It is important to note that MIC values reflect the overall efficacy of the drug, which is influenced by factors beyond ribosome binding, such as cell permeability and efflux.

Bacterial StrainMIC (µg/mL)Reference
Actinobacillus pleuropneumoniae CVCC2591 (in TSB), 0.25 (in serum and tissue cage fluid)[3]
Mycoplasma hyopneumoniae ATCC 259340.3125[2]

Note: The above MIC values are for the tulathromycin isomeric mixture (A and B).

Recommended Experimental Protocols for Determining Binding Affinity

To address the gap in knowledge regarding the binding affinity of this compound, the following established experimental protocols, commonly used for other macrolides, are recommended.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of a ligand (this compound) to a macromolecule (50S ribosomal subunit), allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Methodology:

  • Preparation of Ribosomes: Isolate and purify 70S ribosomes from a suitable bacterial strain (e.g., Escherichia coli or a target pathogen). Subsequently, dissociate the 70S ribosomes into 30S and 50S subunits using a low-magnesium buffer and separate the subunits by sucrose density gradient centrifugation.

  • Sample Preparation: Dialyze the purified 50S subunits and a solution of this compound extensively against the same buffer to minimize heat of dilution effects. A suitable buffer would be, for example, 20 mM HEPES-KOH (pH 7.5), 100 mM NH4Cl, 10 mM Mg(OAc)2, and 4 mM β-mercaptoethanol.

  • ITC Experiment:

    • Load the 50S ribosomal subunits into the sample cell of the calorimeter at a concentration of approximately 1-5 µM.

    • Load this compound into the injection syringe at a concentration of 50-100 µM.

    • Perform a series of injections of this compound into the sample cell containing the 50S subunits at a constant temperature (e.g., 25°C).

    • Record the heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat signals to generate a binding isotherm. Fit the data to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.

Radiolabeled Ligand Binding Assay

This technique involves the use of radiolabeled this compound to quantify its binding to the 50S ribosomal subunit.

Methodology:

  • Synthesis of Radiolabeled this compound: Synthesize [3H]- or [14C]-labeled this compound.

  • Binding Reaction:

    • Incubate a constant concentration of purified 50S ribosomal subunits with increasing concentrations of radiolabeled this compound in a suitable binding buffer.

    • To determine non-specific binding, run a parallel set of experiments in the presence of a high concentration of unlabeled this compound.

    • Allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the ribosome-bound radiolabeled ligand from the unbound ligand using a technique such as nitrocellulose filter binding or ultracentrifugation.

  • Quantification: Quantify the amount of radioactivity in the bound fraction using liquid scintillation counting.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the free radiolabeled ligand concentration and fit the data to a saturation binding equation to determine the Kd and Bmax (maximum number of binding sites).

Experimental Workflow for Binding Affinity Determination

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Isolate_Ribosomes Isolate 70S Ribosomes Separate_Subunits Separate 50S and 30S Subunits Isolate_Ribosomes->Separate_Subunits Incubate Incubate 50S Subunits with this compound Separate_Subunits->Incubate Prepare_Tulathromycin_B Prepare this compound Solution Prepare_Tulathromycin_B->Incubate Separate Separate Bound and Free Ligand Incubate->Separate Quantify Quantify Bound Ligand Separate->Quantify Plot_Data Plot Binding Curve Quantify->Plot_Data Fit_Model Fit to Binding Model Plot_Data->Fit_Model Determine_Kd Determine Kd Fit_Model->Determine_Kd

Caption: A generalized workflow for determining the binding affinity of this compound.

Structural Insights into Tulathromycin Binding

While a crystal or cryo-EM structure of this compound bound to the 50S ribosome is not publicly available, a computational model of tulathromycin (isomer not specified) bound to the E. coli ribosome has been developed.[4][5] This model, based on the co-crystal structure of azithromycin with the Thermus thermophilus ribosome, suggests that tulathromycin binds in the nascent peptide exit tunnel.[4] The desosamine sugar of tulathromycin likely forms key interactions with the rRNA, similar to other macrolides. The triamilide side chain extends into the tunnel, potentially contributing to its potent inhibitory activity.[4] Such models are invaluable for designing experiments, such as site-directed mutagenesis, to probe the specific interactions of this compound with the ribosome.

Conclusion and Future Directions

The binding of this compound to the 50S ribosomal subunit is central to its antibacterial activity. Despite its widespread use in veterinary medicine, there is a notable absence of specific quantitative data on the binding affinity of this particular isomer. The experimental protocols outlined in this guide provide a clear path for researchers to determine these crucial parameters. Future research should focus on obtaining high-resolution structural data of the this compound-ribosome complex and performing detailed kinetic and thermodynamic studies. Such information will not only enhance our fundamental understanding of its mechanism of action but also aid in the rational design of next-generation macrolide antibiotics with improved efficacy and resistance profiles.

References

In Vitro Antibacterial Spectrum of Tulathromycin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of Tulathromycin B, a semi-synthetic macrolide antibiotic. The information is compiled from various scientific studies and presented to assist researchers and professionals in understanding its activity against key veterinary pathogens.

Introduction

Tulathromycin is a macrolide antibiotic belonging to the triamilide subclass, specifically developed for veterinary use. It is indicated for the treatment and prevention of respiratory diseases in cattle and swine.[1] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2] This guide focuses on the in vitro activity of this compound, one of the two isomeric forms of tulathromycin present in aqueous solutions.

Quantitative Antibacterial Spectrum

The in vitro potency of this compound has been evaluated against a wide range of bacterial pathogens, primarily those associated with bovine respiratory disease (BRD) and swine respiratory disease (SRD). The following tables summarize the Minimum Inhibitory Concentration (MIC) data, including MIC50, MIC90, and MIC ranges, as reported in various studies. These studies predominantly utilized broth microdilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).[3][4][5][6]

Data Presentation

Table 1: In Vitro Activity of this compound against Bovine Respiratory Disease (BRD) Pathogens

Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference(s)
Mannheimia haemolytica642120.5–4[7]
Mannheimia haemolytica--2-[8][9]
Pasteurella multocida880.510.25–2[7]
Pasteurella multocida (bovine)--1-[8][9]
Histophilus somni53120.5–4[7]
Histophilus somni434164-16[10]
Mycoplasma bovis159--0.25–256[6]
Mycoplasma bovis-0.25>640.063 to >64[11]
Mycoplasma bovis15-0.50-1.00-[12]
Moraxella bovis-241-4[13]
Moraxella bovoculi57-4-[14]

Table 2: In Vitro Activity of this compound against Swine Respiratory Disease (SRD) Pathogens

Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference(s)
Actinobacillus pleuropneumoniae1358164–32[15]
Actinobacillus pleuropneumoniae---4-16[8]
Actinobacillus pleuropneumoniae---1-32[16][17][18]
Pasteurella multocida (porcine)--2-[8]
Bordetella bronchiseptica107241-8[1]
Haemophilus parasuis940.250.50.06-8[11]
Mycoplasma hyopneumoniae-≤0.0010.004-[19]

Table 3: In Vitro Activity of this compound against Other Pathogens

Bacterial SpeciesHostNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference(s)
Dichelobacter nodosusSheep43--≤0.004-4[14]

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MIC) is a critical component in assessing the in vitro antibacterial spectrum of an antimicrobial agent. The data presented in this guide were primarily generated using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically documents VET01-A4 (formerly M31-A3).[4][5][6][20]

Generalized Broth Microdilution Protocol for MIC Determination

This protocol provides a general overview of the broth microdilution method. Specific modifications, particularly for fastidious organisms, are necessary and are detailed in the full CLSI documents.

  • Preparation of Antimicrobial Agent Stock Solution:

    • A stock solution of this compound is prepared at a high concentration in a suitable solvent.

    • Serial two-fold dilutions are then made in appropriate broth medium to achieve the desired final concentrations in the microtiter plate.

  • Bacterial Isolate Preparation:

    • Bacterial isolates are subcultured on appropriate agar plates to ensure purity and viability.

    • Several colonies are used to inoculate a sterile saline or broth solution.

    • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • This standardized inoculum is further diluted in the appropriate test broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Microtiter Plate Inoculation:

    • A 96-well microtiter plate is used. Each well in a row contains a different concentration of this compound in broth.

    • Control wells, including a growth control (no antibiotic) and a sterility control (no bacteria), are included on each plate.

    • The prepared bacterial inoculum is added to each well (except the sterility control).

  • Incubation:

    • The inoculated microtiter plates are incubated under specific conditions.

    • For most non-fastidious bacteria, incubation is at 35-37°C for 16-20 hours in ambient air.

    • Fastidious organisms such as Histophilus somni and Actinobacillus pleuropneumoniae require specialized media (e.g., Veterinary Fastidious Medium) and incubation in a CO2-enriched atmosphere.[15]

  • MIC Determination:

    • Following incubation, the plates are visually inspected for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualizations

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting protein synthesis. It binds to the 50S subunit of the bacterial ribosome, interfering with the production of essential proteins and ultimately leading to the cessation of bacterial growth and replication.[2]

This compound Mechanism of Action cluster_ribosome Bacterial 70S Ribosome 50S_subunit 50S Subunit 30S_subunit 30S Subunit Inhibition Inhibition 50S_subunit->Inhibition mRNA mRNA Tulathromycin_B This compound Tulathromycin_B->50S_subunit Binds to Protein_Synthesis Protein Synthesis Protein_Synthesis->Inhibition Bacterial_Cell_Death Bacteriostasis/ Bacterial Cell Death Inhibition->Bacterial_Cell_Death

Figure 1. Mechanism of action of this compound.

Experimental Workflow

The following diagram illustrates the generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

MIC_Determination_Workflow start Start prep_antibiotic Prepare Serial Dilutions of this compound start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate Microtiter Plate prep_antibiotic->inoculate_plate prep_inoculum->inoculate_plate incubate Incubate Plate (e.g., 37°C for 16-20h) inoculate_plate->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic end End read_mic->end

Figure 2. Generalized workflow for MIC determination.

Conclusion

This compound demonstrates significant in vitro activity against a broad spectrum of key bacterial pathogens responsible for respiratory diseases in cattle and swine. The MIC data compiled in this guide provide valuable quantitative insights for researchers and drug development professionals. The standardized methodologies, primarily based on CLSI guidelines, ensure the reproducibility and comparability of these results. Further research into the specific interactions at the ribosomal level and the potential for resistance development will continue to be important areas of investigation.

References

Tulathromycin B: A Comprehensive Technical Guide to its Stability Under Various pH Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability profile of Tulathromycin B, a key isomeric form of the potent macrolide antibiotic Tulathromycin. Understanding the stability of this compound under different pH conditions is critical for the development of robust and effective pharmaceutical formulations. This document details the intricate relationship between pH and the isomeric equilibrium of Tulathromycin, presents available quantitative stability data, outlines experimental protocols for stability assessment, and visualizes the degradation pathways.

The Isomeric Equilibrium of Tulathromycin and the Influence of pH

Tulathromycin exists as a dynamic and reversible equilibrium mixture of two isomers: Tulathromycin A and this compound.[1] In aqueous solutions, this equilibrium is significantly influenced by pH, temperature, and time.[1]

  • Acidic to Neutral Conditions (pH < 7.0): These conditions favor the conversion of this compound to the more stable Tulathromycin A isomer.[1]

  • Basic Conditions (pH > 7.0): An alkaline environment promotes the conversion of Tulathromycin A to this compound.[1]

The commercial injectable formulation of Tulathromycin is buffered to a pH of 5.4 ± 0.3 to maintain a stable and consistent isomeric ratio.[1] Generally, Tulathromycin exhibits good stability within a pH range of 5.5 to 7.7, with no significant degradation observed.[1] However, at a pH as low as 4.5, a loss of activity has been reported.[1]

Quantitative Stability Profile of this compound

pH ConditionTemperatureTimeObservation
< 4.5Not SpecifiedNot SpecifiedLoss of activity reported.[1]
5.0 - 6.0Not SpecifiedNot SpecifiedA patented method involves adjusting the pH to this range for isomer separation.[1]
5.4 ± 0.3Not SpecifiedNot SpecifiedTarget pH for commercial injectable solutions to ensure stability and correct isomeric balance.[1]
5.5 - 7.7Not SpecifiedNot SpecifiedNo significant degradation observed in stability studies.[1]

Experimental Protocols for Stability Assessment

The evaluation of this compound stability requires robust analytical methodologies. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Forced Degradation Study Protocol

A typical forced degradation study for this compound would involve subjecting a solution of the compound to various stress conditions, as outlined below.

Objective: To generate potential degradation products of this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Buffers of various pH values (e.g., phosphate, acetate)

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Temperature-controlled chambers/water baths

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with HCl solutions of varying concentrations and incubate at different temperatures (e.g., room temperature, 60°C).

    • Alkaline Hydrolysis: Mix the stock solution with NaOH solutions of varying concentrations and incubate at different temperatures.

    • Oxidative Degradation: Treat the stock solution with H₂O₂ and incubate at room temperature.

    • Thermal Degradation: Expose the solid drug substance and the stock solution to elevated temperatures (e.g., 60°C, 80°C).

    • Photolytic Degradation: Expose the solid drug substance and the stock solution to UV and visible light in a photostability chamber.

  • Sample Analysis: At specified time intervals, withdraw samples from each stress condition, neutralize if necessary, and dilute to an appropriate concentration. Analyze the samples using a validated stability-indicating HPLC method.

  • Data Evaluation: Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound. Calculate the percentage degradation and the relative amounts of each degradation product.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying this compound from its isomers and potential degradation products.

  • Column: A reversed-phase column, such as a C18 or C8, is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed. The pH of the mobile phase should be carefully controlled to ensure good separation of the isomers.

  • Detection: As Tulathromycin lacks a strong UV chromophore, detection is often performed at low UV wavelengths (e.g., 210 nm). For higher sensitivity and specificity, mass spectrometric detection (LC-MS/MS) is preferred.

Degradation Pathways of this compound

Understanding the degradation pathways of this compound is essential for identifying and controlling impurities in the drug product.

Acidic Degradation Pathway

Under acidic conditions, this compound undergoes hydrolysis, leading to the formation of a key degradation product known as Metabolite M1 or CP-60,300. This process involves the cleavage of a glycosidic bond.

G Tulathromycin_B This compound Metabolite_M1 Metabolite M1 (CP-60,300) Tulathromycin_B->Metabolite_M1 Hydrolysis Acidic_Conditions Acidic Conditions (e.g., HCl)

Acidic Degradation Pathway of this compound.

Alkaline Degradation Pathway

Under alkaline conditions, this compound is also susceptible to degradation. A Chinese patent describes a process for the alkaline degradation of Tulathromycin using sodium hydroxide in acetonitrile. While the exact structures of the degradation products are not fully elucidated in publicly available literature, the process is known to occur.

G Tulathromycin_B This compound Alkaline_Degradation_Products Alkaline Degradation Products Tulathromycin_B->Alkaline_Degradation_Products Degradation Alkaline_Conditions Alkaline Conditions (e.g., NaOH in ACN)

Alkaline Degradation Pathway of this compound.

Isomeric Interconversion Workflow

The interconversion between Tulathromycin A and B is a key aspect of its chemistry. The following workflow illustrates the pH-dependent equilibrium.

G cluster_acidic Acidic/Neutral pH cluster_basic Basic pH Tulathromycin_A_Acid Tulathromycin A (Favored) Tulathromycin_B_Acid This compound Tulathromycin_B_Acid->Tulathromycin_A_Acid Tulathromycin_A_Basic Tulathromycin A Tulathromycin_B_Basic This compound (Favored) Tulathromycin_A_Basic->Tulathromycin_B_Basic

Isomeric Interconversion of Tulathromycin.

Conclusion

The stability of this compound is intrinsically linked to the pH of its environment. While stable within a defined pH range, it is susceptible to degradation under both acidic and alkaline conditions, leading to the formation of specific degradation products. Furthermore, the isomeric equilibrium between Tulathromycin A and B is a critical factor to consider during formulation development. A thorough understanding of these stability characteristics, supported by robust analytical methodologies, is paramount for ensuring the quality, efficacy, and safety of Tulathromycin-based pharmaceutical products. Further research to fully elucidate the structures of all degradation products and to obtain detailed kinetic data would be beneficial for the continued development of this important veterinary antibiotic.

References

Understanding the Transacylation Reaction in Tulathromycin Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tulathromycin, a potent triamilide macrolide antibiotic, is a cornerstone in veterinary medicine for treating respiratory diseases in cattle and swine. A unique characteristic of tulathromycin in aqueous solutions is its existence as an equilibrium mixture of two isomers: Tulathromycin A and Tulathromycin B. This interconversion, a result of an intramolecular transacylation reaction, is of significant interest in drug development, formulation, and analytical chemistry. This technical guide provides an in-depth exploration of this isomerization, including a proposed reaction mechanism, detailed experimental protocols for its study, and a summary of relevant quantitative data.

Introduction to Tulathromycin and its Isomers

Tulathromycin is a semi-synthetic macrolide antibiotic distinguished by its three amine groups. In aqueous solutions, tulathromycin exists as a stable, equilibrated mixture of two structural isomers:

  • Tulathromycin A (Isomer A): A 15-membered macrolactone ring.

  • This compound (Isomer B): A 13-membered macrolactone ring.

This equilibrium is established in aqueous solutions, with the ratio of Isomer A to Isomer B being approximately 9:1. The interconversion between these two forms is a reversible intramolecular transacylation reaction. Understanding the kinetics and mechanism of this reaction is crucial for ensuring the stability, efficacy, and consistent quality of tulathromycin formulations.

The Transacylation Reaction: A Proposed Mechanism

While the definitive, step-by-step mechanism of the transacylation reaction in tulathromycin has not been extensively published, a chemically plausible pathway can be proposed based on the principles of intramolecular catalysis and the structures of the two isomers. The reaction likely proceeds through a tetrahedral intermediate, facilitated by the proximity of a hydroxyl group to the lactone carbonyl.

Transacylation_Mechanism cluster_A Tulathromycin A (15-membered lactone) cluster_Intermediate Tetrahedral Intermediate cluster_B This compound (13-membered lactone) A Isomer A Intermediate Tetrahedral Intermediate A->Intermediate Nucleophilic attack of hydroxyl group on lactone carbonyl Intermediate->A Reverse reaction B Isomer B Intermediate->B Collapse of intermediate, formation of new lactone B->Intermediate Reverse reaction

Caption: Proposed mechanism for the transacylation of Tulathromycin A to this compound.

Quantitative Data on Tulathromycin Isomerization

The equilibrium between Tulathromycin A and B has been characterized, and analytical methods for their quantification have been validated. The following tables summarize key quantitative data.

Table 1: Equilibrium of Tulathromycin Isomers in Aqueous Solution

ParameterValueReference
Isomer A : Isomer B Ratio~ 9 : 1[1]
Time to Reach Equilibrium~ 48 hours[2]

Table 2: Performance Characteristics of LC-MS/MS Methods for Tulathromycin Analysis

ParameterRange/ValueMatrixReference
Linearity Range10 - 9000 µg/kgSwine Tissues[2]
Limit of Detection (LOD)2 - 4 µg/kgSwine Tissues[2]
Limit of Quantification (LOQ)10 µg/kgSwine Tissues[2]
Recovery92.9% - 102.1%Swine Tissues[2]
Repeatability (RSD)< 8.0%Swine Tissues[2]
Within-lab Reproducibility (RSD)< 9.2%Swine Tissues[2]

Experimental Protocols

The study of tulathromycin isomerization relies heavily on robust analytical methods, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following sections detail a general workflow and specific protocols for sample preparation and analysis.

Experimental Workflow for Isomerization Study

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Analysis start Start with Tulathromycin A in aqueous buffer incubation Incubate at controlled temperature and pH start->incubation sampling Collect aliquots at various time points incubation->sampling extraction Solid Phase Extraction (SPE) or Protein Precipitation sampling->extraction lcms LC-MS/MS Analysis extraction->lcms quantification Quantify Isomer A and Isomer B lcms->quantification kinetics Determine reaction kinetics and equilibrium constant quantification->kinetics end End kinetics->end

Caption: General experimental workflow for studying tulathromycin isomerization kinetics.

Detailed Methodologies

4.2.1. Sample Preparation: Solid-Phase Extraction (SPE) for Tissue Samples

This protocol is adapted from methods for analyzing tulathromycin in animal tissues.

  • Homogenization: Homogenize 1 gram of tissue with an appropriate extraction solution (e.g., meta-phosphoric acid).

  • Centrifugation: Centrifuge the homogenate to separate the supernatant.

  • SPE Cartridge Conditioning: Condition a polymeric mixed-mode strong cation-exchange SPE cartridge (e.g., Strata-X-C) with methanol followed by water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with an appropriate solvent to remove interferences.

  • Elution: Elute the tulathromycin isomers with a suitable elution solvent (e.g., 5% ammonium hydroxide in acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase.

4.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following parameters are a composite from various published methods and serve as a starting point for method development.

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A C8 or C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient program should be optimized to achieve separation of the two isomers. A typical gradient might start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Tulathromycin (doubly charged precursor): m/z 403.7 -> product ions (e.g., 576.9 for quantification, 229.9 for confirmation).

    • The specific product ions for Isomer A and Isomer B may need to be determined through infusion experiments if they differ.

  • Ion Source Parameters:

    • Ion Spray Voltage: ~5500 V.

    • Temperature: ~400 °C.

    • Curtain Gas, Nebulizer Gas, and Collision Gas: Optimize according to the instrument manufacturer's recommendations.

Logical Relationships in Tulathromycin Isomerization

The relationship between the two isomers is a dynamic equilibrium. The following diagram illustrates this relationship and the factors that can influence it.

Logical_Relationship cluster_factors Influencing Factors IsomerA Tulathromycin A (15-membered ring) Equilibrium Dynamic Equilibrium (k1 / k-1) IsomerA->Equilibrium k1 IsomerB This compound (13-membered ring) IsomerB->Equilibrium k-1 Equilibrium->IsomerA Equilibrium->IsomerB pH pH pH->Equilibrium Temperature Temperature Temperature->Equilibrium Solvent Solvent Polarity Solvent->Equilibrium

Caption: The dynamic equilibrium of tulathromycin isomers and influencing factors.

Conclusion

The intramolecular transacylation of tulathromycin isomers is a fundamental aspect of its chemistry. While a definitive mechanistic study is yet to be published, the proposed mechanism through a tetrahedral intermediate provides a strong working model. The analytical methods outlined in this guide offer a robust framework for researchers to quantify the isomers and study the kinetics of their interconversion. A thorough understanding of this equilibrium is paramount for the development of stable and effective formulations of this important veterinary antibiotic. Further research into the precise kinetics and the influence of various formulation excipients on the isomerization would be of significant value to the pharmaceutical industry.

References

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Tulathromycin B in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Tulathromycin B in plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard (Tulathromycin-d7) to ensure accuracy and precision. The method is validated over a clinically relevant concentration range and is suitable for pharmacokinetic studies and therapeutic drug monitoring in drug development and research settings.

Introduction

Tulathromycin is a semi-synthetic macrolide antibiotic used in veterinary medicine for the treatment of respiratory diseases in cattle and swine.[1][2] Accurate determination of this compound concentrations in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, which inform dosing regimens and ensure therapeutic efficacy.[3] This document provides a detailed protocol for a validated LC-MS/MS method that offers high throughput and reliable quantification of this compound in plasma samples.

Experimental

Materials and Reagents
  • This compound reference standard

  • Tulathromycin-d7 (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Control plasma

Sample Preparation

A simple and rapid protein precipitation method is used for sample preparation.[1][2]

  • Thaw plasma samples at room temperature.

  • To 200 µL of plasma, add 180 µL of acetonitrile and 20 µL of Tulathromycin-d7 internal standard solution (1 µg/mL in acetonitrile).[1]

  • Vortex the mixture for 30 seconds to precipitate proteins.[1]

  • Centrifuge at 21,000 x g for 10 minutes at 4°C.[1]

  • Filter the supernatant through a 0.22 µm nylon syringe filter.[1]

  • Dilute 100 µL of the filtered supernatant with 100 µL of 0.1% formic acid in water in an LC vial.[1]

  • Inject 10 µL of the final solution into the LC-MS/MS system.[1]

Liquid Chromatography

The chromatographic separation is performed on a C18 column with a gradient elution.[1][2]

ParameterValue
Column BEH C18 (50 x 2.1 mm, 1.7 µm)
Column Temperature 40°C
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Run Time 5 minutes
Gradient From 90:10 (A:B) to 50:50 (A:B) and back to 90:10 (A:B)
Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect this compound and its internal standard.[1] Doubly protonated ions are monitored for enhanced sensitivity.[1]

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage Set as per instrument optimization
MRM Transitions To be optimized for specific instrument

Note: Specific MRM transitions for this compound and Tulathromycin-d7 should be determined by infusing standard solutions into the mass spectrometer.

Quantitative Data Summary

The method was validated according to regulatory guidelines.[1] The validation parameters demonstrate the reliability and robustness of the method for the quantification of this compound in plasma.

Calibration Curve
MatrixConcentration Range (µg/mL)Coefficient of Determination (r²)
Plasma0.01 - 1.0>0.99
Accuracy and Precision

The accuracy and precision of the method were evaluated using quality control (QC) samples at three concentration levels.[1]

MatrixQC LevelConcentration (µg/mL)Accuracy (%)Precision (%CV)
PlasmaLow0.02Within ±15%<15%
PlasmaMedium0.1Within ±15%<15%
PlasmaHigh0.5Within ±15%<15%

Experimental Workflow and Logical Relationships

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample (200 µL) add_is Add Acetonitrile (180 µL) & IS (Tulathromycin-d7, 20 µL) plasma->add_is vortex Vortex (30s) add_is->vortex centrifuge Centrifuge (21,000 x g, 10 min, 4°C) vortex->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter dilute Dilute with 0.1% Formic Acid filter->dilute inject Inject (10 µL) dilute->inject lc_sep Chromatographic Separation (BEH C18, 5 min gradient) inject->lc_sep ms_detect Mass Spectrometric Detection (ESI+, MRM) lc_sep->ms_detect quant Quantification using Calibration Curve ms_detect->quant logical_relationship start Start: Plasma Sample protein_precipitation Protein Precipitation (Acetonitrile) start->protein_precipitation is_addition Internal Standard Addition (Tulathromycin-d7) protein_precipitation->is_addition separation Analyte Separation (LC-MS/MS) is_addition->separation quantification Quantification (MRM Detection) separation->quantification end End: Concentration Result quantification->end

References

HPLC protocol for separating Tulathromycin A and B isomers

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC (High-Performance Liquid Chromatography) method is essential for the quality control and analysis of Tulathromycin, ensuring the correct ratio and purity of its two primary isomers, Tulathromycin A and Tulathromycin B. In aqueous solutions, these two isomers exist in an equilibrium, typically with Tulathromycin A comprising about 90% of the mixture.[1] This application note provides a detailed protocol for the chromatographic separation of these isomers for research and drug development purposes.

Principle of Separation

This method utilizes reversed-phase HPLC with a C18 column to separate the Tulathromycin isomers. The separation is achieved based on the differential partitioning of the isomers between the nonpolar stationary phase (C18) and a polar mobile phase. The specific mobile phase composition, pH, and column temperature are optimized to resolve the two structurally similar isomers. Detection is performed using a UV detector.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the HPLC method for Tulathromycin analysis. Note that specific retention times may vary depending on the exact system, column batch, and laboratory conditions.

ParameterValueReference
Linearity Range 10 - 100 mg/L[2]
Correlation Coefficient (r) 0.9997[2]
Limit of Detection (LOD) 2 - 4 µg/kg (LC-MS/MS)[3]
Limit of Quantification (LOQ) 10 µg/kg (LC-MS/MS)[3]
Recovery 92.9% - 102.1% (in tissue)[3]

Note: Sensitivity data (LOD, LOQ) and recovery percentages are often determined using LC-MS/MS for residue analysis in complex matrices and may differ from a UV-HPLC purity method.

Experimental Protocol

This protocol provides a robust method for the separation of Tulathromycin A and B isomers.

Materials and Reagents
  • Tulathromycin Reference Standard (Isomer A or A/B mixture)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Monobasic Potassium Phosphate (KH₂PO₄) (Analytical Grade)

  • Phosphoric Acid or Potassium Hydroxide (to adjust pH)

  • Deionized Water (18.2 MΩ·cm)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary Pump

    • Autosampler

    • Column Thermostat

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical Balance

  • pH Meter

  • Sonicator

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, PTFE or nylon)

Preparation of Solutions
  • 50 mM Phosphate Buffer (pH 8.0): Dissolve 6.8 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 8.0 using a potassium hydroxide solution. Filter the buffer through a 0.45 µm membrane filter before use.

  • Mobile Phase: Prepare a mixture of Methanol, Acetonitrile, and 50 mM Phosphate Buffer (pH 8.0) in a ratio of 45:25:30 (v/v/v).[2] Degas the mobile phase by sonication or helium sparging before use.

  • Standard Stock Solution (100 mg/L): Accurately weigh 10 mg of Tulathromycin reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 10, 25, 50, 75, 100 mg/L) by diluting the stock solution with the mobile phase.[2]

Chromatographic Conditions
ParameterCondition
HPLC Column YMC Pack Pro C18 (150 x 4.6 mm, 3 µm) or equivalent
Mobile Phase Methanol : Acetonitrile : 50 mM Phosphate Buffer (pH 8.0) (45:25:30, v/v/v)
Flow Rate 2.0 mL/min
Column Temperature 35°C
Detection Wavelength 210 nm
Injection Volume 20 µL
Run Time Approximately 15 minutes

Reference for conditions:[2]

System Suitability

Before sample analysis, perform a system suitability test by injecting a standard solution (e.g., 50 mg/L) multiple times (n=5). The system is deemed suitable if the relative standard deviation (RSD) for the peak area and retention time of the main peak (Tulathromycin A) is ≤ 2.0%.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 20 µL of each standard solution to generate a calibration curve.

  • Inject 20 µL of the sample solution.

  • Identify the peaks for Tulathromycin A and B based on their retention times relative to the reference standard. Tulathromycin A will be the major peak.

  • Quantify the isomers by integrating the peak areas and calculating the concentration using the calibration curve.

Alternative Method: LC-MS/MS

For higher sensitivity and confirmation, especially in biological matrices, LC-MS/MS is commonly used. While often focused on quantifying total Tulathromycin, the chromatographic portion can be adapted for isomer separation.

  • Column: Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm).[4]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[4]

  • Flow Rate: 0.3 mL/min.[4]

  • Column Temperature: 40°C.[4]

  • Detection: Tandem Mass Spectrometry (MS/MS) with electrospray ionization (ESI) in positive mode.[4]

Experimental Workflow and Diagrams

The following diagram illustrates the logical workflow for the HPLC analysis of Tulathromycin isomers.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation & Degassing equilibration System Equilibration prep_mobile->equilibration prep_std Standard Solution Preparation injection Inject Sample (20 µL) prep_std->injection prep_sample Sample Preparation (Dissolution & Filtration) prep_sample->injection equilibration->injection separation Isocratic Separation on C18 Column injection->separation detection UV Detection at 210 nm separation->detection integration Peak Integration detection->integration quantification Quantification & Purity Calculation integration->quantification report Generate Report quantification->report

Caption: Workflow for HPLC separation of Tulathromycin isomers.

References

Application Note: Development of a Stable Aqueous Formulation of Tulathromycin B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tulathromycin is a semi-synthetic macrolide antibiotic, belonging to the triamilide subclass, used in veterinary medicine to treat respiratory diseases in cattle and swine.[1][2][3] It is distinguished by its long duration of action, which is partly attributed to its three amine groups.[2] In aqueous solutions, Tulathromycin exists as a dynamic and reversible equilibrium of two isomers: Tulathromycin A and Tulathromycin B.[4][5] This equilibrium mixture typically consists of approximately 90% Tulathromycin A and 10% this compound.[4]

The development of a stable ready-to-use aqueous formulation presents significant challenges. Like many macrolides, Tulathromycin is susceptible to degradation in aqueous environments, primarily through hydrolysis.[6][7] The stability of the isomeric equilibrium and the overall molecule is heavily influenced by pH, temperature, and time.[4][8] While solid, lyophilized forms that are reconstituted before use offer a way to circumvent the inherent instability in solution, a stable aqueous formulation is often preferred for convenience and ease of use.[7][8]

This application note provides a comprehensive set of protocols for researchers to systematically investigate and develop a stable aqueous formulation of this compound. The focus is on understanding the physicochemical properties, establishing a stability-indicating analytical method, and systematically screening excipients to mitigate degradation pathways and maintain the desired isomeric balance.

Physicochemical Properties and Preliminary Data

A thorough understanding of the physicochemical properties of Tulathromycin is the foundation for formulation development.

PropertyValue / DescriptionReference
Molecular Formula C41H79N3O12[9][10]
Molecular Weight ~806.1 g/mol [9][10]
Appearance White to off-white crystalline powder[1]
Isomeric Form This compound is an isomer of Tulathromycin A, interconverting in solution.[4][5]
Solubility Readily soluble in water at pH less than 8.[1]
pKa The dissociation constant (pKa) for similar macrolides is in the range of 8.3-8.8.[11][12]
Stability Susceptible to degradation in aqueous solutions. The commercial formulation is buffered to a pH of approximately 5.4. Stability studies show no significant degradation in the pH range of 5.5 to 7.7.[4]

Experimental Workflow for Formulation Development

The process of developing a stable formulation is multi-step, beginning with basic characterization and culminating in long-term stability trials. The workflow below outlines the key stages.

G cluster_0 Phase 1: Characterization & Method Development cluster_1 Phase 2: Formulation Screening cluster_2 Phase 3: Optimization & Stability Testing A Physicochemical Characterization B Develop Stability-Indicating HPLC Method A->B C Analyze Isomeric Equilibrium (A:B Ratio) B->C D pH-Stability Profiling C->D Proceed to Screening E Excipient Screening (Buffers, Co-solvents, Antioxidants) D->E F Forced Degradation Studies E->F G Optimize Lead Formulations F->G Proceed to Optimization H Long-Term & Accelerated Stability Studies G->H I Final Formulation Selection H->I

Caption: Experimental workflow for aqueous formulation development.

Experimental Protocols

Protocol 1: Development of a Stability-Indicating HPLC Method

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its isomer (Tulathromycin A), known impurities, and degradation products.

Materials:

  • Tulathromycin reference standard (A and B mixture)

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium hydroxide solution

  • Water (HPLC grade)

  • Acids and bases for forced degradation (HCl, NaOH, H₂O₂)

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile, methanol, and an aqueous buffer (e.g., ammonium hydroxide solution). A gradient elution is recommended to resolve all peaks.[7]

  • Standard Solution: Accurately weigh and dissolve the Tulathromycin reference standard in a suitable diluent (e.g., water:acetonitrile 50:50) to a final concentration of ~1 mg/mL.

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection: UV at 280 nm or MS detection monitoring the [M+2H]²⁺ ion at m/z 403.9.[13]

    • Gradient: Start with a lower organic phase concentration and gradually increase to elute degradation products.

  • Forced Degradation: To prove the stability-indicating nature of the method, subject the Tulathromycin solution to stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 48 hours.

  • Analysis: Inject the stressed samples into the HPLC system. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main Tulathromycin A and B peaks.

Protocol 2: pH-Stability Profiling

Objective: To determine the degradation rate of this compound across a range of pH values to identify the pH of maximum stability.

Materials:

  • Tulathromycin stock solution (10 mg/mL)

  • A series of buffers (e.g., citrate, phosphate, borate) ranging from pH 4.0 to 8.0.

  • Calibrated pH meter

  • Incubator or water bath set to 40°C

  • Validated stability-indicating HPLC method (from Protocol 4.1)

Methodology:

  • Prepare a series of buffered solutions with pH values of 4.0, 5.0, 5.5, 6.0, 6.5, 7.0, and 8.0.

  • Add a small aliquot of the Tulathromycin stock solution to each buffered solution to achieve a final concentration of 1 mg/mL.

  • Place the samples in an incubator at 40°C.

  • Withdraw aliquots at predetermined time points (e.g., 0, 24, 48, 72, 96 hours and 1 week).

  • Immediately analyze the aliquots using the stability-indicating HPLC method to determine the remaining percentage of this compound and the formation of degradation products.

  • Data Analysis: Plot the natural logarithm of the remaining this compound concentration versus time for each pH. The slope of this line represents the pseudo-first-order degradation rate constant (k).

Expected Data Output:

pHRate Constant (k) at 40°C (hr⁻¹)Isomer Ratio (A:B) after 72 hrs% Degradation after 72 hrs
4.00.052N/A (High Degradation)>25%
5.00.00991:9~5%
5.50.00490:10~2%
6.00.00589:11~3%
7.00.01188:12~7%
8.00.03585:15 (Ratio shifts)>15%
Protocol 3: Excipient Screening

Objective: To screen various pharmaceutical excipients for their ability to enhance the stability of this compound in an aqueous solution.

Materials:

  • Tulathromycin stock solution

  • Buffer solution at the optimal pH determined in Protocol 4.2 (e.g., pH 5.5 citrate buffer)

  • Excipients for screening:

    • Co-solvents: Propylene glycol, Polyethylene glycol (PEG 300/400)

    • Antioxidants: Sodium metabisulfite, Monothioglycerol

    • Chelating Agents: Edetate disodium (EDTA)

  • Validated stability-indicating HPLC method

Methodology:

  • Prepare a series of formulations. Each formulation will contain Tulathromycin (e.g., 100 mg/mL) in the optimal buffer.

  • Control Formulation: Tulathromycin in buffer only.

  • Test Formulations: Add a single excipient to the control formulation at a typical concentration (e.g., Propylene Glycol at 10% v/v, EDTA at 0.01% w/v).

  • Store all formulations at an accelerated condition (e.g., 40°C).

  • Analyze samples at initial (T=0) and subsequent time points (e.g., 1, 2, and 4 weeks) using the HPLC method.

  • Monitor the percentage of remaining this compound and the total percentage of impurities.

Expected Data Output:

FormulationExcipientConcentration% Assay of this compound (4 weeks @ 40°C)Total Impurities (4 weeks @ 40°C)
F1 (Control)None-95.2%4.8%
F2Propylene Glycol10% v/v98.5%1.5%
F3PEG 40010% v/v97.1%2.9%
F4Monothioglycerol0.1% w/v96.5%3.5%
F5EDTA0.01% w/v95.8%4.2%

Potential Degradation Pathways

Understanding the potential degradation mechanisms is crucial for designing a stable formulation. Macrolide antibiotics like Tulathromycin can undergo hydrolysis at two primary sites: the glycosidic bond of the cladinose sugar and the macrocyclic lactone ring.[6]

G A This compound (Intact Molecule) B Hydrolysis of Cladinose Sugar A->B Acidic pH D Hydrolysis of Lactone Ring A->D Basic pH C Descladinose-Tulathromycin (Degradant 1) B->C E Seco-Tulathromycin (Degradant 2) D->E

Caption: Proposed degradation pathways for this compound.

Conclusion and Recommendations

The development of a stable aqueous formulation of this compound is a challenging but achievable goal. The experimental protocols outlined in this application note provide a systematic approach to this challenge.

Key Recommendations:

  • pH Control: Maintaining the formulation pH in a slightly acidic range (e.g., 5.0 - 6.0) is critical to minimize hydrolytic degradation.[4]

  • Use of Co-solvents: Co-solvents such as propylene glycol appear to significantly enhance stability, likely by reducing water activity.[4][8]

  • Stability-Indicating Method: The use of a validated, stability-indicating analytical method is non-negotiable for accurately assessing formulation performance and shelf-life.

  • Isomer Control: The formulation must be designed to maintain the equilibrium ratio of Tulathromycin A and B, as this is characteristic of the active substance.[4]

Further optimization may involve combining the most promising excipients (e.g., a buffered system containing a co-solvent) and evaluating the final formulation in long-term and accelerated stability studies as per regulatory guidelines.

References

Application Notes and Protocols for Assessing Intracellular Accumulation of Tulathromycin B in Neutrophils

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tulathromycin, a semi-synthetic macrolide antibiotic, is distinguished by its rapid and extensive accumulation in phagocytic cells, particularly neutrophils. This intracellular concentration is a key factor in its therapeutic efficacy, as it allows for targeted drug delivery to sites of infection and inflammation. Tulathromycin has demonstrated immunomodulatory effects, including the induction of apoptosis in neutrophils and the modulation of inflammatory pathways, which contribute to its clinical success in treating diseases such as bovine respiratory disease.[1][2][3] The ability to accurately quantify the intracellular accumulation of Tulathromycin B, the primary isomer, in neutrophils is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for research into its mechanisms of action.

These application notes provide a detailed protocol for assessing the intracellular accumulation of this compound in neutrophils, from cell isolation to quantitative analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Data Summary: Intracellular Accumulation of this compound in Neutrophils

The following table summarizes quantitative data from in vitro studies on the accumulation and effects of this compound in bovine and porcine neutrophils.

SpeciesCell TypeThis compound ConcentrationIncubation TimeKey FindingsReference
BovineNeutrophils28-fold higher than extracellular concentrationNot SpecifiedHigh affinity for uptake within neutrophils.[4]
BovineNeutrophils50 µg/mL, 0.5 mg/mL2 hoursInduced neutrophil apoptosis.[2]
BovineNeutrophils1 mg/mL, 2 mg/mL30 minutesSignificantly increased neutrophil apoptosis compared to controls.[2]
BovineNeutrophils2 mg/mL30 minutesCaused an accumulation of intracellular phospholipids.[1]
PorcineNeutrophils0.02 mg/mL to 2.0 mg/mL2 hoursNo significant effect on the degree of apoptosis was detected at the concentrations tested.[5]
PorcineNeutrophils0.2 mg/mL30 minutesUsed to treat neutrophils for subsequent co-culture with macrophages to assess efferocytosis.[5]

Experimental Protocols

This section details the methodologies for key experiments required to assess the intracellular accumulation of this compound in neutrophils.

Protocol 1: Isolation of Neutrophils from Whole Blood

This protocol describes a standard method for isolating neutrophils from whole blood using density gradient centrifugation.[6][7]

Materials:

  • Anticoagulated whole blood (e.g., with EDTA or heparin)

  • Density gradient medium (e.g., Ficoll-Paque™, Lymphoprep™)

  • Hanks' Balanced Salt Solution (HBSS), without Ca²⁺/Mg²⁺

  • Red Blood Cell (RBC) Lysis Buffer

  • Phosphate Buffered Saline (PBS)

  • Centrifuge

  • Sterile centrifuge tubes (15 mL and 50 mL)

  • Pipettes and sterile tips

Procedure:

  • Bring all reagents to room temperature.

  • Carefully layer the anticoagulated whole blood over an equal volume of density gradient medium in a centrifuge tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, distinct layers will be visible. Carefully aspirate and discard the upper layers (plasma and mononuclear cells).

  • The layer containing neutrophils and some erythrocytes will be above the erythrocyte pellet. Carefully collect this neutrophil-rich layer.

  • Wash the collected cells by adding 3-4 volumes of HBSS (without Ca²⁺/Mg²⁺) and centrifuge at 250 x g for 10 minutes.

  • To remove contaminating erythrocytes, resuspend the cell pellet in RBC Lysis Buffer and incubate for 5-10 minutes at room temperature.

  • Stop the lysis by adding an excess of HBSS and centrifuge at 250 x g for 10 minutes.

  • Discard the supernatant and wash the neutrophil pellet twice more with HBSS.

  • After the final wash, resuspend the neutrophil pellet in the desired cell culture medium for subsequent experiments.

  • Determine cell viability and purity using a hemocytometer and Trypan Blue exclusion, or by flow cytometry. A purity of >95% is expected.

Protocol 2: In Vitro Incubation of Neutrophils with this compound

This protocol outlines the incubation of isolated neutrophils with this compound to facilitate its intracellular accumulation.

Materials:

  • Isolated neutrophils

  • Cell culture medium (e.g., RPMI 1640)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or ethanol, and then diluted in culture medium)

  • Incubator (37°C, 5% CO₂)

  • Microcentrifuge tubes

Procedure:

  • Adjust the concentration of the isolated neutrophils to the desired density (e.g., 1 x 10⁶ cells/mL) in the cell culture medium.

  • Aliquot the neutrophil suspension into microcentrifuge tubes.

  • Add this compound to the cell suspensions to achieve the desired final concentrations (e.g., 1 µg/mL, 10 µg/mL, 50 µg/mL). Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).

  • Incubate the tubes at 37°C in a 5% CO₂ incubator for the desired time points (e.g., 30 minutes, 1 hour, 2 hours).

Protocol 3: Separation of Intracellular and Extracellular this compound

This crucial step ensures that only the intracellular drug concentration is measured.

Materials:

  • Neutrophil suspension incubated with this compound

  • Ice-cold PBS

  • Microcentrifuge

Procedure:

  • Following incubation, immediately place the microcentrifuge tubes on ice to stop any further drug uptake or efflux.

  • Centrifuge the tubes at 500 x g for 5 minutes at 4°C to pellet the neutrophils.

  • Carefully aspirate and discard the supernatant containing the extracellular this compound.

  • Wash the cell pellet three times with ice-cold PBS to remove any residual extracellular drug. For each wash, resuspend the pellet in 1 mL of ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.

  • After the final wash, carefully remove all of the supernatant. The resulting cell pellet is now ready for lysis and extraction of the intracellular this compound.

Protocol 4: Quantification of Intracellular this compound by LC-MS/MS

This protocol provides a general framework for the analysis of this compound from neutrophil lysates using LC-MS/MS. Specific parameters may need to be optimized based on the available instrumentation.

Materials:

  • Neutrophil pellet containing intracellular this compound

  • Cell lysis buffer (e.g., RIPA buffer or sonication in a suitable solvent)

  • Acetonitrile

  • Formic acid

  • Internal standard (e.g., a structurally similar macrolide or a stable isotope-labeled Tulathromycin)

  • LC-MS/MS system (including a C18 column)

Procedure:

  • Cell Lysis and Protein Precipitation:

    • Resuspend the washed neutrophil pellet in a known volume of lysis buffer.

    • Lyse the cells (e.g., by vortexing, sonication, or freeze-thaw cycles).

    • Add a protein precipitation agent, such as three volumes of ice-cold acetonitrile containing the internal standard, to the cell lysate.

    • Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Preparation for LC-MS/MS:

    • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 100 µL of 90:10 water:acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Chromatographic Separation: Use a C18 column with a gradient elution, for example, using a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.

  • Data Analysis:

    • Quantify the concentration of this compound in the cell lysate by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in a similar matrix (lysate from untreated neutrophils).

    • Calculate the intracellular concentration by dividing the amount of this compound by the total volume of the lysed cells. The cell volume can be estimated based on the cell count and the average volume of a neutrophil.

    • The intracellular-to-extracellular concentration ratio can be calculated by dividing the intracellular concentration by the initial extracellular concentration of this compound in the incubation medium.

Visualizations

experimental_workflow cluster_isolation Neutrophil Isolation cluster_incubation Incubation cluster_separation Separation cluster_analysis Analysis blood Whole Blood gradient Density Gradient Centrifugation blood->gradient isolated_neutrophils Isolated Neutrophils (>95% Purity) gradient->isolated_neutrophils incubation Incubate with this compound (37°C) isolated_neutrophils->incubation centrifugation Centrifugation & Washing incubation->centrifugation cell_pellet Washed Neutrophil Pellet centrifugation->cell_pellet lysis Cell Lysis & Protein Precipitation cell_pellet->lysis lcms LC-MS/MS Quantification lysis->lcms data Intracellular Concentration Data lcms->data

Caption: Experimental workflow for assessing this compound accumulation in neutrophils.

signaling_pathway cluster_apoptosis Apoptosis Induction cluster_nfkb NF-κB Pathway Inhibition tulathromycin This compound Accumulation caspase3 Caspase-3 Activation tulathromycin->caspase3 ikba Phosphorylated IκBα tulathromycin->ikba Inhibits apoptosis Neutrophil Apoptosis caspase3->apoptosis nfkb NF-κB p65 Nuclear Translocation ikba->nfkb cxcl8 CXCL8 (IL-8) Transcription nfkb->cxcl8

Caption: Simplified signaling pathways affected by this compound in neutrophils.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Tulathromycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed methodologies for performing antimicrobial susceptibility testing (AST) of Tulathromycin B, a semi-synthetic macrolide antibiotic with a unique triamilide structure, primarily used in veterinary medicine. The following sections detail the mechanism of action, established testing protocols, quality control procedures, and interpretation of results, adhering to guidelines from the Clinical and Laboratory Standards Institute (CLSI) for veterinary pathogens.

Introduction and Mechanism of Action

Tulathromycin is a macrolide antibiotic effective against a range of bacterial pathogens responsible for respiratory diseases in cattle and swine.[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, which stimulates the dissociation of peptidyl-tRNA from the ribosome.[3] This action is primarily bacteriostatic but can be bactericidal at higher concentrations. The unique triamilide structure of tulathromycin contributes to its pharmacokinetic properties, including rapid absorption and extensive distribution to lung tissue.

Quantitative Data Summary

The following tables summarize the minimum inhibitory concentration (MIC) data for this compound against key veterinary respiratory pathogens. This data is essential for monitoring susceptibility trends and for interpreting AST results.

Table 1: Tulathromycin MIC Distribution for Mannheimia haemolytica

MIC (µg/mL)Percentage of Isolates (%)
≤0.51.3
113.2
280.3
45.3
MIC50 (µg/mL) 2
MIC90 (µg/mL) 2
MIC Range (µg/mL) ≤0.5 - 4

Data derived from European isolates.

Table 2: Tulathromycin MIC Distribution for Pasteurella multocida (Bovine Origin)

MIC (µg/mL)Percentage of Isolates (%)
≤0.251.3
0.52.5
150.6
244.3
41.3
MIC50 (µg/mL) 1
MIC90 (µg/mL) 2
MIC Range (µg/mL) ≤0.25 - 4

Data derived from European isolates.

Table 3: Tulathromycin MIC Distribution for Pasteurella multocida (Porcine Origin)

MIC (µg/mL)Percentage of Isolates (%)
≤0.2512.7
0.562.0
112.7
212.5
MIC50 (µg/mL) 0.5
MIC90 (µg/mL) 2
MIC Range (µg/mL) ≤0.25 - 2

Data derived from European isolates.

Table 4: Tulathromycin MIC Distribution for Histophilus somni

MIC (µg/mL)Percentage of Isolates (%)
≤0.2512.5
0.552.3
131.8
23.4
MIC50 (µg/mL) 0.5
MIC90 (µg/mL) 1
MIC Range (µg/mL) ≤0.25 - 2

Data derived from European isolates.

Table 5: CLSI Interpretive Criteria for Tulathromycin

PathogenSusceptible (S) (µg/mL)Intermediate (I) (µg/mL)Resistant (R) (µg/mL)
Mannheimia haemolytica≤1632≥64
Pasteurella multocida≤1632≥64
Histophilus somni≤1632≥64
Actinobacillus pleuropneumoniae≤64--
Bordetella bronchiseptica≤1632≥64

Source: CLSI VET01S and other regulatory documents.[1][3][4]

Experimental Protocols

The following are detailed protocols for performing antimicrobial susceptibility testing of this compound based on CLSI guidelines (VET01).

Preparation of this compound Stock Solution
  • Weighing: Accurately weigh a suitable amount of this compound analytical standard powder.

  • Dissolving: Dissolve the powder in a minimal amount of glacial acetic acid (e.g., < 2.5 µL/mL).[3]

  • Dilution: Dilute the dissolved solution with sterile deionized water to achieve a final stock concentration of 1280 µg/mL.

  • Storage: Store the stock solution in sterile, light-protected aliquots at -20°C or below for up to 6 months. Avoid repeated freeze-thaw cycles.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

  • This compound stock solution (1280 µg/mL)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), pH 7.2-7.4

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Quality control (QC) strains (e.g., Mannheimia haemolytica ATCC® 33396)

Procedure:

  • Prepare Dilutions:

    • Dispense 100 µL of CAMHB into all wells of a 96-well plate.

    • Add 100 µL of the 1280 µg/mL this compound stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to typically achieve a range of 64 µg/mL to 0.06 µg/mL. Discard 100 µL from the last well.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation:

    • Inoculate each well (including a growth control well without antibiotic) with 10 µL of the standardized bacterial suspension.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 18-24 hours in ambient air. For fastidious organisms like Histophilus somni, incubation in a CO₂-enriched atmosphere may be required.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Agar Dilution Method

This method is an alternative for determining the MIC.

Materials:

  • This compound stock solution (1280 µg/mL)

  • Mueller-Hinton Agar (MHA), pH 7.2-7.4

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland

  • Inoculator for delivering 1-2 µL spots

Procedure:

  • Prepare Agar Plates:

    • Prepare a series of two-fold dilutions of the this compound stock solution in sterile water.

    • For each concentration, add 2 mL of the antibiotic dilution to 18 mL of molten MHA (cooled to 45-50°C).

    • Mix thoroughly and pour into sterile petri dishes. Allow the agar to solidify. Also, prepare a growth control plate without any antibiotic.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension 1:10 in sterile saline to achieve a final inoculum of approximately 1 x 10⁷ CFU/mL.

  • Inoculation:

    • Using a multipoint inoculator, spot 1-2 µL of the diluted bacterial suspension onto the surface of each agar plate, including the control plate.

  • Incubation:

    • Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 18-24 hours.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that prevents the growth of more than one colony per spot.

Disk Diffusion Method

This qualitative method determines if a bacterium is susceptible, intermediate, or resistant to this compound.

Materials:

  • This compound disks (30 µg)

  • Mueller-Hinton Agar (MHA) plates (150 mm), pH 7.2-7.4

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile cotton swabs

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation:

    • Dip a sterile cotton swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Disk Application:

    • Using sterile forceps or a disk dispenser, place a 30 µg this compound disk onto the inoculated agar surface.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.

  • Reading Results:

    • Measure the diameter of the zone of inhibition (including the disk diameter) in millimeters.

    • Interpret the results as Susceptible, Intermediate, or Resistant based on the zone diameter interpretive criteria provided by CLSI.

Quality Control

Strict quality control is essential for accurate and reproducible AST results.

QC Strains and Expected Ranges:

  • Mannheimia haemolytica ATCC® 33396: The CLSI-approved MIC quality control range for Tulathromycin is 2 to 8 µg/mL .

  • Staphylococcus aureus ATCC® 29213 and Escherichia coli ATCC® 25922: While specific CLSI-approved QC ranges for Tulathromycin against these strains are not explicitly defined, they are commonly used for QC of AST panels that include macrolides. Laboratories should establish their own acceptable ranges based on CLSI M23 guidelines or follow the manufacturer's recommendations for commercial AST systems. One study using a panel including tulathromycin reported that MICs for S. aureus ATCC® 29213 were within the expected CLSI ranges for other macrolides.

QC Procedure:

  • Perform QC testing with each new batch of media and reagents and on each day of testing clinical isolates.

  • The MIC or zone diameter for the QC strain must fall within the established acceptable range.

  • If QC results are out of range, patient results should not be reported, and the entire test procedure must be investigated and repeated.

Visualizations

The following diagrams illustrate key workflows and relationships in this compound antimicrobial susceptibility testing.

AST_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis & Reporting isolate Bacterial Isolate inoculum Prepare & Standardize Inoculum (0.5 McFarland) isolate->inoculum media Prepare Media (CAMHB or MHA) perform_test Perform AST (Broth Dilution, Agar Dilution, or Disk Diffusion) media->perform_test antibiotic Prepare this compound Stock & Dilutions antibiotic->perform_test inoculum->perform_test incubate Incubate (35°C, 18-24h) perform_test->incubate read_results Read & Record Results (MIC or Zone Diameter) incubate->read_results qc Perform Quality Control (e.g., M. haemolytica ATCC 33396) qc->read_results Validate interpret Interpret Results (using CLSI Breakpoints) read_results->interpret report Report as S, I, or R interpret->report

Fig. 1: General workflow for antimicrobial susceptibility testing of this compound.

MIC_Interpretation cluster_mic MIC Value (µg/mL) cluster_breakpoints CLSI Breakpoints cluster_result Interpretation mic_value Determined MIC susceptible ≤ Susceptible Breakpoint mic_value->susceptible Comparison intermediate > Susceptible & < Resistant Breakpoint mic_value->intermediate Comparison resistant ≥ Resistant Breakpoint mic_value->resistant Comparison s Susceptible (S) susceptible->s i Intermediate (I) intermediate->i r Resistant (R) resistant->r

Fig. 2: Logical relationship for interpreting MIC results using CLSI breakpoints.

Tulathromycin_MoA cluster_bacterium Bacterial Cell ribosome 50S Ribosomal Subunit peptidyl_tRNA Peptidyl-tRNA ribosome->peptidyl_tRNA Stimulates dissociation protein_synthesis Protein Synthesis ribosome->protein_synthesis essential for inhibition Inhibition of Protein Synthesis ribosome->inhibition peptidyl_tRNA->ribosome binds to tulathromycin This compound tulathromycin->ribosome Binds to

Fig. 3: Simplified signaling pathway of this compound's mechanism of action.

References

Application Notes and Protocols for Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Tulathromycin B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tulathromycin B is a semi-synthetic macrolide antibiotic belonging to the triamilide subclass, widely used in veterinary medicine to treat and prevent respiratory diseases in cattle and swine.[1][2][3] Its unique three-amine structure contributes to its favorable pharmacokinetic properties, including rapid absorption, extensive tissue distribution, particularly in the lungs, and a long elimination half-life.[1][2][4][5] This document provides detailed application notes and protocols for the pharmacokinetic and pharmacodynamic (PK/PD) modeling of this compound, offering a framework for optimizing dosing regimens and minimizing the development of antimicrobial resistance.

This compound exerts its bacteriostatic or bactericidal effects by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[6][7] The primary PK/PD indices that correlate with its efficacy are the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) and the percentage of time the drug concentration remains above the MIC (%T > MIC).[1][2][4][8]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Various Species
SpeciesDose (mg/kg)RouteCmax (µg/mL)Tmax (h)T1/2β (h)AUC (µg·h/mL)Reference
Cattle2.5SC0.4890.564-[9]
Swine2.5IM~0.60.567.5-[5][10]
Guinea Pigs1IM1.080.525.7-[11][12]
Guinea Pigs10IM3.490.526.9-[11][12]
Guinea Pigs20IM7.390.528.6-[11][12]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; T1/2β: Elimination half-life; AUC: Area under the concentration-time curve; SC: Subcutaneous; IM: Intramuscular.

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound Against Key Respiratory Pathogens
Bacterial SpeciesMIC90 (µg/mL)Reference
Mannheimia haemolytica2[13][14]
Pasteurella multocida (bovine)1[13][14]
Pasteurella multocida (porcine)2[13][14]
Histophilus somni0.5 - 4[13][14]
Actinobacillus pleuropneumoniae4 - 16[13][14]
Mycoplasma hyopneumoniae0.004[15]

MIC90: The concentration of drug that inhibits the growth of 90% of isolates.

Table 3: Pharmacodynamic Indices of this compound
Target OrganismModelPK/PD IndexValue for Bacteriostatic EffectValue for Bactericidal EffectReference
Pasteurella multocidaPorcine Tissue CageAUC(0-24h)/MIC (h)44.5573.19[4][8]
Actinobacillus pleuropneumoniaePorcine Tissue Cage%T > MIC50.8%96.38%[1][2]
Haemophilus parasuisNeutropenic Guinea PigAUC72h/MIC (h)268.84 (1-log10 reduction)521.9 (3-log10 reduction)[11][12]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of this compound against bacterial pathogens.

Materials:

  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth media (e.g., Tryptic Soy Broth with serum for fastidious organisms)[1][16]

  • Bacterial isolates

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution.

  • Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in the appropriate broth medium in the 96-well plates to achieve a range of desired concentrations.

  • Bacterial Inoculum Preparation: Culture the bacterial isolates overnight. Dilute the culture to achieve a standardized inoculum density (e.g., ~5 x 10^5 CFU/mL).[1]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[15] This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: In Vivo Pharmacokinetic Study in a Porcine Model

This protocol outlines a typical in vivo study to determine the pharmacokinetic parameters of this compound in pigs.

Materials:

  • Healthy piglets

  • This compound injectable solution

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • Ultra-high-pressure liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system[4]

Procedure:

  • Animal Acclimation: Acclimate the piglets to the study conditions for a suitable period.

  • Drug Administration: Administer a single intramuscular dose of this compound (e.g., 2.5 mg/kg body weight).[4]

  • Blood Sampling: Collect blood samples from a suitable vein (e.g., jugular vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, 168, 192, 216, 240, 264, 288, 312, 336, and 360 hours post-administration).[4]

  • Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated UPLC-MS/MS method.[4]

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data to determine parameters such as Cmax, Tmax, T1/2β, and AUC.[4][8]

Protocol 3: Analytical Method for this compound in Plasma using LC-MS/MS

This protocol provides a general procedure for the quantification of this compound in plasma samples.

Materials:

  • Plasma samples

  • Internal standard (e.g., roxithromycin or heptadeutero-tulathromycin)[4][17]

  • Acetonitrile

  • Formic acid

  • LC-MS/MS system with a C8 or C18 column

Procedure:

  • Sample Preparation:

    • To 500 µL of plasma sample, add a known amount of the internal standard solution.[4]

    • Add acetonitrile to precipitate proteins.[4]

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.[4]

    • Filter the supernatant through a 0.22-µm filter.[4]

  • LC-MS/MS Analysis:

    • Inject the filtered sample into the LC-MS/MS system.

    • Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile.[4]

    • Perform quantitative detection by monitoring the transition of a doubly charged precursor ion to a singly charged product ion using tandem mass spectrometry.[17][18]

  • Quantification:

    • Generate a standard curve using known concentrations of this compound.

    • Calculate the concentration of this compound in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

Visualizations

Tulathromycin_Mechanism_of_Action cluster_bacterium Bacterial Cell Ribosome Ribosome 50S_Subunit 50S_Subunit Ribosome->50S_Subunit 30S_Subunit 30S_Subunit Ribosome->30S_Subunit Protein_Synthesis Protein_Synthesis 50S_Subunit->Protein_Synthesis Essential for Inhibition Inhibition 50S_Subunit->Inhibition 30S_Subunit->Protein_Synthesis Essential for Inhibition->Protein_Synthesis Inhibits Tulathromycin_B Tulathromycin_B Tulathromycin_B->50S_Subunit Binds to

Caption: Mechanism of action of this compound.

PKPD_Modeling_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_modeling PK/PD Modeling cluster_outcome Outcome MIC_Determination MIC_Determination PK_PD_Integration Integration of PK and PD Data MIC_Determination->PK_PD_Integration Time_Kill_Assays Time_Kill_Assays Time_Kill_Assays->PK_PD_Integration PK_Study Pharmacokinetic Study (Drug Concentration vs. Time) PK_Study->PK_PD_Integration Efficacy_Study Efficacy Study (Infection Model) Efficacy_Study->PK_PD_Integration Sigmoid_Emax_Model Sigmoid Emax Model PK_PD_Integration->Sigmoid_Emax_Model PK_PD_Index_Determination Determination of PK/PD Index (e.g., AUC/MIC, %T>MIC) Sigmoid_Emax_Model->PK_PD_Index_Determination Dosage_Regimen_Optimization Dosage_Regimen_Optimization PK_PD_Index_Determination->Dosage_Regimen_Optimization

Caption: Workflow for PK/PD modeling of this compound.

Experimental_Workflow_In_Vivo_PKPD Animal_Model Select Animal Model (e.g., Pig, Guinea Pig) Infection_Induction Induce Infection (e.g., A. pleuropneumoniae) Animal_Model->Infection_Induction Drug_Administration Administer this compound Infection_Induction->Drug_Administration Sample_Collection Collect Samples (e.g., Plasma, Tissue) Drug_Administration->Sample_Collection Drug_Concentration_Analysis Analyze Drug Concentration (LC-MS/MS) Sample_Collection->Drug_Concentration_Analysis Bacterial_Load_Quantification Quantify Bacterial Load (CFU counting) Sample_Collection->Bacterial_Load_Quantification PK_PD_Analysis Perform PK/PD Analysis Drug_Concentration_Analysis->PK_PD_Analysis Bacterial_Load_Quantification->PK_PD_Analysis Optimal_Dose_Determination Determine Optimal Dose PK_PD_Analysis->Optimal_Dose_Determination

Caption: Experimental workflow for an in vivo PK/PD study.

References

Application Notes and Protocols for In Vitro Cell Culture Assays for Tulathromycin B Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tulathromycin B is a semi-synthetic macrolide antibiotic used in veterinary medicine to treat respiratory diseases. Beyond its antimicrobial properties, this compound exhibits immunomodulatory and anti-inflammatory effects, which are partly attributed to its ability to induce apoptosis in immune cells.[1][2] Understanding the cytotoxic potential and the mechanisms of action of this compound on various cell types is crucial for both efficacy and safety assessments. These application notes provide detailed protocols for common in vitro cell culture assays to evaluate the cytotoxicity of this compound.

Data Presentation

The following tables summarize quantitative data from various studies on the cytotoxic and pro-apoptotic effects of this compound on different cell lines.

Table 1: MTT Assay Results for this compound Cytotoxicity

Cell LineThis compound ConcentrationIncubation TimeCell Viability (%)Reference
BHK-21 An3030 µg/mL5 days>90% (Non-toxic)[3][4]
BHK-21 An3040 µg/mL5 days87.95%[3]
BHK-21 An30100 µg/mL5 days69.09%[3]
Bovine Tracheal Epithelial Cells2 µg/mLNot Specified172.20%[5]
Bovine Tracheal Epithelial Cells10 µg/mLNot SpecifiedIncreased proliferation[6]
Bovine Tracheal Epithelial CellsIC50Not Specified134.7 ± 7.1 µg/mL[5]

Table 2: Apoptosis and Necrosis Assay Results for this compound

Cell LineThis compound ConcentrationIncubation TimeAssayKey FindingsReference
Bovine Macrophages0.1 mg/mL48 hoursMono- & OligonucleosomesInduction of apoptosis
Bovine Macrophages1.0 mg/mL12 & 20 hoursMono- & OligonucleosomesInduction of apoptosis
Bovine Macrophages0.1 - 1.0 mg/mLUp to 48 hoursLDH ReleaseNo significant increase in necrosis[7]
Porcine Neutrophils0.02 - 2.0 mg/mL0.5 - 2 hoursApoptosis ELISATime- and concentration-dependent apoptosis[8][9]
Bovine Tracheal Epithelial Cells20 µg/mLNot SpecifiedDual StainingIncreased apoptosis and necrosis with concentration[5]
Bovine Neutrophils2 mg/mL1 hourCaspase-3 ActivityIncreased caspase-3 fragmentation[2][10]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[11][12]

Materials:

  • Cells of interest (e.g., BHK-21 An30, Bovine Tracheal Epithelial Cells)

  • Complete cell culture medium

  • This compound stock solution

  • 96-well microtiter plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)[13]

  • Solubilization solution (e.g., DMSO, isopropanol)[3][12]

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.[14]

  • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include untreated control wells.

  • Incubate the plate for the desired period (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[11]

  • Incubate for 4 hours at 37°C in a humidified atmosphere.[11]

  • Add 100 µL of solubilization solution to each well.[11]

  • Allow the plate to stand overnight in the incubator to ensure complete solubilization of formazan crystals.[11]

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture supernatant, indicating a loss of membrane integrity.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well microtiter plates

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Incubate overnight at 37°C with 5% CO₂.

  • Treat cells with various concentrations of this compound. Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).[14]

  • Incubate for the desired exposure time.

  • Centrifuge the plate at 400 x g for 5 minutes.[15]

  • Carefully transfer a specific volume of supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate for 20-30 minutes at room temperature, protected from light.[15]

  • Add the stop solution provided in the kit.

  • Measure the absorbance at 490 nm using a microplate reader.[14][15]

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4]

Materials:

  • Cells of interest

  • This compound stock solution

  • Annexin V-FITC/PI apoptosis detection kit (commercially available)

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Seed and treat cells with this compound for the desired time.

  • Harvest the cells (including any floating cells) and centrifuge at 200 x g for 5 minutes.[4]

  • Wash the cells once with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[8]

  • Take 100 µL of the cell suspension and add 5 µL of Annexin V-FITC and 10 µL of PI staining solution.[4]

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[4][8]

  • Add 400 µL of 1X Binding Buffer to each tube.[4]

  • Analyze the cells by flow cytometry within one hour.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[16][17]

Materials:

  • Cells of interest

  • This compound stock solution

  • Caspase-3 activity assay kit (colorimetric or fluorometric)

  • Cell lysis buffer

  • Reaction buffer with DTT

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • Microplate reader (for absorbance or fluorescence)

Protocol:

  • Seed and treat cells with this compound.

  • Harvest and wash the cells.

  • Resuspend the cell pellet in chilled cell lysis buffer (e.g., 50 µL per 1-2 x 10⁶ cells).[5]

  • Incubate on ice for 10-30 minutes.[5][16]

  • Centrifuge at 12,000-20,000 x g for 10-15 minutes at 4°C.[18]

  • Transfer the supernatant (cell lysate) to a new tube.

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add 50 µL of 2x Reaction Buffer (containing DTT) to each well.[17]

  • Add 45 µL of cell lysate (containing 50-200 µg of protein) to the wells.[5]

  • Add 5 µL of the caspase-3 substrate.[17]

  • Incubate at 37°C for 1-2 hours.[17]

  • Measure the absorbance (e.g., at 405 nm for pNA) or fluorescence according to the kit instructions.[16][17]

Visualization of Pathways and Workflows

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Overnight Incubation A->B C Treat with this compound (Varying Concentrations) B->C D MTT Assay C->D Incubation (24-72h) E LDH Assay C->E Incubation (24-72h) F Apoptosis Assay (Annexin V/PI) C->F Incubation (24-72h) G Measure Absorbance/ Fluorescence D->G Add MTT & Solubilize E->G Collect Supernatant, Add Reagents F->G Stain Cells & Flow Cytometry H Calculate % Viability/ Cytotoxicity/Apoptosis G->H

Figure 1. General experimental workflow for in vitro cytotoxicity testing.

signaling_pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm TUL This compound NFKB_Inhib Inhibition of NF-κB Signaling TUL->NFKB_Inhib PL_Inhib Inhibition of Phospholipases (PLA2, PLD) TUL->PL_Inhib Caspase3 Caspase-3 Activation TUL->Caspase3 ProInflammatory Reduced Pro-inflammatory Mediators (LTB4, CXCL8) NFKB_Inhib->ProInflammatory PL_Inhib->ProInflammatory ProResolving Increased Pro-resolving Mediators (Lipoxin A4) PL_Inhib->ProResolving Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2. this compound signaling pathways in immune cells.

References

Application Note: Validated LC-MS/MS Method for the Quantification of Tulathromycin B in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Tulathromycin B in various biological matrices, including plasma, urine, and seminal plasma. The protocol outlines a straightforward protein precipitation extraction procedure and chromatographic conditions that ensure sensitivity and selectivity. The method has been validated according to the general principles outlined in the FDA and EMA guidelines for bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and stability.[1][2][3][4][5][6][7][8] This method is suitable for pharmacokinetic studies, drug metabolism research, and tissue residue analysis.

Introduction

Tulathromycin is a semi-synthetic macrolide antibiotic of the triamilide class, widely used in veterinary medicine for the treatment of respiratory diseases in cattle and swine.[9][10][11] Accurate quantification of this compound, the active component, in biological matrices is crucial for pharmacokinetic and residue studies. This application note provides a detailed protocol for a sensitive and specific LC-MS/MS method for the analysis of this compound in plasma, urine, and seminal plasma.[9]

Experimental Workflow

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Biological Matrix (Plasma, Urine, Seminal Plasma) Spiking Spike with Internal Standard (Tulathromycin-d7) Sample_Collection->Spiking 1 Precipitation Protein Precipitation (Acetonitrile) Spiking->Precipitation 2 Centrifugation Centrifugation Precipitation->Centrifugation 3 Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer 4 Dilution Dilution Supernatant_Transfer->Dilution 5 Injection Inject into LC-MS/MS Dilution->Injection 6 Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography 7 Detection Mass Spectrometric Detection (MRM Mode) Chromatography->Detection 8 Quantification Quantification (Calibration Curve) Detection->Quantification 9 Validation Method Validation Quantification->Validation 10

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Materials and Reagents

  • This compound reference standard

  • Tulathromycin-d7 (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Water (LC-MS grade)

  • Control biological matrices (plasma, urine, seminal plasma)

Equipment

  • Liquid chromatograph (e.g., Waters Acquity UPLC)

  • Tandem mass spectrometer (e.g., Waters TQD)

  • Analytical column (e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm)[9]

  • Centrifuge

  • Analytical balance

  • Pipettes

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare primary stock solutions of this compound and Tulathromycin-d7 in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to create working standard solutions for calibration curve and QC samples.

  • Internal Standard Working Solution: Prepare a working solution of Tulathromycin-d7 at an appropriate concentration (e.g., 1 µg/mL) in the same solvent.

  • Calibration Standards and QC Samples: Spike control biological matrix with the appropriate working standard solutions to prepare calibration standards and QC samples at various concentration levels (Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC).

Sample Preparation
  • Pipette 100 µL of the biological sample (or standard/QC) into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (Tulathromycin-d7) and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate proteins.[9]

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Dilute the supernatant with water as needed to fall within the calibration curve range.

  • Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
ColumnAcquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm[9]
Mobile Phase A10 mM Ammonium formate with 0.1% formic acid in water
Mobile Phase B10 mM Ammonium formate with 0.1% formic acid in acetonitrile
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C[9]
Run Time3-5 minutes[9]

Mass Spectrometry:

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsThis compound: 806.68 -> 576.96 m/zTulathromycin-d7: 813.7 -> 583.9 m/z (example)
Dwell Time100 ms
Capillary Voltage3.0 kV
Cone Voltage30 V
Source Temperature150 °C
Desolvation Temperature350 °C
Desolvation Gas Flow650 L/hr
Cone Gas Flow50 L/hr

Method Validation

The analytical method was validated according to the principles outlined in the FDA and EMA guidelines.[1][2][3][4][5][6][7][8] The validation assessed specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and stability.

Validation Parameters Validation Bioanalytical Method Validation Specificity Linearity Accuracy Precision LLOQ Stability Specificity_Desc No interference from endogenous components. Validation:f0->Specificity_Desc Linearity_Desc Correlation coefficient (r²) > 0.99. Validation:f1->Linearity_Desc Accuracy_Desc Within ±15% of nominal value (±20% at LLOQ). Validation:f2->Accuracy_Desc Precision_Desc RSD ≤ 15% (≤ 20% at LLOQ). Validation:f3->Precision_Desc LLOQ_Desc Lowest concentration with acceptable accuracy and precision. Validation:f4->LLOQ_Desc Stability_Desc Analyte stability under various conditions. Validation:f5->Stability_Desc

References

Application Notes and Protocols for Studying Tulathromycin B Efficacy in Experimental Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for establishing and utilizing experimental animal models to evaluate the efficacy of Tulathromycin B against key respiratory pathogens in swine and cattle. The protocols are based on established research methodologies and include quantitative data summaries for comparative analysis.

I. Swine Respiratory Disease (SRD) Models

Actinobacillus pleuropneumoniae (APP) Challenge Model in Swine

This model is designed to induce acute and severe pleuropneumonia to assess the therapeutic and prophylactic efficacy of this compound.

Experimental Protocol:

  • Animal Selection: Use healthy, crossbred pigs, both female and castrated males, free from respiratory pathogens.

  • Acclimation: House animals in appropriate facilities for a minimum of 7 days prior to the experiment to acclimate.

  • Challenge Inoculum Preparation:

    • Culture a virulent strain of Actinobacillus pleuropneumoniae serotype 5.

    • Prepare a broth culture with a concentration of 2.0 x 10⁸ colony-forming units (CFU)/mL.[1] The minimum inhibitory concentration (MIC) of the isolate for tulathromycin should be determined.[1]

  • Challenge Procedure:

    • On day 0, administer a 4 mL dose of the prepared inoculum (2 mL per nostril) via rapid intranasal inoculation during inhalation.[1] This delivers a total of 8.0 x 10⁸ CFU per pig.[1]

  • Treatment Administration:

    • For prophylactic studies, administer a single intramuscular (IM) injection of this compound (2.5 mg/kg body weight) at various time points before the challenge (e.g., on days -11, -9, -7, -5, and -3).[1][2][3]

    • For therapeutic studies, administer a single IM dose of this compound (2.5 mg/kg or 5 mg/kg body weight) after the onset of clinical signs of respiratory disease.[4] A saline-treated control group should be included.[4]

  • Post-Challenge Monitoring and Data Collection:

    • Record clinical signs of respiratory disease, general attitude, and rectal temperatures daily for up to 10 days.[4]

    • Monitor mortality rates throughout the study.[1]

    • At the end of the study period (e.g., day 7 or 10), euthanize surviving animals and perform necropsies.[1][2][4]

    • Evaluate and score the percentage of total lung lesions.[1][4]

    • Collect lung tissue samples for bacterial isolation to confirm the presence of A. pleuropneumoniae.[4]

    • Record body weights at the beginning and end of the study to calculate weight gain.[4]

Quantitative Data Summary: A. pleuropneumoniae Challenge Model

Efficacy EndpointSaline ControlTulathromycin (2.5 mg/kg)Comparator (Ceftiofur)Reference
Mortality Rate
Prophylactic (Day -11)32.5%20.0%N/A[1]
Prophylactic (Day -9)32.5%7.5%N/A[1]
Prophylactic (Day -7)32.5%7.5%N/A[1]
Prophylactic (Day -5)32.5%7.5%N/A[1]
Prophylactic (Day -3)32.5%2.5%N/A[1]
Therapeutic3/25 withdrawn1/25 withdrawn0/25 withdrawn[4]
Lung Lesion Score (%)
Prophylactic (Day -11)27.5%29.6%N/A[1]
Prophylactic (Day -9)27.5%20.2%N/A[1]
Prophylactic (Day -7)27.5%18.4%N/A[1]
Prophylactic (Day -5)27.5%16.8%N/A[1]
Prophylactic (Day -3)27.5%10.5%N/A[1]
TherapeuticSignificantly higherSignificantly lowerSignificantly lower[4]
Bodyweight Gain Significantly lowerSignificantly higherSignificantly higher[4]

Experimental Workflow: A. pleuropneumoniae Challenge in Swine

experimental_workflow_app_swine cluster_setup Experimental Setup cluster_challenge Challenge Phase cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation animal_selection Animal Selection (Healthy Pigs) acclimation Acclimation (≥7 days) animal_selection->acclimation randomization Randomization into Treatment Groups acclimation->randomization prophylactic_tx Prophylactic Treatment (this compound) (Days -11 to -3) randomization->prophylactic_tx therapeutic_tx Therapeutic Treatment (this compound) (Post-clinical signs) randomization->therapeutic_tx control_tx Control Treatment (Saline) randomization->control_tx inoculum_prep Inoculum Preparation (A. pleuropneumoniae) challenge Intranasal Challenge (Day 0) inoculum_prep->challenge challenge->therapeutic_tx monitoring Daily Monitoring (Clinical Signs, Rectal Temp) challenge->monitoring prophylactic_tx->challenge necropsy Necropsy & Lung Lesion Scoring (Day 7 or 10) monitoring->necropsy data_analysis Data Analysis (Mortality, Lesions, Weight Gain) necropsy->data_analysis

Caption: Workflow for A. pleuropneumoniae challenge model in swine.

Naturally Occurring Swine Respiratory Disease (SRD) Field Model

This model evaluates the efficacy of this compound in a real-world setting against a complex of pathogens.

Experimental Protocol:

  • Study Population: Select feeder pigs from commercial swine herds with a history of clinical SRD.[5][6]

  • Inclusion Criteria: Enroll pigs exhibiting clinical signs of SRD.

  • Treatment Groups: Randomly assign pigs to one of the following groups:

    • This compound: Single intramuscular injection at 2.5 mg/kg of body weight.[5][6]

    • Saline-treated control.[5][6]

    • Positive control (optional): e.g., Ceftiofur sodium for 3 consecutive days at 3 mg/kg of body weight.[5][6]

  • Treatment and Evaluation:

    • Administer treatments on day 0.

    • Evaluate treatment response on day 7.[5][6]

  • Data Collection:

    • Record cure rates based on clinical improvement.

    • Monitor and record mortality due to SRD.

    • Perform necropsies on non-responsive or deceased pigs to collect lung samples for pathogen identification.[5][6]

Quantitative Data Summary: Naturally Occurring SRD Field Model

Efficacy EndpointSaline ControlTulathromycin (2.5 mg/kg)Ceftiofur (3 mg/kg for 3 days)Reference
Overall Cure Rate 46.4%71.1%63.1%[5][6]
SRD Mortality 24 pigs7 pigs1 pig[5][6]

II. Bovine Respiratory Disease (BRD) Models

Mycoplasma bovis Challenge Model in Calves

This model is used to assess the efficacy of this compound in treating BRD caused by Mycoplasma bovis.

Experimental Protocol:

  • Animal Selection: Use young, healthy dairy calves confirmed to be free of M. bovis.[7][8]

  • Challenge Inoculum:

    • Use highly pathogenic strains of M. bovis. The MIC of the strains to tulathromycin should be determined (e.g., strains with MICs of 1 and >64 µg/ml have been used).[7][8]

    • Prepare the inoculum for endobronchial deposition.[9]

  • Challenge Procedure:

    • Inoculate calves with the prepared M. bovis strains.[7][8] In some studies, calves are challenged on three consecutive days.[9]

  • Treatment:

    • Four days after inoculation, or upon development of clinical BRD, treat calves with a single subcutaneous injection of this compound (2.5 mg/kg) or saline.[7][8]

  • Post-Challenge Monitoring and Data Collection:

    • Conduct daily clinical observations for signs of respiratory disease.[9]

    • Record peak rectal temperatures.[7][8]

    • At the end of the study (e.g., 14 days post-treatment), euthanize the animals, examine the lungs for lesions, and calculate lung lesion scores.[7][8][9]

    • Monitor for BRD-related withdrawals or mortality.[7][8][9]

    • Record body weights to assess performance.[9]

Quantitative Data Summary: M. bovis Challenge Model

Efficacy EndpointSaline ControlTulathromycin (2.5 mg/kg)Tildipirosin (4.0 mg/kg)Reference
BRD-related Withdrawals Significantly higherSignificantly lowerN/A[7][8]
Peak Rectal Temperatures Significantly higherSignificantly lowerN/A[7][8]
Lung Lesion Scores (%) Significantly higherSignificantly lower (P=0.0079)Higher than Tulathromycin[7][8][9]
Mortality HigherLower (P=0.0477)Higher than Tulathromycin[9]
Body Weight LowerHigher (P=0.0112)Lower than Tulathromycin[9]

Logical Relationship: this compound Efficacy Factors in BRD

logical_relationship_brd cluster_drug_properties Pharmacokinetic Properties cluster_host_interaction Host Interaction cluster_efficacy Therapeutic Efficacy pk_properties Rapid Absorption High Bioavailability Extensive Tissue Distribution Long Elimination Half-life lung_accumulation High and Persistent Lung Concentrations pk_properties->lung_accumulation Leads to phagocyte_accumulation Accumulation in Phagocytic White Blood Cells pk_properties->phagocyte_accumulation Enables clinical_outcome Improved Clinical Outcomes (Reduced Mortality, Lesions, Clinical Signs) lung_accumulation->clinical_outcome Directly contributes to phagocyte_accumulation->clinical_outcome Targets drug to site of infection

Caption: Factors contributing to this compound efficacy in BRD.

Naturally Occurring Bovine Respiratory Disease (BRD) Field Model

This model assesses the therapeutic and prophylactic efficacy of this compound in a commercial farm setting.

Experimental Protocol:

  • Study Population:

    • Therapeutic: Commingled cattle exhibiting clinical signs of BRD.[10]

    • Prophylactic (Metaphylaxis): Healthy cattle that are in contact with clinically ill animals or are at high risk of developing BRD.[10]

  • Treatment Groups:

    • Therapeutic:

      • This compound (single dose).[10]

      • Positive Control: e.g., Florfenicol.[10]

    • Prophylactic:

      • This compound (single dose).[10]

      • Positive Control: e.g., Tilmicosin.[10]

      • Saline Control.[10]

  • Treatment and Evaluation:

    • Administer treatments on day 0.

    • Monitor animals for clinical improvement and relapse up to 60 days.[10]

  • Data Collection:

    • Record the percentage of animals with sustained clinical improvement at day 14.[10]

    • Record the percentage of animals that did not relapse by day 60.[10]

    • For prophylactic studies, record the percentage of cattle remaining healthy at day 14 and day 60.[10]

Quantitative Data Summary: Naturally Occurring BRD Field Model

Study TypeEfficacy EndpointTulathromycinFlorfenicolTilmicosinSaline ControlReference
Therapeutic Sustained Clinical Improvement (Day 14)83.3%81.0%N/AN/A[10]
No Relapse (Day 60)63.3%58.4%N/AN/A[10]
Prophylactic Remained Healthy (Day 14)92.4%N/A83.7%63.7%[10]
Remained Healthy (Day 60)85.4%N/A75.1%56.2%[10]

Disclaimer: These protocols and data summaries are intended for informational purposes for research and drug development professionals. All animal experiments should be conducted in accordance with relevant animal welfare regulations and guidelines, and under the approval of an Institutional Animal Care and Use Committee (IACUC). The specific details of the experimental design may need to be adapted based on the research objectives, available facilities, and the specific pathogen strains used.

References

Troubleshooting & Optimization

Navigating the Challenges of Tulathromycin Isomer Separation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals encountering difficulties in the HPLC analysis of Tulathromycin, this technical support center provides targeted troubleshooting guides and frequently asked questions. The focus is on the specific challenge of separating the two isomeric forms of Tulathromycin, a common hurdle in method development and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the isomers of Tulathromycin and why are they difficult to separate?

A1: Tulathromycin exists as a stable mixture of two structural isomers in an aqueous solution: Tulathromycin A and Tulathromycin B. These isomers are present in an equilibrium ratio of approximately 9:1. Their structural similarity and rapid interconversion in solution make their separation by conventional HPLC methods challenging. Many established analytical methods opt for co-elution and quantification as a single peak due to this equilibrium.

Q2: Is it always necessary to separate the Tulathromycin isomers?

A2: Not necessarily. For routine quantification and pharmacokinetic studies, many validated methods measure the total Tulathromycin content, treating the two isomers as a single entity. This approach is often considered acceptable as the 9:1 ratio of the isomers in biological matrices remains in equilibrium. However, for certain research and development purposes, such as stability studies or characterization of the individual isomers, achieving separation may be required.

Q3: What is the primary structural difference between Tulathromycin A and B?

A3: Tulathromycin A has a 15-membered lactone ring, while this compound possesses a 13-membered lactone ring. This difference in ring size is the key structural variation that can be exploited for chromatographic separation.

Troubleshooting Guide for Isomer Separation

Problem: I am not seeing any separation of the Tulathromycin isomers.

Possible Cause 1: Inadequate Stationary Phase Selectivity

  • Solution: The choice of HPLC column is critical for isomer separation. Standard C18 columns may not provide sufficient selectivity.

    • Try a different stationary phase: Consider columns with alternative selectivities, such as phenyl-hexyl, cyano, or embedded polar group (EPG) phases. These can offer different interaction mechanisms (e.g., pi-pi interactions with a phenyl column) that may enhance the separation of the isomers.

    • Consider particle size and column length: Using a column with smaller particles (e.g., sub-2 µm) and a longer length can significantly increase theoretical plates and improve the chances of resolving closely eluting peaks.

Possible Cause 2: Mobile Phase Composition is Not Optimized

  • Solution: The mobile phase composition, including the organic modifier, aqueous phase, and additives, plays a pivotal role in achieving separation.

    • Vary the organic modifier: If you are using acetonitrile, try methanol or a combination of both. The different hydrogen bonding properties of methanol can alter the selectivity.

    • Adjust the mobile phase pH: The pH of the mobile phase can influence the ionization state of the Tulathromycin isomers, which in turn affects their interaction with the stationary phase. Experiment with a pH range around the pKa of Tulathromycin. A pH change of as little as 0.2 units can have a significant impact on resolution.

    • Modify the buffer concentration: The ionic strength of the buffer can also affect retention and selectivity. Try varying the concentration of your buffer (e.g., phosphate or acetate buffer) to see if it improves separation.

Problem: I have partial separation, but the resolution is poor (peaks are overlapping).

Possible Cause 1: Insufficient Efficiency

  • Solution: To improve the resolution of closely eluting peaks, you need to increase the efficiency of your chromatographic system.

    • Decrease the flow rate: Lowering the flow rate can lead to better peak separation, as it allows more time for the analytes to interact with the stationary phase.

    • Optimize the column temperature: Temperature can have a significant effect on the viscosity of the mobile phase and the kinetics of mass transfer. Try adjusting the column temperature (e.g., in increments of 5°C) to see if it improves resolution. Sometimes, sub-ambient temperatures can enhance the separation of isomers.

Possible Cause 2: Peak Tailing

  • Solution: Peak tailing can obscure the separation of closely related compounds.

    • Check for secondary interactions: Tulathromycin has basic amine groups that can interact with residual silanols on the silica backbone of the column, leading to peak tailing. Using a base-deactivated column or adding a competing base (e.g., a small amount of triethylamine) to the mobile phase can mitigate this issue.

    • Ensure proper sample solvent: The solvent in which your sample is dissolved should be weaker than the mobile phase to avoid peak distortion.

Experimental Protocols

General HPLC Method for Tulathromycin Analysis (Starting Point for Isomer Separation)

This protocol is a general starting point. Modifications to the mobile phase, column, and other parameters will be necessary to achieve isomer separation.

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV or mass spectrometric detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) is a common starting point. For isomer separation, consider the alternatives mentioned in the troubleshooting guide.

  • Mobile Phase:

    • Aqueous Phase (A): 0.1% Formic acid in water.

    • Organic Phase (B): Acetonitrile or Methanol.

  • Gradient Elution: A typical gradient might start with a low percentage of organic phase and ramp up. For isomer separation, a shallow gradient or even isocratic elution with a carefully optimized mobile phase composition is often more effective.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at approximately 210 nm or by mass spectrometry.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the Tulathromycin standard or sample in a solvent compatible with the initial mobile phase conditions (e.g., a mixture of water and organic solvent).

Data Presentation

ParameterCondition 1 (General Analysis)Condition 2 (Attempted Isomer Separation)Condition 3 (Alternative Isomer Separation)
Column C18 (150 x 4.6 mm, 5 µm)Phenyl-Hexyl (250 x 4.6 mm, 5 µm)C18 (100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water20 mM Phosphate Buffer, pH 7.00.05% Trifluoroacetic Acid in Water
Mobile Phase B AcetonitrileMethanolAcetonitrile
Elution Mode GradientIsocratic (e.g., 60:40 A:B)Shallow Gradient
Flow Rate 1.0 mL/min0.8 mL/min0.4 mL/min
Temperature 30°C25°C40°C
Expected Outcome Single, sharp peak for total TulathromycinPotential for partial or full separation of isomersImproved resolution due to higher efficiency

Mandatory Visualization

TroubleshootingWorkflow start Start: No or Poor Isomer Separation check_column Is the column chemistry optimized for isomers? start->check_column change_column Action: Test alternative stationary phases (e.g., Phenyl-Hexyl, Cyano, EPG) check_column->change_column No check_mobile_phase Is the mobile phase composition optimized? check_column->check_mobile_phase Yes change_column->check_mobile_phase adjust_organic Action: Vary organic modifier (ACN vs. MeOH) and its ratio check_mobile_phase->adjust_organic No check_efficiency Is the chromatographic efficiency sufficient? check_mobile_phase->check_efficiency Yes adjust_ph Action: Fine-tune mobile phase pH adjust_organic->adjust_ph adjust_ph->check_efficiency adjust_flow_temp Action: Decrease flow rate and/or optimize column temperature check_efficiency->adjust_flow_temp No review_separation Review Separation check_efficiency->review_separation Yes adjust_flow_temp->review_separation

Caption: Troubleshooting workflow for Tulathromycin isomer separation.

ParameterRelationships cluster_params HPLC Parameters cluster_effects Chromatographic Effects column Stationary Phase selectivity Selectivity (α) column->selectivity mobile_phase Mobile Phase (Organic, pH, Buffer) mobile_phase->selectivity retention Retention Factor (k) mobile_phase->retention temperature Temperature temperature->selectivity efficiency Efficiency (N) temperature->efficiency flow_rate Flow Rate flow_rate->efficiency resolution Isomer Resolution (Rs) selectivity->resolution efficiency->resolution retention->resolution

Caption: Key HPLC parameter relationships affecting isomer resolution.

Technical Support Center: Synthesis and Isomer Management of Tulathromycin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Tulathromycin, with a specific focus on managing the isomeric ratio of Tulathromycin A and Tulathromycin B.

Introduction

Tulathromycin is a semi-synthetic macrolide antibiotic that exists as an equilibrium mixture of two isomers: Tulathromycin A (a 15-membered lactone ring) and this compound (a 13-membered lactone ring). In aqueous solutions, these isomers typically form a stable, thermodynamically controlled equilibrium at a ratio of approximately 9:1 (A:B).[1][2] The synthesis of Tulathromycin generally yields primarily isomer A, which then undergoes a translactonization reaction to form isomer B until equilibrium is reached.[3][4]

Consequently, "improving the synthetic yield" of this compound is primarily a matter of managing this post-synthetic equilibrium and, if a higher proportion of isomer B is required, employing effective separation techniques. This guide addresses common challenges in the synthesis, equilibration, and separation processes.

Frequently Asked Questions (FAQs)

Q1: What is the typical ratio of Tulathromycin A to this compound in a synthetic preparation?

A1: The initial synthetic product is predominantly Tulathromycin A. In an aqueous solution, Tulathromycin A and B will equilibrate to a stable ratio of approximately 9:1.[1][2] The final drug product in solution typically contains 8% to 13% of this compound.

Q2: Can the synthesis be modified to directly produce a higher yield of this compound?

A2: Current established synthetic routes for Tulathromycin are designed to produce the precursor that primarily cyclizes to Tulathromycin A. The formation of this compound is a result of a thermodynamically controlled translactonization in solution. Therefore, direct synthesis of a high proportion of isomer B is not the standard approach.

Q3: How long does it take for the isomeric equilibrium between Tulathromycin A and B to be established?

A3: In aqueous solutions, the equilibrium between the two isomers is typically reached within 48 hours.

Q4: What is "translactonization" in the context of Tulathromycin?

A4: Translactonization is the intramolecular process where the lactone ring of Tulathromycin A (15-membered ring) rearranges to form the smaller, 13-membered lactone ring of this compound. This is a reversible process that leads to a stable equilibrium between the two isomers.

Q5: Is it necessary to separate the two isomers?

A5: For many applications, the equilibrium mixture of Tulathromycin A and B is considered the active substance and is used as such. However, if you are studying the specific properties of isomer B or if a particular formulation requires a different ratio, separation is necessary.

Troubleshooting Guides

Issue 1: Inconsistent or Incorrect Isomer Ratio in the Final Product

Possible Causes:

  • Incomplete Equilibration: The sample may not have been given sufficient time to reach thermodynamic equilibrium.

  • Analytical Method Inaccuracy: The HPLC or LC-MS/MS method may not be adequately resolving or quantifying the two isomers.

  • Non-aqueous Solvent Effects: The equilibrium ratio can be influenced by the solvent system. The 9:1 ratio is characteristic of aqueous solutions.

Troubleshooting Steps:

  • Ensure Complete Equilibration: After synthesis and dissolution in an aqueous buffer, allow the solution to stand for at least 48 hours at room temperature to ensure the equilibrium has been reached.

  • Verify Analytical Method:

    • Check the resolution between the Tulathromycin A and B peaks in your chromatogram. A baseline separation is ideal.

    • Confirm the accuracy of your quantification method using certified reference standards for both isomers if available. .

  • Solvent Considerations: If working in a non-aqueous or mixed-solvent system, the equilibrium ratio may differ. It is recommended to determine the specific equilibrium ratio for your solvent system empirically.

Issue 2: Low Overall Yield of Tulathromycin after Synthesis and Purification

Possible Causes:

  • Suboptimal Reaction Conditions: Incorrect temperatures, reaction times, or reagent stoichiometry can lead to lower yields.

  • Inefficient Purification: The purification process, often involving crystallization or chromatography, may not be optimized, leading to product loss.

  • Degradation of the Product: Tulathromycin, like other macrolides, can be sensitive to acidic or basic conditions, which may be present during workup or purification.

Troubleshooting Steps:

  • Review Synthesis Protocol: Carefully re-examine the reaction conditions outlined in the experimental protocols below, paying close attention to temperature control and reaction times.

  • Optimize Purification:

    • For crystallization, experiment with different solvent/anti-solvent systems and cooling rates. A common method involves dissolving the crude product in a solvent like ethyl acetate and then slowly adding an anti-solvent such as n-heptane.[4]

    • If using column chromatography, ensure the correct stationary and mobile phases are used to avoid product degradation and achieve good separation from impurities.

  • Control pH During Workup: During the extraction and washing steps, use appropriate buffers to maintain a pH where the product is stable.

Issue 3: Difficulty in Separating Tulathromycin A and B

Possible Causes:

  • Inappropriate Chromatographic Conditions: The choice of stationary phase, mobile phase, and gradient may not be suitable for resolving the two isomers.

  • Column Overload: Injecting too much sample onto the chromatography column can lead to poor separation.

Troubleshooting Steps:

  • Optimize Chromatographic Method:

    • Refer to the detailed preparative chromatography protocol below. The use of a cellulose-based stationary phase has been reported for successful separation.

    • Systematically vary the mobile phase composition and gradient to improve the resolution between the A and B isomer peaks.

  • Reduce Sample Load: Decrease the amount of crude Tulathromycin mixture loaded onto the column in each run.

  • Consider Alternative Techniques: While preparative HPLC is a common method, other chromatographic techniques could also be explored.

Quantitative Data Summary

Table 1: Typical Isomeric Composition of Tulathromycin

IsomerStructureTypical Percentage in Aqueous Equilibrium
Tulathromycin A15-membered lactone ring~90%
This compound13-membered lactone ring~10%

Table 2: Example Parameters for Analytical HPLC Method for Isomer Ratio Determination

ParameterValue
Column YMC Pack Pro C18 (150 x 4.6 mm, 3 µm)
Mobile Phase Methanol:Acetonitrile:50 mmol/L phosphate buffer (pH 8.0) (45:25:30)
Flow Rate 2.0 mL/min
Column Temperature 35°C
Detection Wavelength 210 nm
Injection Volume 20 µL

This is an example method; parameters may need to be optimized for your specific instrument and sample.[5]

Experimental Protocols

Protocol 1: Synthesis of Tulathromycin from a Precursor

This protocol is a generalized representation based on common synthetic routes.

  • Reaction Setup: In a four-necked flask under a nitrogen atmosphere, dissolve the protected desmethyl azithromycin precursor in dichloromethane (CH2Cl2).

  • Oxidation: Cool the reaction mixture to -75°C. Slowly add a solution of an oxidizing agent, such as trifluoroacetic anhydride in DMSO, maintaining the low temperature. Stir for 1.5 hours.

  • Quenching: Quench the reaction by adding water. Allow the mixture to warm to room temperature.

  • Extraction: Separate the organic phase and extract the aqueous phase with CH2Cl2. Combine the organic phases and wash with a saturated sodium chloride solution.

  • Deprotection and Ring Opening: The resulting intermediate is then carried forward through deprotection steps (e.g., hydrogenation with a Pd/C catalyst) and subsequent reaction with n-propylamine to yield the crude Tulathromycin product.[3]

  • Purification: The crude product is purified, for example, by dissolving in ethyl acetate, followed by the addition of n-heptane and cooling to -5°C to induce crystallization. The solid product is then collected by filtration and dried under vacuum.[4]

Protocol 2: Analytical Determination of Tulathromycin A and B Isomer Ratio by HPLC

This protocol is for monitoring the isomeric ratio of a prepared Tulathromycin sample.

  • Sample Preparation: Dissolve a known amount of the Tulathromycin sample in the mobile phase to a final concentration within the linear range of the instrument (e.g., 10-100 mg/L).

  • Chromatographic Conditions:

    • Column: YMC Pack Pro C18 (150 x 4.6 mm, 3 µm) or equivalent.

    • Mobile Phase: Prepare a mixture of methanol, acetonitrile, and 50 mmol/L phosphate buffer (adjusted to pH 8.0) in a 45:25:30 ratio.[5]

    • Flow Rate: 1.0 - 2.0 mL/min.

    • Column Temperature: 35°C.

    • Detection: UV detector at 210 nm.

  • Injection and Analysis: Inject 20 µL of the sample. The two isomers, A and B, should separate into distinct peaks.

  • Quantification: Determine the area of each peak and calculate the percentage of each isomer relative to the total area of both peaks.

Protocol 3: Preparative Chromatographic Separation of Tulathromycin A and B

This protocol is based on a patented method for separating the two isomers.

  • Column Packing: Pack a chromatography column with cellulose powder as the stationary phase. The height-to-diameter ratio of the packed bed should be controlled (e.g., 4:1).

  • Sample Loading: Dissolve the crude Tulathromycin product in an appropriate organic solvent and load it onto the column.

  • Elution: Elute the column with a suitable eluent, such as butyl acetate.

  • Fraction Collection: As the isomers separate on the column, they will elute at different times. This compound is typically collected as the later eluting fraction. Monitor the eluent to identify the fractions containing each isomer.

  • Solvent Removal: Subject the collected fractions of Tulathromycin A and this compound to vacuum distillation to remove the solvent and obtain the separated solid isomers.

Visualizations

Synthesis_to_Isomer_Workflow cluster_synthesis Synthesis cluster_equilibration Equilibration cluster_separation Separation (Optional) start Azithromycin Derivative reaction Multi-step Synthesis (Oxidation, Deprotection, Ring Opening) start->reaction crude Crude Tulathromycin (Primarily Isomer A) reaction->crude equilibration Translactonization in Aqueous Solution crude->equilibration mixture Equilibrated Mixture (~90% A, ~10% B) equilibration->mixture separation Preparative Chromatography mixture->separation isomer_a Pure Isomer A separation->isomer_a isomer_b Pure Isomer B separation->isomer_b

Caption: Overall workflow from synthesis to separated isomers.

Tulathromycin_Equilibrium cluster_conditions Equilibrium Conditions isomerA Tulathromycin A (15-membered ring) isomerB This compound (13-membered ring) isomerA->isomerB Translactonization info Thermodynamically Controlled Reaches ~9:1 ratio in ~48h in aqueous solution

Caption: Equilibrium between Tulathromycin A and B.

Troubleshooting_Tree cluster_issue cluster_cause_ratio cluster_cause_yield cluster_cause_sep cluster_solution_ratio cluster_solution_yield cluster_solution_sep start Problem Encountered issue_ratio Incorrect Isomer Ratio start->issue_ratio issue_yield Low Overall Yield start->issue_yield issue_sep Poor Separation of Isomers start->issue_sep cause_eq Incomplete Equilibration? issue_ratio->cause_eq cause_anal Analytical Method Error? issue_ratio->cause_anal cause_cond Suboptimal Reaction? issue_yield->cause_cond cause_pur Inefficient Purification? issue_yield->cause_pur cause_chrom Incorrect Chromatography Conditions? issue_sep->cause_chrom cause_load Column Overload? issue_sep->cause_load sol_eq Allow 48h in aqueous solution cause_eq->sol_eq sol_anal Verify method with standards cause_anal->sol_anal sol_cond Review and optimize protocol cause_cond->sol_cond sol_pur Optimize crystallization/chromatography cause_pur->sol_pur sol_chrom Optimize mobile/stationary phase cause_chrom->sol_chrom sol_load Reduce sample load cause_load->sol_load

Caption: Troubleshooting decision tree for common issues.

References

Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis of Tulathromycin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Tulathromycin B.

Troubleshooting Guide

Q1: My this compound signal intensity is low and inconsistent when analyzing plasma samples. What could be the cause?

Low and inconsistent signal intensity for this compound in plasma samples is often a primary indicator of matrix effects, specifically ion suppression.[1][2] Co-eluting endogenous components from the plasma matrix, such as phospholipids, can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a suppressed and variable signal.[3][4] This can negatively impact the accuracy, precision, and sensitivity of your assay.[2][5]

Q2: How can I confirm that matrix effects are impacting my this compound analysis?

You can perform a post-extraction spike experiment to quantitatively assess the presence and extent of matrix effects.[6][7] This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into an extracted blank matrix sample. A significant difference between these two measurements indicates the presence of ion suppression or enhancement.

Another qualitative method is the post-column infusion technique.[5] This involves infusing a constant flow of this compound solution into the mass spectrometer while injecting an extracted blank matrix sample onto the LC column. Dips or enhancements in the baseline signal at the retention time of interfering components indicate where matrix effects are occurring.

Q3: I've confirmed matrix effects. What are the initial steps to mitigate them?

The initial and often simplest approach is to optimize your sample preparation procedure to remove interfering matrix components.[1][7] For this compound in biological matrices, common strategies include:

  • Protein Precipitation (PPT): This is a rapid method but may not be sufficient to remove all interfering substances, particularly phospholipids.[3][8][9]

  • Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT by partitioning this compound into a solvent immiscible with the sample matrix.[7]

  • Solid-Phase Extraction (SPE): SPE provides a more selective cleanup by utilizing a stationary phase to retain this compound while matrix components are washed away.[10][11][12] This is often more effective at removing phospholipids than PPT.[4]

Additionally, simple sample dilution can sometimes reduce matrix effects, but this may compromise the sensitivity required to detect low concentrations of this compound.[5]

Q4: I'm still observing matrix effects after basic sample preparation. What are more advanced strategies?

If basic sample preparation is insufficient, consider the following advanced strategies:

  • Phospholipid Removal Plates/Cartridges: Specific products are designed to selectively remove phospholipids, a major cause of matrix effects in plasma and tissue samples.[13] These can be used in conjunction with protein precipitation for a cleaner sample.

  • Chromatographic Separation: Modifying your LC method to better separate this compound from co-eluting matrix components can significantly reduce interference.[1] This could involve changing the column chemistry, mobile phase composition, or gradient profile.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as Tulathromycin-d7, is the most effective way to compensate for matrix effects.[14] Since the SIL-IS has nearly identical physicochemical properties to this compound, it will be affected by the matrix in the same way, allowing for accurate quantification even in the presence of ion suppression or enhancement.[14]

Frequently Asked Questions (FAQs)

Q1: What are the common sources of matrix effects in bioanalytical LC-MS/MS?

Matrix effects arise from co-eluting compounds from the biological sample that interfere with the ionization of the target analyte.[15] In the analysis of this compound from plasma, serum, or tissue, the most common sources of interference are phospholipids, salts, and endogenous metabolites.[2]

Q2: Can matrix effects enhance my signal instead of suppressing it?

Yes, while ion suppression is more common, matrix effects can also lead to ion enhancement.[1][6] This occurs when co-eluting compounds improve the ionization efficiency of the analyte. Both suppression and enhancement are detrimental to data quality as they lead to inaccurate and unreliable results.[2]

Q3: Is a specific sample preparation method universally best for this compound?

The optimal sample preparation method depends on the matrix (e.g., plasma, lung, liver) and the required sensitivity of the assay. For instance, a simple protein precipitation might be adequate for some applications, while a more rigorous solid-phase extraction (SPE) or a specialized phospholipid removal technique may be necessary for others to achieve the desired accuracy and precision.[9][10][16][17] Several published methods for this compound utilize protein precipitation or SPE.[10][11][14]

Q4: My lab doesn't have a stable isotope-labeled internal standard for this compound. What are my options?

While a SIL-IS is ideal, if one is unavailable, a structural analog can be used as an internal standard.[6] However, it's crucial to validate that the analog behaves similarly to this compound in terms of extraction recovery and ionization suppression. If an appropriate internal standard is not available, matrix-matched calibration standards are essential.[5] This involves preparing your calibration standards in the same blank biological matrix as your samples to compensate for the matrix effect.

Q5: How do I choose the right LC column to minimize matrix effects?

Selecting a column that provides good retention and separation of this compound from the highly endogenous regions of the chromatogram is key. C8 or C18 columns are commonly used for macrolide analysis.[10][14][18] Experimenting with different column chemistries and particle sizes can help achieve the necessary resolution to mitigate interferences.

Quantitative Data Summary

The following tables summarize key parameters for assessing and mitigating matrix effects.

Table 1: Assessment of Matrix Effect and Recovery

ParameterFormulaInterpretation
Matrix Factor (MF) (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement. An MF between 0.8 and 1.2 is often considered acceptable.[19]
Recovery (RE) (Peak Response of Pre-extraction Spike) / (Peak Response of Post-extraction Spike) x 100%Indicates the efficiency of the extraction process.[6]
Process Efficiency (PE) (Peak Response of Pre-extraction Spike) / (Peak Response in Neat Solution) x 100%Represents the overall efficiency of the analytical method, combining extraction recovery and matrix effects.[19]

Table 2: Comparison of Sample Preparation Techniques for Minimizing Matrix Effects

Sample Preparation TechniqueTypical RecoveryEffectiveness in Removing PhospholipidsThroughput
Protein Precipitation (PPT) High (>90%)[20]Low[3][8]High
Liquid-Liquid Extraction (LLE) VariableModerate to HighLow to Medium
Solid-Phase Extraction (SPE) Good (70-90%)[9]High[4]Low to Medium
Phospholipid Removal Plates HighVery HighHigh

Experimental Protocols & Visualizations

Protocol: Quantitative Assessment of Matrix Effects
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound into the reconstitution solvent.

    • Set B (Post-extraction Spike): Extract blank matrix and spike this compound into the final extract.

    • Set C (Pre-extraction Spike): Spike this compound into the blank matrix before extraction.

  • Analyze all samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE) using the formulas in Table 1.

G cluster_prep Sample Preparation cluster_analysis Analysis & Calculation cluster_formulas Formulas A Set A: Neat Solution (Analyte in Solvent) LCMS LC-MS/MS Analysis A->LCMS B Set B: Post-extraction Spike (Blank Matrix Extract + Analyte) B->LCMS C Set C: Pre-extraction Spike (Blank Matrix + Analyte -> Extract) C->LCMS Calc Calculate MF, RE, PE LCMS->Calc MF MF = B / A Calc->MF RE RE = C / B Calc->RE PE PE = C / A Calc->PE

Caption: Workflow for the quantitative assessment of matrix effects.

Troubleshooting Decision Tree for Matrix Effects

G cluster_mitigation Mitigation Strategies start Poor Signal / Inconsistent Results for this compound q1 Assess Matrix Effect (Post-Extraction Spike) start->q1 opt_sample_prep Optimize Sample Prep (PPT, LLE, SPE) q1->opt_sample_prep ME Present end Robust & Reliable Assay q1->end ME Absent opt_sample_prep->q1 Re-assess phospholipid_rem Implement Phospholipid Removal opt_sample_prep->phospholipid_rem If ME Persists phospholipid_rem->q1 Re-assess opt_chrom Optimize Chromatography phospholipid_rem->opt_chrom If ME Persists opt_chrom->q1 Re-assess use_sil_is Use Stable Isotope-Labeled IS opt_chrom->use_sil_is If ME Persists use_sil_is->end

Caption: Decision tree for troubleshooting matrix effects in this compound analysis.

References

Technical Support Center: Preparative Separation of Tulathromycin Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the preparative separation of Tulathromycin isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the preparative separation of Tulathromycin A and B isomers in a question-and-answer format.

Q1: Why am I seeing poor resolution between the Tulathromycin A and B isomer peaks in my preparative run, even though the analytical method showed good separation?

A1: Scaling up from an analytical to a preparative method can often lead to a loss of resolution due to several factors. Here are the primary causes and solutions:

  • Column Overload: This is the most common reason for decreased resolution in preparative chromatography. Overloading the column with too much sample can cause peaks to broaden and merge.

    • Solution: Systematically reduce the sample load until the desired resolution is achieved. As a rule of thumb, the sample load should be scaled proportionally to the column volume. You can determine the maximum loading capacity by performing loading studies on your analytical column and then scaling up.[1][2]

  • Inadequate Stationary Phase: The stationary phase chemistry is crucial for selectivity.

    • Solution: Ensure that the stationary phase in your preparative column has the same chemistry (e.g., C18, C8) and, ideally, the same manufacturer as your analytical column to maintain selectivity.[3] For separating closely related isomers like Tulathromycin A and B, a high-quality, base-deactivated C18 or C8 column is often recommended.

  • Mobile Phase Composition: Minor variations in the mobile phase can have a significant impact on selectivity, especially for isomers.

    • Solution: Re-optimize the mobile phase composition for the preparative scale. This may involve fine-tuning the ratio of organic solvent (e.g., acetonitrile) to the aqueous buffer and adjusting the pH. A mobile phase of acetonitrile and a buffer like ammonium formate with formic acid has been shown to be effective in analytical separations of Tulathromycin.

Q2: My chromatogram shows significant peak tailing for the Tulathromycin isomer peaks. What is causing this and how can I fix it?

A2: Peak tailing in preparative chromatography can lead to impure fractions and reduced yield. The common causes and their remedies are:

  • Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine groups in the Tulathromycin structure, causing tailing.

    • Solution: Use a high-quality, end-capped C18 or C8 column. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also help to mask the silanol groups. Adjusting the mobile phase pH to keep the analyte in a single ionic state can also improve peak shape.[4][5]

  • Column Overload: As with poor resolution, overloading can also lead to peak tailing.

    • Solution: Reduce the sample load.[5]

  • Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.[6]

Q3: I am observing peak splitting or shoulder peaks for my Tulathromycin isomers. What could be the issue?

A3: Peak splitting can be a frustrating problem that points to issues with the column or the sample introduction.

  • Column Void or Channeling: A void at the column inlet or channeling in the packing material can cause the sample to travel through the column in multiple paths, leading to split peaks.[5][7]

    • Solution: If a void is visible, the column may need to be repacked or replaced. Using a guard column can help protect the main column from physical damage.

  • Partially Blocked Frit: A clogged inlet frit can disrupt the sample flow onto the column.

    • Solution: Replace the inlet frit of the column. Filtering the sample before injection is crucial to prevent this.[5]

  • Sample Solvent Effect: Injecting a large volume of a strong solvent can cause peak splitting.

    • Solution: As mentioned for peak tailing, dissolve the sample in the mobile phase or a weaker solvent.

Q4: The backpressure in my preparative system is unexpectedly high. What should I check?

A4: High backpressure can damage the pump and the column. A systematic check is necessary to identify the source of the blockage.

  • System Blockage: The blockage could be anywhere in the flow path, from the injector to the detector.

    • Solution: Systematically disconnect components of the HPLC system, starting from the detector and moving backward, to identify the source of the high pressure. Check for blockages in capillaries, filters, and the column itself.[8]

  • Column Contamination: Particulate matter from the sample or precipitation of the sample on the column can cause a blockage.

    • Solution: Filter all samples and mobile phases before use. If the column is contaminated, it may need to be flushed with a strong solvent or replaced.

  • Buffer Precipitation: If the mobile phase contains a buffer, it can precipitate if the concentration of the organic solvent becomes too high.

    • Solution: Ensure that the buffer is soluble in the highest concentration of organic solvent used in the gradient. Flushing the system with a water/organic solvent mixture without the buffer after each run can prevent precipitation.[4]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the preparative separation of Tulathromycin isomers?

A1: The primary challenges stem from the structural similarity of the Tulathromycin A and B isomers, which are a 15-membered and a 13-membered macrolide ring, respectively.[9] This similarity results in very close retention times, making high-resolution separation difficult, especially at the high concentrations required for preparative chromatography. Other challenges include preventing column overload, maintaining good peak shape, and minimizing solvent consumption.

Q2: What type of column is best suited for the preparative separation of Tulathromycin isomers?

A2: Based on analytical methods, a reversed-phase C18 or C8 column is recommended.[10] For preparative scale, a column with a larger internal diameter (e.g., 21.2 mm or 50 mm) and a particle size of 5 µm or 10 µm is typically used to accommodate higher sample loads.[11] It is crucial that the stationary phase chemistry is consistent between the analytical method development and the preparative scale-up to ensure predictable separation.[3]

Q3: How do I scale up my analytical HPLC method to a preparative scale for Tulathromycin isomer separation?

A3: A systematic approach is required for a successful scale-up. The goal is to maintain the resolution achieved at the analytical scale. The key parameters to adjust are the flow rate and the injection volume, which should be scaled proportionally to the cross-sectional area of the preparative column compared to the analytical column. The following formulas can be used as a starting point:

  • Flow Rate Scaling:

    • Preparative Flow Rate = Analytical Flow Rate × (Preparative Column ID² / Analytical Column ID²)

  • Injection Volume Scaling:

    • Preparative Injection Volume = Analytical Injection Volume × (Preparative Column ID² / Analytical Column ID²)

It is also important to consider the loading capacity of the column and to perform loading studies to determine the maximum amount of sample that can be injected without compromising resolution.[2][12]

Q4: What are the ideal mobile phase conditions for separating Tulathromycin isomers?

A4: An effective mobile phase for the separation of Tulathromycin isomers typically consists of a mixture of acetonitrile and an aqueous buffer at a controlled pH.[13] For example, a gradient elution with acetonitrile and 10 mM ammonium formate with 0.1% formic acid has been used in analytical methods. For preparative chromatography, it is important to use volatile buffers if mass spectrometry is used for fraction analysis and subsequent sample work-up involves evaporation.

Q5: How can I improve the yield and purity of my separated Tulathromycin isomers?

A5: To maximize yield and purity, focus on optimizing the separation to achieve baseline resolution between the isomer peaks. This can be achieved by fine-tuning the mobile phase composition and gradient profile. Careful fraction collection is also critical. Using a fraction collector triggered by UV absorbance or mass spectrometry signal can help to collect only the purest parts of each peak, avoiding the overlapping regions. Re-chromatographing collected fractions can further enhance purity if needed.

Data Presentation

Table 1: Analytical to Preparative HPLC Scale-Up Parameters (Example)

ParameterAnalytical HPLCPreparative HPLC (Scaled)
Column C18, 4.6 mm ID x 150 mm, 5 µmC18, 21.2 mm ID x 150 mm, 5 µm
Flow Rate 1.0 mL/min21.2 mL/min
Injection Volume 20 µL424 µL
Sample Load 1 mg21.2 mg
Mobile Phase A 10 mM Ammonium Formate w/ 0.1% Formic Acid in Water10 mM Ammonium Formate w/ 0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 30-70% B in 15 min30-70% B in 15 min

Note: This is an illustrative example. Actual parameters will need to be optimized for your specific application.

Experimental Protocols

Protocol 1: Preparative HPLC Method for Separation of Tulathromycin Isomers

This protocol outlines a general procedure for the preparative separation of Tulathromycin A and B isomers.

1. Materials and Reagents:

  • Tulathromycin isomer mixture

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Ammonium formate

  • Formic acid

  • Preparative HPLC system with a UV or MS detector and a fraction collector

  • Preparative C18 column (e.g., 21.2 mm ID x 150 mm, 5 µm)

2. Mobile Phase Preparation:

  • Mobile Phase A: Prepare a 10 mM ammonium formate solution in water and adjust the pH to approximately 3.5 with formic acid. Filter through a 0.45 µm filter.

  • Mobile Phase B: HPLC-grade acetonitrile.

3. Sample Preparation:

  • Dissolve the Tulathromycin isomer mixture in the initial mobile phase composition (e.g., 70% Mobile Phase A, 30% Mobile Phase B) to a concentration determined by your loading study (e.g., 50 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. HPLC Conditions:

  • Column: C18, 21.2 mm ID x 150 mm, 5 µm

  • Flow Rate: 21.2 mL/min

  • Detection: UV at 210 nm or MS detection

  • Column Temperature: 30°C

  • Injection Volume: Scaled up from analytical method (e.g., 500 µL)

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 70 30
    15 30 70
    16 30 70
    17 70 30

    | 20 | 70 | 30 |

5. Fraction Collection:

  • Set the fraction collector to collect peaks based on a UV absorbance threshold or specific m/z values for Tulathromycin A and B.

  • Collect the eluent corresponding to each isomer peak into separate vessels.

6. Post-Separation Processing:

  • Analyze the collected fractions by analytical HPLC to confirm purity.

  • Pool the pure fractions for each isomer.

  • Remove the solvent by rotary evaporation or lyophilization.

Visualizations

TroubleshootingWorkflow cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions Poor_Resolution Poor Resolution Overload Column Overload Poor_Resolution->Overload Optimize_MP Optimize Mobile Phase Poor_Resolution->Optimize_MP Peak_Tailing Peak Tailing Peak_Tailing->Overload Secondary_Interactions Secondary Interactions Peak_Tailing->Secondary_Interactions Solvent_Mismatch Sample Solvent Mismatch Peak_Tailing->Solvent_Mismatch Peak_Splitting Peak Splitting Peak_Splitting->Solvent_Mismatch Column_Void Column Void/Channeling Peak_Splitting->Column_Void Frit_Blockage Blocked Frit Peak_Splitting->Frit_Blockage High_Backpressure High Backpressure High_Backpressure->Frit_Blockage System_Blockage System Blockage High_Backpressure->System_Blockage Buffer_Precipitation Buffer Precipitation High_Backpressure->Buffer_Precipitation Reduce_Load Reduce Sample Load Overload->Reduce_Load Secondary_Interactions->Optimize_MP Change_Column Use End-capped Column Secondary_Interactions->Change_Column Match_Solvent Match Sample Solvent Solvent_Mismatch->Match_Solvent Replace_Column Replace/Repack Column Column_Void->Replace_Column Replace_Frit Replace Frit Frit_Blockage->Replace_Frit Flush_System Flush System System_Blockage->Flush_System Check_Buffer_Solubility Check Buffer Solubility Buffer_Precipitation->Check_Buffer_Solubility

Caption: Troubleshooting workflow for preparative HPLC of Tulathromycin isomers.

ExperimentalWorkflow cluster_prep Preparation cluster_hplc HPLC Separation cluster_post Post-Separation Mobile_Phase Mobile Phase Preparation Injection Inject Sample Mobile_Phase->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Gradient_Elution Gradient Elution Injection->Gradient_Elution Detection UV/MS Detection Gradient_Elution->Detection Fraction_Collection Fraction Collection Detection->Fraction_Collection Purity_Check Purity Analysis of Fractions Fraction_Collection->Purity_Check Pooling Pool Pure Fractions Purity_Check->Pooling Solvent_Removal Solvent Removal Pooling->Solvent_Removal Final_Product Isolated Isomers Solvent_Removal->Final_Product

References

Technical Support Center: Tulathromycin A and B Isomeric Ratio

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the fixed 9:1 ratio of Tulathromycin A to Tulathromycin B in solution.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between Tulathromycin A and this compound in solution?

A1: Tulathromycin A and this compound exist in a dynamic and reversible equilibrium in aqueous solutions.[1][2][3] Tulathromycin A possesses a 15-membered macrocyclic ring, while this compound has a 13-membered lactone ring, formed through a translactonization reaction.[1] Both isomers are triamilides, characterized by three polar amine groups.[1][4]

Q2: What is the typical ratio of Tulathromycin A to B in an equilibrated solution?

A2: In an aqueous solution at equilibrium, the typical ratio is approximately 90% Tulathromycin A to 10% this compound.[1][2][5] This 9:1 ratio is also consistently observed in various biological matrices.[1][2] Commercial formulations, such as Draxxin®, are manufactured as this equilibrated mixture.[1][5]

Q3: How long does it take for the equilibrium to be established?

A3: The equilibrium between Tulathromycin A and B is typically reached within 48 hours in an aqueous solution.[1][2][6]

Q4: What factors can influence the ratio of Tulathromycin A to B?

A4: The isomeric ratio is primarily influenced by the chemical environment, including pH, temperature, time, and the solvent system.[1] Basic conditions tend to favor the conversion of isomer A to isomer B, whereas neutral and acidic conditions promote the conversion of B to A.[1]

Q5: How should Tulathromycin solutions be stored to maintain the desired isomeric ratio?

A5: Commercial formulations are generally stable. For instance, Draxxin® should be stored at or below 30°C (86°F) and has a shelf life of 3 years as packaged.[4][5] After the first use, the vial should be used within 28 days.[4] The solution is stable under normal conditions but should be kept away from strong oxidizing agents.[7] For laboratory preparations, it is recommended to follow storage conditions similar to commercial products and to use appropriate solvent systems, like a mixture of propylene glycol and water, which is used in the commercial formulation to maintain the ratio.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Observed A:B ratio deviates significantly from 9:1. Incorrect pH of the solution. Adjust the pH of the solution. Neutral to slightly acidic conditions favor the 9:1 equilibrium.[1]
The solution has not reached equilibrium. Allow the solution to stand for at least 48 hours at room temperature for the equilibrium to establish.[1][2]
Inappropriate solvent system. Use a co-solvent system, such as a propylene glycol and water mixture, to help stabilize the isomeric ratio.[1]
Degradation of Tulathromycin. Store the solution at recommended temperatures (at or below 30°C) and protect it from light and strong oxidizing agents.[5][7]
Precipitation observed in the solution. Low solubility in the chosen buffer. Tulathromycin A is sparingly soluble in aqueous buffers. For maximum solubility, first dissolve it in an organic solvent like ethanol and then dilute with the aqueous buffer.[8]
Inconsistent analytical results for the A:B ratio. Issues with the analytical method. Ensure the HPLC or LC-MS/MS method is properly validated for the quantification of both isomers.[9][10][11] Use a suitable column, mobile phase, and detection parameters as outlined in established protocols.
Adhesion to glass containers. To prevent adherence, especially for stock standard solutions, consider preparing them in a mixture of 20 mmol/L acetic acid buffer (pH 4.7) and methanol (1:1, v/v).[12]

Experimental Protocols

Protocol 1: Preparation of an Equilibrated Tulathromycin Solution

This protocol describes how to prepare an equilibrated solution of Tulathromycin A and B starting from pure Tulathromycin A.

Materials:

  • Tulathromycin A crystalline solid

  • Citric acid

  • Deionized water

  • 10% Hydrochloric acid (HCl)

  • Nitrogen gas

Procedure:

  • Slowly dissolve Tulathromycin A in a mixture of citric acid and water.

  • Adjust the pH of the resulting solution to 7.0 by adding 10% HCl.

  • Sparge the solution with nitrogen gas.

  • Heat the solution to 70°C for 100 minutes to facilitate the equilibration between Isomers A and B.[10]

  • Allow the solution to cool to room temperature. The solution now contains an equilibrated mixture of Tulathromycin A and B.

Protocol 2: Quantification of Tulathromycin A and B Ratio by HPLC

This protocol provides a general guideline for the analysis of the Tulathromycin A to B ratio using High-Performance Liquid Chromatography (HPLC).

Instrumentation:

  • HPLC system with a UV or Mass Spectrometric (MS) detector

  • C18 or C8 analytical column

Reagents:

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate or Potassium dihydrogen phosphate buffer

  • Formic acid or Acetic acid for pH adjustment

Chromatographic Conditions (Example):

Parameter Condition
Column Waters XBridge C18 (150 mm × 4.6 mm, 5.0 μm)[13]
Mobile Phase Methanol-acetonitrile-0.05 mol/L KH2PO4 solution (pH 7.0) (45:25:30, v/v/v)[13]
Flow Rate 1.0 mL/min[13]
Detection Wavelength 205 nm[13]
Column Temperature 35°C[13]
Injection Volume 25 μL[13]

Procedure:

  • Prepare standard solutions of Tulathromycin A and your sample solutions.

  • Inject the standards and samples onto the HPLC system.

  • Identify the peaks for Tulathromycin A and B based on their retention times, confirmed by running a pure standard of Tulathromycin A which will show the formation of isomer B.

  • Integrate the peak areas for both isomers.

  • Calculate the ratio of Tulathromycin A to B by dividing their respective peak areas.

Visualizations

Tulathromycin_Equilibrium cluster_conditions Influencing Factors Tulathromycin_A Tulathromycin A (15-membered ring) Tulathromycin_B This compound (13-membered ring) Tulathromycin_A->Tulathromycin_B Translactonization (Basic pH) Tulathromycin_B->Tulathromycin_A Translactonization (Acidic/Neutral pH) pH pH Temperature Temperature Solvent Solvent

Caption: Dynamic equilibrium between Tulathromycin A and B.

Troubleshooting_Workflow start Ratio deviates from 9:1 check_pH Check Solution pH start->check_pH check_time Has solution equilibrated (>48 hours)? check_pH->check_time Yes adjust_pH Adjust pH to Neutral/Slightly Acidic check_pH->adjust_pH No check_solvent Verify Solvent System check_time->check_solvent Yes wait Allow for Equilibration check_time->wait No use_cosolvent Use Co-solvent (e.g., Propylene Glycol) check_solvent->use_cosolvent No reanalyze Re-analyze Ratio check_solvent->reanalyze Yes adjust_pH->reanalyze wait->reanalyze use_cosolvent->reanalyze

Caption: Troubleshooting workflow for incorrect A:B ratio.

References

minimizing inter-assay variability in Tulathromycin B quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize inter-assay variability in Tulathromycin B quantification.

Troubleshooting Guides

High inter-assay variability can compromise the reliability of pharmacokinetic and residue studies. The following guides address common issues encountered during the quantification of this compound, primarily using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Issue 1: Inconsistent Peak Areas for Quality Control (QC) Samples Across Different Batches

  • Question: My QC sample peak areas for this compound are significantly different from one analytical run to the next, leading to high inter-assay variability. What are the potential causes and solutions?

  • Answer: Inconsistent peak areas for QC samples across batches are a primary contributor to inter-assay variability. This issue can stem from several factors related to sample preparation, chromatography, and mass spectrometry.

    Potential Causes & Troubleshooting Steps:

    • Inconsistent Sample Preparation:

      • Pipetting Errors: Ensure pipettes are properly calibrated and that the same pipetting technique is used consistently for all samples and standards.

      • Incomplete Protein Precipitation: If using protein precipitation, ensure the precipitating agent (e.g., acetonitrile) is added in the correct ratio and that samples are vortexed thoroughly to ensure complete protein removal.[1]

      • Variable Solid-Phase Extraction (SPE) Recovery: If using SPE, ensure the cartridges are not overloaded and that each step (conditioning, loading, washing, and elution) is performed with consistent volumes and flow rates. A polymeric mixed-mode strong cation-exchange sorbent has been used effectively for this compound extraction from swine tissues.[2]

      • Use of an Appropriate Internal Standard: The use of a stable isotope-labeled internal standard, such as Tulathromycin-d7, is highly recommended to compensate for variability in sample preparation and matrix effects.[1][3] Azithromycin has also been used as an internal standard.[2][4]

    • Chromatographic Issues:

      • Column Degradation: The performance of the analytical column can degrade over time. Monitor peak shape and retention time. If peak tailing or splitting is observed, consider flushing or replacing the column. A BEH C18 column (50 × 2.1 mm, 1.7 µm) has been successfully used for separating this compound.[1][3]

      • Mobile Phase Inconsistency: Prepare fresh mobile phases for each analytical run. Inconsistent pH or composition of the mobile phase can lead to shifts in retention time and affect ionization efficiency.[5]

      • Inconsistent Column Temperature: Maintain a constant column temperature using a column oven to ensure reproducible retention times. A temperature of 40 °C has been shown to be effective.[1][3]

    • Mass Spectrometer Performance:

      • Source Contamination: The ion source can become contaminated over time, leading to decreased sensitivity and inconsistent ionization. Regularly clean the ion source according to the manufacturer's recommendations.

      • Fluctuations in Ionization: Ensure the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature) are optimized and stable throughout the run. For this compound, doubly charged precursor ions have been observed to have a stronger relative abundance.[1]

      • Detector Drift: The sensitivity of the mass spectrometer detector can drift over time. Perform regular calibration and tuning of the instrument.

Issue 2: High Variability in Results Between Different Analysts or Laboratories

  • Question: We are observing significant discrepancies in this compound quantification results when the assay is performed by different analysts or in different laboratories. How can we improve inter-laboratory reproducibility?

  • Answer: Inter-analyst or inter-laboratory variability, also known as intermediate precision, is a critical parameter in method validation.[6] Addressing this requires standardization of the analytical method and clear documentation.

    Potential Causes & Troubleshooting Steps:

    • Ambiguous Standard Operating Procedure (SOP):

      • Detailed and Unambiguous Protocol: The SOP should be highly detailed, leaving no room for individual interpretation. Every step, from sample receipt and storage to data processing, should be clearly defined.

      • Visual Aids: Include diagrams and photos in the SOP to illustrate key steps, such as SPE manifold setup or specific pipetting techniques.

    • Differences in Equipment and Reagents:

      • Harmonized Equipment: While it may not be possible to use identical equipment, the SOP should specify the performance characteristics of critical instruments (e.g., LC pumps, mass spectrometer).

      • Reagent Quality: Specify the grade and supplier of all reagents, standards, and internal standards. Use of reagents from different lots should be evaluated.

      • Cross-Validation: When transferring a method to a new laboratory, a cross-validation study should be performed using the same set of QC samples to ensure agreement between the sites.[6]

    • Inconsistent Data Processing:

      • Standardized Integration Parameters: Define and document the peak integration parameters to ensure that all analysts are integrating chromatograms consistently.

      • Defined Calibration Model: The choice of calibration model (e.g., linear, weighted linear) should be specified in the SOP.[6]

Troubleshooting Workflow for Inter-Assay Variability

G Troubleshooting Workflow for High Inter-Assay Variability start High Inter-Assay Variability Detected (CV > 15%) check_is Is a suitable Internal Standard (IS) (e.g., Tulathromycin-d7) being used? start->check_is implement_is Implement a stable isotope-labeled IS. check_is->implement_is No check_sample_prep Review Sample Preparation Protocol check_is->check_sample_prep Yes implement_is->check_sample_prep pipetting Verify Pipette Calibration & Technique check_sample_prep->pipetting extraction Check Extraction/Precipitation Consistency check_sample_prep->extraction check_lc Investigate LC System column_health Assess Column Performance (Peak Shape, RT) check_lc->column_health mobile_phase Prepare Fresh Mobile Phase Verify Composition check_lc->mobile_phase check_ms Evaluate MS Performance source_clean Clean Ion Source check_ms->source_clean ms_cal Calibrate and Tune MS check_ms->ms_cal check_sop Review SOP for Ambiguity sop_clarity Clarify All Steps in SOP check_sop->sop_clarity analyst_training Retrain Analysts on Protocol check_sop->analyst_training pipetting->check_lc extraction->check_lc column_health->check_ms mobile_phase->check_ms source_clean->check_sop ms_cal->check_sop end Variability Minimized sop_clarity->end analyst_training->end

Caption: A logical workflow to diagnose and resolve high inter-assay variability.

Frequently Asked Questions (FAQs)

Q1: What is considered acceptable inter-assay variability for this compound quantification?

A1: For bioanalytical methods, the precision, which includes inter-assay variability (often expressed as the coefficient of variation, CV, or relative standard deviation, RSD), should generally be within ±15%.[1][3] For the lower limit of quantification (LLOQ), a variability of ±20% is often acceptable.[7]

Q2: How important is an internal standard for minimizing variability?

A2: An internal standard is crucial for minimizing variability in LC-MS/MS assays. A stable isotope-labeled internal standard, such as Tulathromycin-d7, is ideal because it has nearly identical chemical and physical properties to the analyte and can effectively compensate for variations in sample preparation, matrix effects, and instrument response.[1][3] Using a suitable internal standard is one of the most effective ways to improve the accuracy and precision of the assay.

Q3: Can matrix effects contribute to inter-assay variability?

A3: Yes, matrix effects can be a significant source of variability. Matrix effects occur when components of the sample matrix (e.g., plasma, tissue homogenate) co-elute with the analyte and either suppress or enhance its ionization in the mass spectrometer. The magnitude of matrix effects can vary between different samples, leading to inter-assay variability. Strategies to mitigate matrix effects include:

  • Effective sample cleanup: Using techniques like solid-phase extraction (SPE) to remove interfering matrix components.[2]

  • Chromatographic separation: Ensuring the analyte is chromatographically resolved from the bulk of the matrix components.

  • Use of a co-eluting internal standard: A stable isotope-labeled internal standard that co-elutes with the analyte will experience similar matrix effects, thereby correcting for the variability.[1]

  • Sample dilution: Diluting the sample can reduce the concentration of interfering matrix components.[1]

Q4: How often should I prepare new calibration curves and QC samples?

A4: For each analytical batch, a fresh calibration curve should be prepared.[1] Similarly, QC samples at multiple concentration levels (low, medium, and high) should be included in each batch to monitor the performance of the assay and assess inter-assay precision and accuracy.[1]

Q5: My results show good intra-assay precision but poor inter-assay precision. What should I focus on?

A5: This scenario suggests that the analytical conditions are stable within a single run but vary between runs. Key areas to investigate include:

  • Day-to-day reagent preparation: Inconsistencies in the preparation of mobile phases, stock solutions, and working standards.

  • Instrument performance over time: The performance of the LC-MS/MS system may be drifting between runs. Ensure the system is properly equilibrated before each batch and that performance checks are conducted regularly.

  • Environmental factors: Variations in laboratory temperature and humidity can affect instrument performance and sample stability.

  • Analyst-to-analyst differences: If different analysts are running the batches, this points to a need for a more robust and clearly defined SOP and potentially further training.[6]

Data Presentation

Table 1: Representative Inter-Assay Precision and Accuracy for this compound Quantification in Bovine Plasma

QC LevelNominal Conc. (µg/mL)Mean Measured Conc. (µg/mL) (n=3 days)Inter-Day Precision (%CV)Inter-Day Accuracy (%)Acceptance Criteria
Low0.020.0218.5105.0%CV ≤ 15%, Accuracy 85-115%
Medium0.100.0986.298.0%CV ≤ 15%, Accuracy 85-115%
High0.500.515.9102.0%CV ≤ 15%, Accuracy 85-115%

Data adapted from validated LC-MS/MS methods.[1]

Table 2: Summary of LC-MS/MS Parameters for this compound Quantification

ParameterSettingReference
Liquid Chromatography
ColumnBEH C18 (50 × 2.1 mm, 1.7 µm)[1]
Mobile Phase A0.1% Formic Acid in Water[1]
Mobile Phase BAcetonitrile[1]
Flow Rate0.25 - 0.4 mL/min[1][2]
Column Temperature40 °C[1]
Injection Volume5 - 10 µL[1][2]
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive[1]
Monitored Transition (Quant)m/z 403.7 > 576.9 (doubly charged precursor)[1]
Monitored Transition (Confirm)m/z 403.7 > 229.9[1]
Internal Standard (IS)Tulathromycin-d7[1]
IS Transitionm/z 407.3 > 236.9[1]

Experimental Protocols

Protocol 1: this compound Quantification in Plasma by Protein Precipitation and LC-MS/MS

This protocol is based on a validated method for the determination of this compound in bovine plasma.[1]

  • Sample Preparation (Protein Precipitation):

    • Pipette 200 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

    • Add 20 µL of Tulathromycin-d7 internal standard solution (1 µg/mL in acetonitrile).

    • Add 180 µL of acetonitrile to precipitate proteins.

    • Vortex the tube for 30 seconds.

    • Centrifuge at 21,000 x g for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean tube and filter through a 0.22 µm nylon syringe filter.

    • Dilute 100 µL of the filtered supernatant with 100 µL of 0.1% formic acid in water in an LC vial.

  • LC-MS/MS Analysis:

    • Inject 10 µL of the prepared sample into the LC-MS/MS system.

    • Perform chromatographic separation using the parameters outlined in Table 2. A gradient elution is typically used.

    • Monitor the specified MRM transitions for this compound and the internal standard (Table 2).

  • Data Analysis:

    • Integrate the peak areas for this compound and the internal standard.

    • Calculate the peak area ratio (this compound / Internal Standard).

    • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a linear least-squares regression model.

    • Determine the concentration of this compound in the samples and QCs from the calibration curve.

Experimental Workflow Diagram

G This compound Quantification Workflow start Start: Plasma Sample/ Standard/QC add_is Add Internal Standard (Tulathromycin-d7) start->add_is add_acn Add Acetonitrile (Protein Precipitation) add_is->add_acn vortex Vortex (30s) add_acn->vortex centrifuge Centrifuge (21,000 x g, 10 min) vortex->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter dilute Dilute with 0.1% Formic Acid filter->dilute inject Inject into LC-MS/MS dilute->inject analyze Data Acquisition (MRM Mode) inject->analyze process Peak Integration & Concentration Calculation analyze->process end End: Report Result process->end

Caption: Workflow for this compound analysis in plasma via protein precipitation.

References

selection of internal standards for Tulathromycin B analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tulathromycin B analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure accurate and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the essential characteristics of a suitable internal standard for this compound analysis?

A good internal standard (IS) is crucial for accurate quantification as it compensates for variations during sample preparation and analysis.[1] Ideally, an IS should have similar physicochemical properties to the analyte to ensure it behaves similarly throughout the entire process.[2] Key characteristics include:

  • Structural Similarity : The IS should be structurally related to this compound to mimic its behavior during extraction and ionization.[3]

  • Similar Extraction Recovery : The efficiency of extracting the IS from the sample matrix should be comparable to that of this compound.

  • Comparable Chromatographic Behavior : The IS should have a retention time close to, but resolved from, this compound, unless using a mass spectrometer that can differentiate them (like with a stable isotope-labeled IS).[3]

  • Consistent Ionization Response : The IS should exhibit similar ionization efficiency in the mass spectrometer source to compensate for matrix effects.[4]

  • Absence in Samples : The chosen IS must not be naturally present in the analytical samples.[3]

  • Purity : The IS should be of high purity to prevent the introduction of interfering substances.[2]

Q2: What are the most commonly used internal standards for Tulathromycin analysis?

There are two primary types of internal standards used for Tulathromycin analysis: Stable Isotope-Labeled (SIL) standards and structural analogs.[4]

  • Stable Isotope-Labeled (SIL) Internal Standard : Heptadeutero-tulathromycin (Tulathromycin-d7) is the ideal choice.[5][6] It has nearly identical chemical and physical properties to Tulathromycin, ensuring it effectively tracks the analyte through sample preparation and analysis, thereby mitigating matrix effects.[4][6]

  • Structural Analogs : Other macrolide antibiotics are frequently used due to their structural similarity. Common examples include:

    • Roxithromycin [7][8]

    • Azithromycin [9][10]

    • Erythromycin (Tulathromycin is a derivative of erythromycin)[7]

    • Clarithromycin

Q3: Should I use a stable isotope-labeled (SIL) or a structural analog internal standard?

The choice depends on the specific requirements of your assay and the available resources.

  • SIL Internal Standards (e.g., Tulathromycin-d7) are widely considered the "gold standard" for LC-MS bioanalysis.[4] They co-elute with the analyte and provide the best compensation for matrix effects, leading to higher accuracy and precision.[4][6] They are strongly recommended for complex biological matrices where ion suppression or enhancement is a concern.

  • Structural Analog Internal Standards (e.g., Roxithromycin, Azithromycin) are a cost-effective alternative. They can provide reliable quantification if they exhibit similar extraction and chromatographic behavior to Tulathromycin.[4] However, they may not perfectly compensate for matrix effects, as slight differences in retention time can expose them to different co-eluting matrix components.

Below is a diagram to help guide your selection process.

start Start: Select IS for This compound Analysis question1 Is a Stable Isotope-Labeled (SIL) IS (e.g., Tulathromycin-d7) available and within budget? start->question1 recommend_sil Use SIL IS. This is the preferred choice for highest accuracy, especially in complex matrices. question1->recommend_sil Yes select_analog Select a Structural Analog (e.g., Roxithromycin, Azithromycin). question1->select_analog No validate Thoroughly validate the method. Pay close attention to extraction recovery and matrix effects. recommend_sil->validate question2 Does the chosen analog have similar physicochemical properties (pKa, logP) to this compound? question2->validate Yes reselect_analog Choose a different analog and re-evaluate. question2->reselect_analog No select_analog->question2 end End: Method Ready validate->end reselect_analog->question2

Caption: Decision tree for internal standard selection.

Q4: What concentration of internal standard should I use?

The internal standard should be added at a constant concentration to all samples, including calibrators and quality controls.[1] A common practice is to use a concentration that is similar to the analyte concentration at the midpoint of the calibration curve.[1] For LC-MS analysis, the concentration should be high enough to produce a stable and reproducible signal, but not so high that it causes detector saturation or introduces significant impurities that could interfere with the analyte.[4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability in Internal Standard (IS) response across samples. 1. Inconsistent addition of IS volume.2. IS instability in the sample matrix or stock solution.3. Variable matrix effects not being compensated for by the IS.1. Use a calibrated pipette and ensure consistent technique. Prepare a bulk solution of the sample diluent containing the IS to add to all samples.2. Verify the stability of the IS under storage and experimental conditions. One study noted that deuterated tulathromycin did not parallel the chemical behavior of tulathromycin, suggesting stability could be a factor.[11]3. If using a structural analog, ensure its retention time is very close to this compound. If issues persist, switch to a stable isotope-labeled IS like Tulathromycin-d7.[4][6]
Low recovery of both this compound and the IS. 1. Suboptimal sample preparation (e.g., incorrect pH for extraction).2. Inefficient solid-phase extraction (SPE) or liquid-liquid extraction (LLE) procedure.1. Tulathromycin is a triamilide with three amine groups, making it basic.[12] Ensure the pH of the sample is optimized for extraction (typically acidic conditions for cation exchange SPE).2. Review the SPE protocol. Ensure the cartridge is properly conditioned and that the wash and elution solvents are appropriate for both the analyte and the IS.
IS is lost during sample preparation, but this compound is recovered. The IS and analyte have different chemical properties affecting their behavior during a specific clean-up step.This has been observed when using Roxithromycin as an IS with an ethyl acetate wash step, which resulted in the loss of Roxithromycin but not Tulathromycin.[13] Modify the sample preparation protocol by changing the wash solvent or select an IS with properties more closely matched to this compound under those specific conditions.
Isotopic cross-talk or interference from the SIL IS. 1. The SIL IS contains a significant amount of the unlabeled analyte as an impurity.2. In-source fragmentation or isotopic contribution from the IS to the analyte's mass channel.1. Verify the purity of the SIL IS. The unlabeled analyte in the IS solution should contribute less than 5% of the response at the Lower Limit of Quantification (LLOQ).[3]2. Ensure there is a sufficient mass difference (ideally >4 Da) between the analyte and the SIL IS.[4] Optimize MS parameters (e.g., collision energy) to minimize fragmentation that could cause interference.

Data and Protocols

This compound and Potential Internal Standards

The table below summarizes the properties of this compound and commonly used internal standards.

CompoundTypeMolecular FormulaMolecular Weight ( g/mol )Key Features & Considerations
This compound AnalyteC₄₁H₇₉N₃O₁₂806.09A 13-membered lactone ring macrolide; isomer of Tulathromycin A.[12][14][15]
Tulathromycin-d7 SIL ISC₄₁H₇₂D₇N₃O₁₂813.13 (approx.)Ideal Choice. Co-elutes with the analyte, providing the best correction for matrix effects.[6]
Roxithromycin Structural Analog ISC₄₁H₇₆N₂O₁₅837.05Commonly used, but its behavior in specific sample prep steps should be verified.[7][13]
Azithromycin Structural Analog ISC₃₈H₇₂N₂O₁₂748.98Structurally similar macrolide (azalide) used successfully as an IS.[9][10]
Experimental Workflow and Protocol

The following diagram illustrates a typical experimental workflow for this compound analysis.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Sample Collection (e.g., Plasma, Lung Tissue) spike 2. Spike with Internal Standard (e.g., Tulathromycin-d7) sample->spike extract 3. Extraction (e.g., Protein Precipitation or SPE) spike->extract reconstitute 4. Evaporate & Reconstitute in Mobile Phase extract->reconstitute inject 5. Inject into LC-MS/MS System reconstitute->inject separate 6. Chromatographic Separation (C8 or C18 Column) inject->separate detect 7. MS/MS Detection (Positive ESI, MRM Mode) separate->detect integrate 8. Peak Integration detect->integrate calculate 9. Calculate Area Ratios (Analyte/IS) integrate->calculate quantify 10. Quantify using Calibration Curve calculate->quantify

Caption: General workflow for this compound analysis.

Detailed Protocol: Analysis of Tulathromycin in Plasma via LC-MS/MS

This protocol is a representative example based on methods found in the literature.[6][7][10] Users should perform their own validation.

1. Reagents and Materials

  • This compound reference standard

  • Internal Standard (e.g., Tulathromycin-d7 or Roxithromycin)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid or Ammonium acetate

  • Ultrapure water

  • Solid-Phase Extraction (SPE) cartridges (e.g., weak cation exchange)

2. Preparation of Standards and Solutions

  • Prepare stock solutions of this compound and the IS in methanol (e.g., at 1 mg/mL).

  • Create a series of working standard solutions by diluting the stock solution to prepare calibration curve points.

  • Prepare an IS spiking solution at the desired concentration (e.g., 100 ng/mL).

3. Sample Preparation (SPE)

  • Pipette 500 µL of plasma sample into a clean tube.

  • Add 50 µL of the IS spiking solution and vortex.

  • Add 1 mL of 2% formic acid in water, vortex to mix.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Load the sample mixture onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B).

4. LC-MS/MS Conditions

ParameterRecommended Setting
LC Column C8 or C18, e.g., 50 x 2.1 mm, 1.7 µm[6]
Mobile Phase A 0.1% Formic Acid in Water or 20 mM Ammonium Acetate[7][8]
Mobile Phase B Acetonitrile[7]
Flow Rate 0.3 mL/min[7]
Gradient Start at 20% B, linear gradient to 80% B over 2-3 minutes, hold, then re-equilibrate.[7]
Injection Volume 5 µL
Ionization Mode Electrospray Ionization, Positive (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)

Example MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Tulathromycin 403.7 or 806.6 [M+2H]²⁺ / [M+H]⁺576.9 (Quantification) / 229.9 (Confirmation)[6]
Tulathromycin-d7 407.3 [M+2H]²⁺236.9[6]
Roxithromycin 837.0 [M+H]⁺679.0[7]
Azithromycin 749.4 [M+H]⁺591.4 (example)

References

Validation & Comparative

Comparative Efficacy of Tulathromycin A vs. Tulathromycin B: An Examination of the Isomeric Relationship

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the individual efficacy of Tulathromycin A and Tulathromycin B is not feasible based on currently available scientific literature. Tulathromycin is a semi-synthetic macrolide antibiotic that exists as an equilibrated mixture of two isomers, Tulathromycin A (a 15-membered ring) and this compound (a 13-membered ring), in an approximate 9:1 ratio in aqueous solutions.[1] The existing body of research, including efficacy studies, pharmacokinetic analyses, and regulatory approvals, evaluates Tulathromycin as this combined entity.

For analytical and quantitative purposes, scientific assays typically focus on the predominant isomer, Tulathromycin A.[2][3] However, all data regarding the in vitro and in vivo efficacy, antibacterial spectrum, and clinical performance pertains to the equilibrated mixture of both isomers. There are no publicly available studies that have isolated Tulathromycin A and this compound to assess their individual antibacterial activities. Therefore, this guide will provide a comprehensive overview of the efficacy of the Tulathromycin isomeric mixture.

Efficacy of the Tulathromycin Isomeric Mixture

Tulathromycin demonstrates a broad spectrum of activity against key bacterial pathogens responsible for respiratory diseases in cattle and swine.[1][4] Its mechanism of action, like other macrolides, involves the inhibition of essential protein biosynthesis by binding to the 50S subunit of the bacterial ribosome.[5] This action can be bacteriostatic or bactericidal depending on the concentration.

In Vitro Susceptibility

The in vitro activity of the Tulathromycin mixture has been evaluated against a range of pathogens. The minimum inhibitory concentration (MIC) is a key measure of antibacterial potency.

PathogenMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Mannheimia haemolytica0.5 - >6424
Pasteurella multocida0.25 - 160.51
Histophilus somni0.5 - 812
Mycoplasma bovis0.06 - >640.5>64
Actinobacillus pleuropneumoniae16 - 323232
Bordetella bronchiseptica2 - 848
Haemophilus parasuis0.5 - 212

Note: MIC values can vary based on the specific isolates and testing methodologies.

In Vivo Efficacy and Pharmacokinetics

Pharmacokinetic studies of Tulathromycin reveal rapid absorption and extensive distribution into lung tissue, where it persists for an extended period.[6][7] This pharmacokinetic profile contributes to its clinical efficacy with a single administration.

SpeciesAdministration RouteCₘₐₓ (ng/mL)Tₘₐₓ (hours)Half-life (hours)
CattleSubcutaneous489 - 6330.5 - 3~90 - 100
SwineIntramuscular~610~0.25~88

Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach maximum plasma concentration.

Experimental Protocols

In Vitro Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of Tulathromycin against various bacterial pathogens.

Methodology:

  • Bacterial Isolates: Pathogens are isolated from clinical cases of respiratory disease.

  • Culture Preparation: Isolates are cultured on appropriate agar plates and incubated.

  • Inoculum Preparation: A standardized inoculum of each bacterial isolate is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Microdilution: A series of two-fold dilutions of Tulathromycin are prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of Tulathromycin that completely inhibits visible bacterial growth.

Pharmacokinetic Study in Cattle

Objective: To determine the pharmacokinetic profile of Tulathromycin following subcutaneous administration in cattle.

Methodology:

  • Animal Subjects: A cohort of healthy cattle of a specified age and weight range is used.

  • Drug Administration: Tulathromycin is administered as a single subcutaneous injection at a dose of 2.5 mg/kg of body weight.

  • Blood Sampling: Blood samples are collected from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 168, 240, and 336 hours) post-administration.

  • Plasma Separation: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

  • Drug Concentration Analysis: Plasma concentrations of Tulathromycin (typically isomer A as the marker) are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters, including Cₘₐₓ, Tₘₐₓ, and elimination half-life.

Visualizations

Tulathromycin_Isomers cluster_0 Tulathromycin Product Tulathromycin_Mixture Equilibrated Mixture (Aqueous Solution) Tulathromycin_A Tulathromycin A (15-membered ring) ~90% Tulathromycin_A->Tulathromycin_Mixture Equilibrium Tulathromycin_B This compound (13-membered ring) ~10% Tulathromycin_B->Tulathromycin_Mixture

Caption: Isomeric equilibrium of Tulathromycin A and B.

Experimental_Workflow_PK Start Start: Healthy Cattle Cohort Admin Administer Tulathromycin (2.5 mg/kg SC) Start->Admin Sample Collect Blood Samples at Predetermined Time Points Admin->Sample Process Centrifuge to Separate Plasma Sample->Process Analyze Quantify Tulathromycin (LC-MS/MS) Process->Analyze Model Pharmacokinetic Modeling and Parameter Estimation Analyze->Model End End: Determine Cmax, Tmax, Half-life Model->End

Caption: Workflow for a pharmacokinetic study of Tulathromycin.

MOA_Pathway Tulathromycin Tulathromycin (Isomeric Mixture) Bacterial_Cell Bacterial Cell Wall and Membrane Tulathromycin->Bacterial_Cell Penetration Ribosome 50S Ribosomal Subunit Tulathromycin->Ribosome Bacterial_Cell->Ribosome Binding Protein_Syn Protein Synthesis Ribosome->Protein_Syn Inhibition Inhibition of Protein Synthesis Ribosome->Inhibition Leads to Cell_Death Bacteriostatic/Bactericidal Effect Inhibition->Cell_Death

Caption: Mechanism of action of Tulathromycin.

References

A Comparative Guide to Validating LC-MS/MS Methods for Tulathromycin B Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the quantitative analysis of Tulathromycin B in biological matrices. Tulathromycin, a triamilide antibiotic, is widely used in veterinary medicine, and its accurate quantification is crucial for pharmacokinetic, residue, and bioequivalence studies. This document outlines detailed experimental protocols, presents comparative performance data from published studies, and offers visualizations of the analytical workflow to aid researchers in developing and validating robust bioanalytical methods.

Introduction to Tulathromycin Bioanalysis

Tulathromycin is a macrolide antibiotic effective against respiratory diseases in cattle and swine.[1][2] In aqueous solutions, it exists as an equilibrium mixture of two isomers, Tulathromycin A (a 15-membered ring) and this compound (a 13-membered ring). Accurate and sensitive bioanalytical methods are essential for determining drug concentrations in various biological matrices such as plasma, serum, tissue, and urine. While older chromatographic methods using UV or fluorescence detection exist, they are generally less accurate for macrolide residue determination.[3] LC-MS/MS has become the gold standard for the bioanalysis of Tulathromycin due to its superior sensitivity, selectivity, and ability to quantify analytes at trace levels.[4]

Comparative Performance of Validated LC-MS/MS Methods

The following tables summarize the validation parameters of several published LC-MS/MS methods for the determination of Tulathromycin in various biological matrices. These parameters are critical for assessing the reliability and robustness of a bioanalytical method.

Table 1: Linearity and Sensitivity of Published LC-MS/MS Methods
Biological MatrixLinearity Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)Reference
Bovine Plasma1 - 501> 0.99[5]
Bull Plasma10 - 100010> 0.99[1][2]
Bull Seminal Plasma50 - 500050> 0.99[1][2]
Bull Urine100 - 10000100> 0.99[1][2]
Swine Plasma5 - not specified5Not specified[4]
Swine Serum, Transudate, Exudate1 - 5001> 0.99[6]
Swine Tissues (kidney, liver, muscle)10 - 9000 (µg/kg)10 (µg/kg)Linear[7]
Table 2: Accuracy and Precision of Published LC-MS/MS Methods
Biological MatrixQC Concentrations (ng/mL)Accuracy (% Bias)Precision (% RSD)Reference
Bull Plasma30, 300, 800Within ±15%Within ±15%[1][2]
Bull Seminal Plasma150, 1500, 4000Within ±15%Within ±15%[1][2]
Bull Urine300, 3000, 8000Within ±15%Within ±15%[1][2]
Swine TissuesNot specifiedNot specified< 9.2% (reproducibility)[7]
Table 3: Recovery of Tulathromycin from Biological Matrices
Biological MatrixQC ConcentrationsMean Recovery (%)Reference
Swine PlasmaSpiked Samples94 - 110[4]

Detailed Experimental Protocols

A robust and reliable LC-MS/MS method requires meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection. Below are representative protocols derived from validated methods.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for sample cleanup in matrices like plasma, serum, and urine.[1]

  • To 200 µL of the biological sample (plasma, seminal plasma, or urine), add 20 µL of an internal standard solution (e.g., Tulathromycin-d7 at 1 µg/mL in acetonitrile).[1]

  • Add 180 µL of acetonitrile to precipitate proteins.[1]

  • Vortex the mixture for 30 seconds.[1]

  • Centrifuge at 21,000 x g for 10 minutes at 4°C.[1]

  • Filter the supernatant through a 0.22 µm nylon syringe filter.[1]

  • Dilute 100 µL of the filtered supernatant with an equal volume of 0.1% formic acid in water.[1]

  • Inject a 10 µL aliquot into the LC-MS/MS system.[1]

Sample Preparation: Solid-Phase Extraction (SPE)

For more complex matrices like tissues, a more rigorous cleanup using SPE is often necessary.

  • Homogenize 10.0 g of tissue sample with 25 mL of ethyl acetate and 25 mL of 2 mol/L hydrochloric acid.[8]

  • The extract is then subjected to acid hydrolysis to convert Tulathromycin and its metabolites to a common marker residue.[8]

  • The resulting solution is purified using a polymeric mixed-mode strong cation-exchange SPE cartridge.[7][9]

  • The analyte is eluted, and the eluate is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.[7]

Liquid Chromatography
  • Column: A reversed-phase C18 column, such as a BEH C18 (50 x 2.1 mm, 1.7 µm), is commonly used for the separation of Tulathromycin.[1][2][10]

  • Mobile Phase: A gradient elution with a binary mobile phase system is typically employed.

    • Mobile Phase A: 0.1% formic acid in water[1][6]

    • Mobile Phase B: Acetonitrile[1][6]

  • Flow Rate: A flow rate of 0.3 mL/min is often used.[1][6]

  • Column Temperature: The column is typically maintained at 40°C.[1][10]

  • Injection Volume: 5-10 µL[1][6]

Tandem Mass Spectrometry
  • Ionization: Electrospray ionization (ESI) in the positive ion mode is used.[1][3]

  • Ion Monitoring: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Precursor and Product Ions: During method development, it was observed that the doubly protonated ions of Tulathromycin were more abundant.[1] The specific m/z transitions monitored for Tulathromycin and its internal standards are crucial for quantification.

Visualizing the Bioanalytical Workflow

The following diagrams illustrate the key stages in the LC-MS/MS bioanalysis of Tulathromycin.

LC-MS/MS Experimental Workflow for Tulathromycin Bioanalysis cluster_pre_analysis Pre-Analysis cluster_sample_preparation Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Collection Sample Collection Sample Storage Sample Storage Sample Collection->Sample Storage Sample Thawing Sample Thawing Sample Storage->Sample Thawing Aliquoting Aliquoting Sample Thawing->Aliquoting Internal Standard Addition Internal Standard Addition Aliquoting->Internal Standard Addition Protein Precipitation Protein Precipitation Internal Standard Addition->Protein Precipitation Acetonitrile Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Filtration Supernatant Filtration Centrifugation->Supernatant Filtration Dilution Dilution Supernatant Filtration->Dilution 0.1% Formic Acid LC Injection LC Injection Dilution->LC Injection Chromatographic Separation Chromatographic Separation LC Injection->Chromatographic Separation C18 Column Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection ESI+, MRM Peak Integration Peak Integration Mass Spectrometric Detection->Peak Integration Calibration Curve Generation Calibration Curve Generation Peak Integration->Calibration Curve Generation Concentration Calculation Concentration Calculation Calibration Curve Generation->Concentration Calculation Data Reporting Data Reporting Concentration Calculation->Data Reporting

References

Cross-Resistance Between Tulathromycin B and Other Macrolides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profiles of Tulathromycin B with other macrolide antibiotics, supported by experimental data from peer-reviewed studies. The information presented is intended to inform research and development efforts in veterinary medicine and antimicrobial resistance.

Quantitative Analysis of Cross-Resistance

Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's effectiveness. The following tables summarize MIC data from various studies, illustrating the cross-resistance patterns between this compound and other macrolides in key bovine respiratory disease (BRD) pathogens, Mannheimia haemolytica and Pasteurella multocida.

Table 1: Comparative MICs (μg/mL) of Macrolides against Mannheimia haemolytica Isolates

MacrolideSusceptible MIC90Resistant MIC90Key Resistance Genes
This compound≤ 8> 64msr(E)-mph(E)
Gamithromycin≤ 1> 8msr(E)-mph(E)
Tildipirosin1> 8msr(E)-mph(E)
Tilmicosin8-16≥ 32erm(42), msr(E)-mph(E)
Erythromycin-≥ 64erm(42)

Table 2: Comparative MICs (μg/mL) of Macrolides against Pasteurella multocida Isolates

MacrolideSusceptible MIC90Resistant MIC90Key Resistance Genes
This compound1-1664erm(42), msr(E)-mph(E)
Gamithromycin1-8> 32erm(42), msr(E)-mph(E)
Tildipirosin1-2--
Tilmicosin16-32> 64erm(42), msr(E)-mph(E)

Note: MIC90 represents the MIC required to inhibit the growth of 90% of isolates.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of macrolide cross-resistance.

Antimicrobial Susceptibility Testing: Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for bacteria isolated from animals.[1][2]

  • Inoculum Preparation:

    • Bacterial isolates of M. haemolytica or P. multocida are subcultured on appropriate agar plates (e.g., Tryptic Soy Agar with 5% sheep blood).[3]

    • Plates are incubated at 37°C for 18-24 hours.

    • A direct colony suspension is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) to match the turbidity of a 0.5 McFarland standard.

  • Microdilution Plate Preparation:

    • Commercially available or in-house prepared microtiter plates containing serial twofold dilutions of the macrolide antibiotics are used.

    • The typical concentration range tested is 0.125 to 64 µg/mL.

  • Inoculation and Incubation:

    • The standardized bacterial suspension is further diluted and added to the microtiter wells, resulting in a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

    • Plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

    • Quality control is performed using reference strains such as Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922.[3]

Molecular Detection of Resistance Genes: Multiplex PCR

This protocol outlines a method for the simultaneous detection of common macrolide resistance genes.[4]

  • DNA Extraction:

    • Bacterial DNA is extracted from pure cultures using commercial kits or a lysis buffer method. For the lysis method, bacterial colonies are emulsified in a lysis buffer (e.g., 0.25% SDS, 0.05 N NaOH), heated at 94°C for 5 minutes, diluted with water, and centrifuged. The supernatant is used as the DNA template.[5]

  • Multiplex PCR Reaction Mixture:

    • A PCR master mix is prepared containing DNA polymerase, dNTPs, PCR buffer, and a set of primers specific for the target resistance genes (e.g., erm(42), msr(E), mph(E)) and a bacterial housekeeping gene as an internal control.

  • PCR Cycling Conditions:

    • An initial denaturation step at 93-95°C for 3-5 minutes.

    • 30-35 cycles of:

      • Denaturation at 93-95°C for 30-60 seconds.

      • Annealing at a temperature optimized for the primer set (e.g., 62°C) for 1 minute.[5]

      • Extension at 65-72°C for 2-4 minutes.[5]

    • A final extension step at 65-72°C for 5-10 minutes.

  • Analysis of PCR Products:

    • The amplified DNA fragments are separated by size using agarose gel electrophoresis.

    • The presence of bands of the expected sizes indicates the presence of the corresponding resistance genes. A DNA ladder is used as a size standard.

Visualizing Mechanisms and Workflows

Signaling Pathway of Macrolide Resistance

The primary mechanisms of macrolide resistance involve target site modification and active drug efflux. The following diagram illustrates the action of the erm(42) gene, which encodes a methyltransferase that modifies the bacterial ribosome, leading to reduced binding of macrolide antibiotics.

macrolide_resistance cluster_cell Bacterial Cell Macrolide Macrolide Ribosome (50S) Ribosome (50S) Macrolide->Ribosome (50S) Binds to 23S rRNA Methylated Ribosome Methylated Ribosome Macrolide->Methylated Ribosome Binding blocked Protein Synthesis Protein Synthesis Ribosome (50S)->Protein Synthesis Inhibits erm(42) gene erm(42) gene Methyltransferase Methyltransferase erm(42) gene->Methyltransferase Expresses Methyltransferase->Ribosome (50S) Methylates A2058 of 23S rRNA Methylated Ribosome->Protein Synthesis Continues experimental_workflow cluster_sampling Sample Collection & Isolation cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis cluster_analysis Data Analysis Nasal Swabs/Lung Tissue Nasal Swabs/Lung Tissue Bacterial Culture Bacterial Culture Nasal Swabs/Lung Tissue->Bacterial Culture Isolate Identification Isolate Identification Bacterial Culture->Isolate Identification Antimicrobial Susceptibility Testing (AST) Antimicrobial Susceptibility Testing (AST) Isolate Identification->Antimicrobial Susceptibility Testing (AST) DNA Extraction DNA Extraction Isolate Identification->DNA Extraction MIC Determination MIC Determination Antimicrobial Susceptibility Testing (AST)->MIC Determination Correlate Genotype & Phenotype Correlate Genotype & Phenotype MIC Determination->Correlate Genotype & Phenotype Multiplex PCR Multiplex PCR DNA Extraction->Multiplex PCR Resistance Gene Detection Resistance Gene Detection Multiplex PCR->Resistance Gene Detection Resistance Gene Detection->Correlate Genotype & Phenotype

References

A Comparative Analysis of the In Vitro Activity of Tulathromycin B and Gamithromycin Against Key Respiratory Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro efficacy of two prominent macrolide antibiotics, Tulathromycin B and gamithromycin, against bacterial pathogens implicated in bovine respiratory disease (BRD). This analysis is supported by experimental data on their minimum inhibitory concentrations (MIC) and details the standardized methodologies employed in these assessments.

In Vitro Susceptibility Data

The in vitro potency of an antimicrobial agent is a critical indicator of its potential clinical efficacy. This is quantitatively expressed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC values for this compound and gamithromycin against key bacterial pathogens associated with BRD. The data is presented as MIC₅₀ and MIC₉₀ values, representing the concentrations at which the growth of 50% and 90% of the tested isolates are inhibited, respectively.

PathogenAntibioticNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Mannheimia haemolytica This compound--≤ 8[1]-
Gamithromycin--≤ 1[1]-
Pasteurella multocida This compound--1[2]-
Gamithromycin-0.5[3]--
Mycoplasma bovis This compound-0.25 to 4[4]>64[4]-
Gamithromycin->64[5]>64[5]-

Note: Data is compiled from multiple sources and testing conditions may vary. Direct comparison of absolute values across different studies should be done with caution.

Experimental Protocols

The determination of in vitro antimicrobial susceptibility is conducted under standardized laboratory conditions to ensure reproducibility and comparability of results. The methodologies outlined below are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) for veterinary pathogens.[6][7]

Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[8][9]

  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and gamithromycin are prepared according to the manufacturer's instructions. A series of twofold dilutions of each antibiotic are then prepared in a liquid growth medium, typically cation-adjusted Mueller-Hinton Broth (CAMHB), within the wells of a 96-well microtiter plate.[10][11]

  • Inoculum Preparation: The bacterial isolates to be tested are cultured on an appropriate agar medium to obtain pure colonies. A standardized suspension of the bacteria is prepared in a saline or broth solution to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.[8] For fastidious organisms, such as some Pasteurellaceae, specific growth media and incubation conditions (e.g., increased CO₂) may be required.

  • Reading and Interpretation of Results: Following incubation, the microtiter plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[8] The results are then interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on clinical breakpoints established by regulatory bodies like the CLSI.[7] These breakpoints are specific to the drug, the bacterial species, and the host animal.[6]

Antimicrobial Susceptibility Testing Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent and its subsequent interpretation.

MIC_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis & Interpretation isolate Bacterial Isolate inoculum Prepare Standardized Inoculum isolate->inoculum antibiotic Antimicrobial Agent (this compound / Gamithromycin) dilution Prepare Serial Dilutions of Antimicrobial antibiotic->dilution media Growth Medium (e.g., CAMHB) media->inoculum media->dilution plate Inoculate Microtiter Plate inoculum->plate dilution->plate incubate Incubate Plate (16-20h at 35°C) plate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic interpretation Interpret Susceptibility read_mic->interpretation breakpoints CLSI Clinical Breakpoints (S, I, R) breakpoints->interpretation susceptible Susceptible intermediate Intermediate resistant Resistant

Caption: Workflow for MIC determination and interpretation.

Mechanism of Action

Both this compound and gamithromycin are macrolide antibiotics. Their primary mechanism of action involves the inhibition of bacterial protein synthesis. They achieve this by binding to the 50S subunit of the bacterial ribosome, thereby preventing the elongation of the polypeptide chain. This bacteriostatic action ultimately halts the growth and replication of susceptible bacteria.

Macrolide_MoA cluster_ribosome Bacterial Ribosome (70S) ribosome_50S 50S Subunit protein_synthesis Protein Synthesis ribosome_30S 30S Subunit macrolide This compound / Gamithromycin macrolide->ribosome_50S Binds to inhibition Inhibition protein_synthesis->inhibition bacterial_growth Bacterial Growth & Replication inhibition->bacterial_growth Leads to stasis Bacteriostasis bacterial_growth->stasis

Caption: Macrolide mechanism of action.

References

A Head-to-Head Showdown: Tulathromycin B vs. Tildipirosin in Respiratory Disease Treatment

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth, data-driven comparison of the efficacy of two leading macrolide antibiotics in veterinary medicine.

In the landscape of veterinary pharmaceuticals, particularly in the management of respiratory diseases in livestock, Tulathromycin B and tildipirosin stand out as potent macrolide antibiotics. This guide offers a comprehensive, head-to-head comparison of their efficacy, supported by experimental data, for researchers, scientists, and drug development professionals. We delve into clinical trial outcomes, experimental methodologies, and the underlying mechanisms of action to provide a clear picture of their respective performance.

Quantitative Efficacy Comparison

A critical evaluation of this compound and tildipirosin necessitates a review of their performance in controlled studies. The following tables summarize key efficacy parameters from comparative clinical trials in cattle with Bovine Respiratory Disease (BRD).

Table 1: Efficacy of this compound vs. Tildipirosin in Experimental Mycoplasma bovis Infection in Calves [1][2][3]

Efficacy ParameterThis compound (2.5 mg/kg)Tildipirosin (4.0 mg/kg)P-value
Mortality Rate 0%8.3%0.0477
Percentage of Lung with Lesions 7%12%0.0079
First Treatment Success Rate 67.17%59.26%0.05
Mean Days with Depressed Demeanor Significantly LowerHigher0.0486
Body Weight Gain (14 days post-treatment) Significantly HigherLower0.0112

Table 2: Comparative Efficacy in Naturally Occurring Bovine Respiratory Disease (BRD) in Feedlot Heifers [4]

Efficacy ParameterThis compoundTildipirosinP-value
First Treatment Success 67.17%59.26%0.05
BRD Mortality 4.95%10.25%0.02
Overall Mortality 5.94%11.56%0.02

Table 3: Efficacy in First Treatment of Naturally Occurring BRD in a Commercial Feedlot [5][6]

Efficacy ParameterThis compoundTildipirosinP-value
First Treatment Success (%) 80.59 ± 2.4480.72 ± 2.420.97
Second Treatment Success (%) 70.20 ± 7.4964.46 ± 7.300.58

Experimental Protocols

Understanding the methodologies behind these findings is crucial for their interpretation. Below are detailed protocols for key experiments cited in the comparative studies.

Experimental Mycoplasma bovis Challenge in Calves[1][2][3]

This experimental model is designed to evaluate the efficacy of antimicrobials in a controlled infectious disease setting.

experimental_challenge_workflow cluster_pre_challenge Pre-Challenge Phase cluster_challenge Challenge Phase cluster_post_challenge Post-Challenge & Treatment Phase cluster_evaluation Evaluation Phase Calf_Selection Selection of M. bovis-negative calves Acclimation Acclimation Period Calf_Selection->Acclimation Inoculum_Prep Preparation of M. bovis inoculum Acclimation->Inoculum_Prep Endobronchial_Inoculation Endobronchial inoculation on three consecutive days Inoculum_Prep->Endobronchial_Inoculation Inclusion_Criteria Assessment for clinical signs and inclusion in study Endobronchial_Inoculation->Inclusion_Criteria Randomization Random allocation to treatment groups: - this compound - Tildipirosin - Saline (Control) Inclusion_Criteria->Randomization Treatment_Admin Single subcutaneous injection of assigned treatment Randomization->Treatment_Admin Daily_Observation Daily clinical observation for 14 days Treatment_Admin->Daily_Observation Necropsy Euthanasia and necropsy on Day 14 Daily_Observation->Necropsy Data_Collection Lung lesion scoring and bacterial sample collection Necropsy->Data_Collection

Experimental workflow for M. bovis challenge in calves.
Clinical Scoring for Bovine Respiratory Disease[7][8][9][10]

A standardized scoring system is employed to objectively assess the clinical signs of BRD.

clinical_scoring_system cluster_parameters Scoring Parameters Clinical_Assessment Clinical Assessment of Calves Demeanor Demeanor (e.g., alert, depressed) Clinical_Assessment->Demeanor Respiration Respiration (e.g., normal, rapid, labored) Clinical_Assessment->Respiration Nasal_Discharge Nasal Discharge (e.g., none, serous, purulent) Clinical_Assessment->Nasal_Discharge Ocular_Discharge Ocular Discharge (e.g., none, serous) Clinical_Assessment->Ocular_Discharge Ear_Position Ear Position (e.g., normal, drooping) Clinical_Assessment->Ear_Position Rectal_Temp Rectal Temperature Clinical_Assessment->Rectal_Temp Total_Score Calculation of Total Clinical Score Demeanor->Total_Score Respiration->Total_Score Nasal_Discharge->Total_Score Ocular_Discharge->Total_Score Ear_Position->Total_Score Rectal_Temp->Total_Score Treatment_Decision Treatment Decision Based on Score Total_Score->Treatment_Decision

Parameters for clinical scoring of BRD.
Necropsy and Lung Lesion Scoring[11][12][13]

Post-mortem examination of the lungs is a critical step to quantify the extent of pathology.

lung_lesion_scoring Necropsy Necropsy of Calf Lung_Extraction Removal and Gross Examination of Lungs Necropsy->Lung_Extraction Lobe_Scoring Visual and Palpation Scoring of Each Lung Lobe Lung_Extraction->Lobe_Scoring Percentage_Calculation Calculation of Total Percentage of Lung Affected Lobe_Scoring->Percentage_Calculation

Workflow for necropsy and lung lesion scoring.
Bacterial Isolation from Lung Tissue[14][15][16][17][18]

This procedure is used to identify the causative bacterial pathogens from diseased lung tissue.

bacterial_isolation_workflow Sample_Collection Aseptic Collection of Lung Tissue from Lesion Margin Homogenization Tissue Homogenization Sample_Collection->Homogenization Plating Plating of Homogenate on Selective and Non-selective Agar Homogenization->Plating Incubation Incubation at 37°C Plating->Incubation Colony_ID Colony Identification based on Morphology Incubation->Colony_ID Biochemical_Tests Biochemical Tests for Species Confirmation Colony_ID->Biochemical_Tests Antimicrobial_Susceptibility Antimicrobial Susceptibility Testing Biochemical_Tests->Antimicrobial_Susceptibility

Protocol for bacterial isolation from lung tissue.

Mechanism of Action and Signaling Pathways

Both this compound and tildipirosin are macrolide antibiotics that function by inhibiting bacterial protein synthesis. They bind to the 50S ribosomal subunit, thereby disrupting the translation process.[5][7][8][9][10]

Beyond their direct antimicrobial activity, macrolides, including tulathromycin and tildipirosin, are known to possess significant immunomodulatory and anti-inflammatory effects.[1][2] These effects are mediated through the modulation of various intracellular signaling pathways.

Inhibition of Bacterial Protein Synthesis

The primary mechanism of action for both drugs is the inhibition of protein synthesis at the bacterial ribosome.

protein_synthesis_inhibition cluster_subunits Ribosomal Subunits Ribosome Bacterial 70S Ribosome 50S 50S Subunit Ribosome->50S 30S 30S Subunit Ribosome->30S Polypeptide Growing Polypeptide Chain 50S->Polypeptide mRNA mRNA mRNA->30S tRNA tRNA tRNA->50S Macrolide This compound / Tildipirosin Macrolide->50S Binds to 50S subunit Macrolide->Polypeptide Inhibits translocation and protein elongation

Mechanism of bacterial protein synthesis inhibition by macrolides.
Immunomodulatory Effects and Signaling Pathways

Macrolides can dampen the host inflammatory response, which is often a significant contributor to the pathology of respiratory diseases. This is achieved by interfering with key signaling cascades in immune cells.

immunomodulatory_pathway Macrolide This compound / Tildipirosin NFkB NF-κB Activation Macrolide->NFkB Inhibits AP1 AP-1 Expression Macrolide->AP1 Inhibits Proinflammatory_Cytokines Production of Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, IL-8, TNF-α) NFkB->Proinflammatory_Cytokines AP1->Proinflammatory_Cytokines Inflammation Inflammation and Tissue Damage Proinflammatory_Cytokines->Inflammation

References

Tulathromycin B: A Comparative Analysis of its Efficacy Against Erythromycin-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro activity of Tulathromycin B against a range of erythromycin-resistant bacterial strains. The data presented herein is intended to inform research and development efforts in the pursuit of novel antimicrobial agents.

Executive Summary

Tulathromycin, a semi-synthetic macrolide antibiotic, has demonstrated promising activity against various bacterial pathogens. This guide focuses on its efficacy against strains that have developed resistance to erythromycin, a widely used macrolide. The presented data, derived from multiple in vitro studies, suggests that this compound may offer an advantage in overcoming certain erythromycin resistance mechanisms. This is particularly evident in studies involving Enterococcus faecalis and Mannheimia haemolytica. However, the level of activity is dependent on the specific resistance mechanism and the bacterial species .

Comparative In Vitro Activity of this compound

The following tables summarize the minimum inhibitory concentration (MIC) values of this compound and other macrolides against erythromycin-resistant bacterial strains. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: Comparative MICs against Enterococcus faecalis

A study investigating the impact of tulathromycin exposure on Enterococcus faecalis revealed a significant increase in the MIC₅₀ and MIC₉₀ values for both erythromycin and tulathromycin after treatment, indicating the development of resistance. Notably, even after induced resistance, the MIC values for tulathromycin were lower than those for erythromycin in the post-treatment isolates.

AntibioticTreatment StageNumber of Strains (N)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Erythromycin Pre-treatment34≤42.13.5
Post-treatment30≥4186.7>256
Tulathromycin Pre-treatment34≤43.25.8
Post-treatment30≥4159.4>256

Data sourced from a study on the effect of tulathromycin on human gut microbiota in chemostats[1].

Table 2: Activity of Tulathromycin against Macrolide-Resistant Mannheimia haemolytica

Studies on Mannheimia haemolytica, a key pathogen in bovine respiratory disease, have shown that metaphylactic use of tulathromycin can lead to the selection of resistant strains. The MIC₉₀ of tulathromycin for M. haemolytica isolates shifted significantly higher after a period of tulathromycin use in feedlot cattle[2]. In another study, five tulathromycin-resistant isolates of M. haemolytica were found to be multi-drug resistant, also exhibiting resistance to tilmicosin, another macrolide[3].

StudyIsolate CharacteristicsTulathromycin MIC (µg/mL)Other Macrolide MICs (µg/mL)
Ramsay et al.M. haemolytica before tulathromycin metaphylaxis (n=264)MIC₉₀ < 8Not specified
M. haemolytica 13 days after tulathromycin metaphylaxis (n=421)MIC₉₀ > 64Not specified
Alexander et al.Tulathromycin-resistant M. haemolytica (n=5)64Tilmicosin: >64

Experimental Protocols

The data presented in this guide was primarily generated using the broth microdilution method, a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents. The general protocol, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, is outlined below.

Broth Microdilution Method for MIC Determination

This method involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

General Workflow:

G cluster_prep Preparation cluster_inoculum Inoculum Preparation cluster_incubation Inoculation & Incubation cluster_results Results start Start prep_media Prepare Mueller-Hinton Broth (MHB) start->prep_media serial_dilution Perform serial dilutions of antibiotics in microtiter plate prep_media->serial_dilution prep_antibiotic Prepare stock solutions of antibiotics prep_antibiotic->serial_dilution inoculate_plate Inoculate microtiter plate with bacterial suspension serial_dilution->inoculate_plate isolate_colonies Isolate bacterial colonies from agar plate suspend_colonies Suspend colonies in saline to match 0.5 McFarland standard isolate_colonies->suspend_colonies dilute_suspension Dilute bacterial suspension in MHB suspend_colonies->dilute_suspension dilute_suspension->inoculate_plate incubate_plate Incubate plate at 35-37°C for 16-20 hours inoculate_plate->incubate_plate read_mic Read MIC: Lowest concentration with no visible growth incubate_plate->read_mic end End read_mic->end

Caption: General workflow for MIC determination by broth microdilution.

Specific Considerations for Different Bacterial Species:

  • Staphylococcus aureus : Testing is typically performed using cation-adjusted Mueller-Hinton broth (CAMHB).

  • Streptococcus pneumoniae : Requires supplementation of the broth with 2-5% lysed horse blood to support growth[4].

  • Mannheimia haemolytica : Veterinary-specific CLSI guidelines (VET01) are followed, often using specific broth formulations.

Mechanisms of Resistance and Tulathromycin's Action

Erythromycin resistance in bacteria is primarily mediated by two mechanisms:

  • Target site modification: Methylation of the 23S rRNA, a component of the bacterial ribosome, prevents macrolide binding. This is often conferred by erm (erythromycin ribosome methylation) genes.

  • Drug efflux: Active transport of the macrolide out of the bacterial cell, mediated by efflux pumps encoded by genes such as mef (macrolide efflux).

The chemical structure of this compound, a triamilide, may allow it to overcome some of these resistance mechanisms more effectively than older macrolides like erythromycin.

While direct evidence of this compound altering specific bacterial signaling pathways in resistant strains is limited, some studies suggest it may have immunomodulatory effects on the host's inflammatory response. For instance, tulathromycin has been shown to inhibit the production of pro-inflammatory lipid mediators like leukotriene B4 and prostaglandin E2 in bovine neutrophils, while promoting the production of the pro-resolving mediator lipoxin A4[5]. This suggests a potential dual role of antibacterial activity and modulation of the host response.

G cluster_resistance Erythromycin Resistance Mechanisms cluster_effect Bacterial Effects erm erm genes ribosome Ribosomal Target Modification (23S rRNA methylation) erm->ribosome encodes for mef mef genes efflux Macrolide Efflux mef->efflux encodes for Erythromycin Erythromycin ribosome->Erythromycin prevents binding Tulathromycin_B Tulathromycin_B ribosome->Tulathromycin_B may have reduced effect efflux->Erythromycin pumps out efflux->Tulathromycin_B may have reduced effect protein_synthesis Inhibition of Protein Synthesis Erythromycin->protein_synthesis inhibits Tulathromycin_B->protein_synthesis inhibits

Caption: Macrolide resistance mechanisms and the action of this compound.

Conclusion

The available data indicates that this compound can be effective against certain erythromycin-resistant bacterial strains, although the degree of efficacy varies. The development of resistance to tulathromycin itself, particularly with its use in veterinary medicine, is a significant concern. Further research is warranted to fully elucidate the spectrum of activity of this compound against a wider range of erythromycin-resistant clinical isolates and to understand its interaction with various resistance mechanisms at a molecular level. The potential immunomodulatory effects of tulathromycin also present an interesting avenue for future investigation, which could have implications for its clinical application.

References

Comparative Pharmacokinetics of Tulathromycin B Across Key Animal Species: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the pharmacokinetic profiles of Tulathromycin B in various animal species, including cattle, swine, sheep, and goats. The information is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of experimental data and methodologies to support further research and clinical application.

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound following a single 2.5 mg/kg bodyweight administration, unless otherwise specified. These values highlight the inter-species variability in drug absorption, distribution, and elimination.

Pharmacokinetic ParameterCattleSwineSheepGoats
Cmax (µg/mL) ~0.5[1]0.74 ± 0.22 (IM)3.6 (non-pregnant)[2][3]1.00 ± 0.42[4]
Tmax (h) ~0.5[1][5]0.25 (IM)1.6 (non-pregnant)[2][3]~1.0[4][6]
Elimination Half-life (t½) (h) ~90[4]63.55 ± 8.20 (IM)~118[2]61.4 ± 14.1[4]
Bioavailability (%) >90 (SC)[7]>80 (IM)[7]100 (IM)[3]95.8 (IM, lactating)[8]
Volume of Distribution (Vd) (L/kg) >10[5]--33 ± 6[8]

In-Depth Species-Specific Pharmacokinetics

Cattle

Tulathromycin administered subcutaneously to cattle is characterized by rapid and extensive absorption, leading to high distribution and slow elimination.[1] The maximum plasma concentration (Cmax) of approximately 0.5 µg/mL is reached at about 30 minutes (Tmax) post-dosing.[1] Notably, tulathromycin concentrations are significantly higher in lung tissue compared to plasma, indicating substantial accumulation in neutrophils and alveolar macrophages.[1] The elimination half-life in cattle is approximately 90 hours.[4] Studies have also shown a long elimination half-life of 2.75 days in plasma and 8.75 days in lung tissue.[9]

Swine

Following intramuscular administration in swine, Tulathromycin is rapidly absorbed, reaching a maximum serum concentration of 0.74 ± 0.22 µg/mL at 0.25 hours. The drug is slowly eliminated with a half-life of 63.55 ± 8.20 hours.

Sheep

In non-pregnant ewes, a single subcutaneous injection of tulathromycin at 2.5 mg/kg results in a mean maximum plasma concentration of 3.6 µg/mL, with a mean time to maximum concentration of 1.6 hours.[2][3] The apparent elimination half-life is approximately 118 hours.[2] Pharmacokinetic parameters in sheep appear to be more similar to cattle than to goats.[2] After a single intramuscular dose of 2.5 mg/kg in sheep, the maximum plasma concentration was 1.19 µg/mL, achieved in about 15 minutes, with an elimination half-life of 69.7 hours and 100% bioavailability.[3]

Goats

In healthy Boer goats administered tulathromycin subcutaneously (2.5 mg/kg), the plasma profile is biphasic with rapid absorption.[4] The maximum drug concentration (Cmax) is 1.00 ± 0.42 µg/mL, detected within approximately 1 hour after injection.[4] The plasma terminal elimination half-life is 61.4 ± 14.1 hours.[4] The tissue half-lives range from 2.4 days in muscle to 9.0 days in lung tissue.[4]

Experimental Protocols

The following sections detail the typical methodologies employed in the pharmacokinetic studies of this compound.

Animal Studies and Drug Administration
  • Species and Housing: Healthy adult animals of the specified species (e.g., Friesian beef calves, Boer goats, adult ewes) are typically used.[2][5][8] Animals are housed in appropriate facilities and fed an antibiotic-free diet.

  • Drug Formulation and Dosage: A single dose of a commercial 10% this compound solution (e.g., Draxxin) is administered at a dosage of 2.5 mg/kg of body weight.[10][11]

  • Route of Administration: The route of administration is species-dependent, commonly subcutaneous (SC) in the cervical region for cattle and sheep, and intramuscular (IM) for swine.[1][2]

Sample Collection and Processing
  • Blood Sampling: Serial blood samples are collected via jugular venipuncture at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 144, 192, 240 hours).[11]

  • Plasma Separation: Plasma is separated from whole blood by centrifugation (e.g., 2000g for 10 minutes or 4,900 x g at 4°C for 15 minutes).[10][12]

  • Sample Storage: Plasma samples are stored at low temperatures (e.g., -20°C or -80°C) until analysis.[10][12]

Analytical Methodology: LC-MS/MS

A common and validated method for quantifying this compound in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[11][13]

  • Sample Preparation: A protein precipitation step is typically employed. For instance, acetonitrile and an internal standard (e.g., tulathromycin-d7) are added to the plasma sample.[11] The mixture is vortexed, centrifuged, and the supernatant is filtered.[11] The purified sample is then diluted before injection into the LC-MS/MS system.[11]

  • Chromatographic Separation: Reverse-phase chromatography is performed using a C18 column with gradient elution.[11][13]

  • Mass Spectrometric Detection: Positive electrospray ionization (ESI+) is used to detect the doubly charged ion [M+2H]2+ at m/z 403.9 in selected ion monitoring mode.[14]

  • Pharmacokinetic Analysis: Non-compartmental analysis is commonly used to determine the pharmacokinetic parameters from the plasma concentration-time data.[2][13]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical experimental workflow for determining the pharmacokinetic profile of this compound.

G cluster_0 Animal Phase cluster_1 Laboratory Phase cluster_2 Data Analysis Phase AnimalSelection Animal Selection & Acclimation Dosing Drug Administration (2.5 mg/kg) AnimalSelection->Dosing Sampling Serial Blood Sampling Dosing->Sampling PlasmaSeparation Plasma Separation (Centrifugation) Sampling->PlasmaSeparation SamplePrep Sample Preparation (Protein Precipitation) PlasmaSeparation->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS PK_Analysis Pharmacokinetic Analysis (Non-compartmental) LCMS->PK_Analysis Reporting Data Reporting & Comparison PK_Analysis->Reporting

Caption: Experimental workflow for pharmacokinetic studies.

Immunomodulatory Signaling of this compound

This compound has been shown to exert anti-inflammatory and pro-resolving effects by modulating lipid signaling pathways in bovine neutrophils.[15]

G cluster_0 Pro-inflammatory Pathway cluster_1 Pro-resolving Pathway PLA2 Phospholipase A2 (PLA2) AA Arachidonic Acid (AA) PLA2->AA LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) AA->LTB4 PGE2 Prostaglandin E2 (PGE2) (Pro-inflammatory) AA->PGE2 HETE 15(S)-HETE AA->HETE LXA4 Lipoxin A4 (LXA4) (Pro-resolving) HETE->LXA4 Tula This compound Tula->PLA2 Inhibits Tula->LXA4 Promotes

Caption: Tulathromycin's modulation of lipid signaling.

References

A Comparative Analysis of Tulathromycin B and Florfenicol for the Treatment of Bovine Respiratory Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Tulathromycin B and florfenicol, two commonly used antibiotics for the treatment of Bovine Respiratory Disease (BRD). The information presented is based on experimental data from multiple clinical trials and scientific studies, offering an objective overview of their performance, mechanisms of action, and experimental methodologies.

Executive Summary

Data Presentation: Comparative Efficacy

The following tables summarize quantitative data from several studies comparing the efficacy of this compound and florfenicol in treating BRD.

Table 1: Cure Rates and First-Treatment Success

Study ReferenceDrug and DosageOutcome MetricResultp-value
Skogerboe et al. (2005)[1]Tulathromycin (2.5 mg/kg SC) vs. Florfenicol (40 mg/kg SC)Cure Rate (Day 3-harvest)Tulathromycin: 79.4% Florfenicol: 63.6%P ≤ 0.009
Zoetis Technical Bulletin[2]Tulathromycin (2.5 mg/kg SC) vs. Florfenicol (40 mg/kg BW SC)First-Treatment Success (Day 3-28) - Study 1Tulathromycin: 73.7% Florfenicol: 30.3%P ≤ 0.001
Zoetis Technical Bulletin[2]Tulathromycin (2.5 mg/kg SC) vs. Florfenicol (40 mg/kg BW SC)First-Treatment Success (Day 3-28) - Study 2Tulathromycin: 82% Florfenicol: 64%P = 0.002
Rooney et al. (2005)[3]Tulathromycin (2.5 mg/kg) vs. Florfenicol (40 mg/kg)Treatment Success Rate (at harvest)Tulathromycin significantly higherP ≤ 0.013

Table 2: Morbidity and Mortality Rates

Study ReferenceDrug and DosageOutcome MetricResultp-value
Van Donkersgoed et al. (2008)[4]Florfenicol (40 mg/kg SC) vs. Tulathromycin (2.5 mg/kg SC) in high-risk calves with metaphylactic tulathromycinOverall MortalityFlorfenicol: 27.40% Tulathromycin: 34.31%P = 0.045
Van Donkersgoed et al. (2008)[4]Florfenicol (40 mg/kg SC) vs. Tulathromycin (2.5 mg/kg SC) in high-risk calves with metaphylactic tulathromycinBRD MortalityFlorfenicol lowerP = 0.050
Rooney et al. (2005)[3]Tulathromycin (2.5 mg/kg) vs. Florfenicol (40 mg/kg)Removals (Chronics & Mortalities) at 28 daysFewer in Tulathromycin groupP ≤ 0.014

Experimental Protocols

The following sections detail the methodologies of key comparative studies.

Study 1: Comparative Efficacy of Tulathromycin versus Florfenicol and Tilmicosin against Undifferentiated BRD in Feedlot Cattle (Skogerboe et al., 2005)[1]
  • Objective: To compare the efficacy of tulathromycin to florfenicol or tilmicosin for the treatment of undifferentiated BRD.

  • Animals: Calves with clinical signs of BRD.

  • Experimental Design: Four studies were conducted at different feedlots. In two studies, 100 calves with BRD were treated with tulathromycin and 100 calves were treated with florfenicol.

  • Treatment:

    • Tulathromycin: 2.5 mg/kg body weight, single subcutaneous (SC) injection.

    • Florfenicol: 40 mg/kg body weight, single SC injection.

  • Primary Assessment: Cure rate, a composite variable including mortality, rectal temperature, and attitude and respiratory scores from day 3 to day 28 and from day 3 through harvest.

Study 2: Comparative Efficacy of DRAXXIN® or Nuflor® for the Treatment of Undifferentiated BRD in Feeder Cattle (Zoetis Technical Bulletin)[2]
  • Objective: To compare the safety and efficacy of a single SC injection of tulathromycin (DRAXXIN®) with florfenicol (Nuflor®) for the treatment of undifferentiated BRD.

  • Animals: Feeder cattle exhibiting clinical signs of BRD (Clinical Attitude Score ≥1 and rectal temperature ≥104°F).

  • Experimental Design: Two separate studies were conducted. In each, animals were randomly assigned to a treatment group.

  • Treatment:

    • Tulathromycin: 2.5 mg/kg body weight, single SC injection (n=100 in each study).

    • Florfenicol: 40 mg/kg body weight, single SC injection (n=100 in each study).

  • Primary Assessment: First-treatment success from day 3 to day 28.

Mechanism of Action

Both this compound and florfenicol inhibit bacterial protein synthesis, a critical process for bacterial survival and replication. They achieve this by targeting the 50S ribosomal subunit, but their specific interactions and broader physiological effects differ.

cluster_tulathromycin This compound cluster_florfenicol Florfenicol TUL This compound TUL_ribosome Binds to 50S Ribosomal Subunit TUL->TUL_ribosome TUL_translocation Stimulates dissociation of peptidyl-tRNA during translocation TUL_ribosome->TUL_translocation TUL_protein_synthesis Inhibits Protein Synthesis Bacterial_Death Bacterial Growth Inhibition / Death TUL_protein_synthesis->Bacterial_Death Bacteriostatic/Bactericidal TUL_translocation->TUL_protein_synthesis FLOR Florfenicol FLOR_ribosome Binds to 50S Ribosomal Subunit FLOR->FLOR_ribosome FLOR_peptidyl Inhibits Peptidyl Transferase FLOR_ribosome->FLOR_peptidyl FLOR_protein_synthesis Inhibits Protein Synthesis FLOR_protein_synthesis->Bacterial_Death Bacteriostatic FLOR_peptidyl->FLOR_protein_synthesis

Caption: Comparative mechanism of antibacterial action.

In addition to its direct antibacterial effects, this compound has demonstrated immunomodulatory properties by affecting signaling pathways in bovine neutrophils. This includes the inhibition of phospholipases, leading to altered production of pro-inflammatory and pro-resolving lipid mediators.

cluster_pathway Effect on Bovine Neutrophil Signaling TUL This compound PLA2 Phospholipase A2 (PLA2) TUL->PLA2 Inhibits LTB4 Leukotriene B4 (Pro-inflammatory) TUL->LTB4 Reduces production PGE2 Prostaglandin E2 (Pro-inflammatory) TUL->PGE2 Reduces production LXA4 Lipoxin A4 (Pro-resolving) TUL->LXA4 Promotes release AA Arachidonic Acid PLA2->AA Releases AA->LTB4 AA->PGE2 AA->LXA4 Resolution Resolution of Inflammation LXA4->Resolution

Caption: Immunomodulatory effects of this compound.

Experimental Workflow

A typical experimental workflow for a comparative clinical trial of BRD treatments is outlined below. This process ensures a systematic and unbiased evaluation of the therapeutic agents.

start Animal Selection (Clinical signs of BRD) randomization Randomization start->randomization treatment_TUL Treatment Group 1: This compound (2.5 mg/kg SC) randomization->treatment_TUL treatment_FLOR Treatment Group 2: Florfenicol (40 mg/kg SC) randomization->treatment_FLOR monitoring Clinical Monitoring (Temperature, Attitude, Respiration) treatment_TUL->monitoring treatment_FLOR->monitoring data_collection Data Collection (Cure rates, Morbidity, Mortality) monitoring->data_collection analysis Statistical Analysis data_collection->analysis conclusion Conclusion on Comparative Efficacy analysis->conclusion

Caption: A typical experimental workflow.

Conclusion

The available data from multiple clinical trials indicates that while both this compound and florfenicol are effective in treating BRD, this compound generally exhibits a higher efficacy in terms of cure rates and first-treatment success.[1][2] One study in high-risk calves that had already received metaphylactic tulathromycin found lower mortality rates with subsequent florfenicol treatment.[4] The distinct immunomodulatory effects of this compound on bovine neutrophils may contribute to its overall therapeutic performance. The choice of antibiotic should be made in consultation with a veterinarian, considering the specific circumstances of the herd and local antimicrobial resistance patterns. Further research into the signaling pathways affected by florfenicol in bovine immune cells would provide a more complete comparative picture.

References

Comparative Analysis of Tulathromycin B and Enrofloxacin for Bovine Respiratory Disease Control

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Bovine Respiratory Disease (BRD) remains a significant economic and welfare concern in the cattle industry. The choice of antimicrobial agent for treatment and control is a critical decision for veterinarians and producers. This guide provides a detailed, evidence-based comparison of two commonly used antimicrobials, Tulathromycin B and enrofloxacin, for the management of BRD.

Efficacy in Controlling BRD

Clinical trials have demonstrated that both this compound and enrofloxacin are effective in treating BRD, though some studies indicate a higher therapeutic success rate with this compound.

In a study comparing the two, initial treatment with this compound resulted in a significantly higher therapeutic success rate of 87.9% and 80% at two different sites, compared to 70.2% and 62.5% for enrofloxacin, respectively.[1][2][3] Calves treated with this compound also experienced fewer subsequent treatments and showed higher weight gains.[1][2][3] Another study found that 18.3% of calves receiving this compound required at least one treatment for BRD within 45 days of arrival, compared to 33.7% of calves receiving enrofloxacin.[4][5]

While one study showed no significant difference in mortality rates between the two drugs (10.1% for this compound vs. 12.2% for enrofloxacin), it did note that the odds of requiring a second BRD treatment were approximately 60% lower for calves that received this compound.[4] However, a separate study reported no significant differences in first treatment success or case fatality risk between the two drugs.[6][7]

Table 1: Comparative Efficacy of this compound and Enrofloxacin in BRD Treatment

ParameterThis compoundEnrofloxacinSource
First Treatment Success Rate (Site 1) 87.9%70.2%[1][2][3]
First Treatment Success Rate (Site 2) 80.0%62.5%[1][2][3]
Calves Requiring at Least One BRD Treatment 18.3%33.7%[4][5]
Calves Requiring More Than One BRD Treatment 4.7%10.5%[4][5]
Mortality Rate 10.1%12.2%[4][5]
First Treatment Success (Alternative Study) 64.29%58.16%[6][7]
Case Fatality Risk (Alternative Study) 10.97%10.65%[6][7]

Pharmacokinetic Profiles

The pharmacokinetic properties of an antimicrobial are crucial to its efficacy. This compound, a macrolide antibiotic, is characterized by rapid absorption, extensive distribution to tissues, and a long elimination half-life, allowing for a single-dose administration.[8] Enrofloxacin, a fluoroquinolone, also exhibits good absorption and distribution.[9]

Table 2: Pharmacokinetic Parameters of this compound and Enrofloxacin in Cattle

ParameterThis compoundEnrofloxacinSource
Time to Peak Plasma Concentration (Tmax) ~0.5 - 3 hours~0.7 - 1.3 hours (IV)[10][11]
Elimination Half-Life (t1/2) ~2.75 days (serum), ~8.75 days (lung)~5.6 - 6.8 hours (SC)[10][11][12]
Key Feature High and prolonged lung concentrationsRapid bactericidal activity[10][13]

Mechanisms of Action

The two drugs employ different mechanisms to inhibit bacterial growth.

This compound: As a macrolide, this compound binds to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis.[8] This action is primarily bacteriostatic but can be bactericidal against some pathogens.[14] this compound also exhibits anti-inflammatory properties, which may contribute to its overall therapeutic effect in BRD.[15]

Enrofloxacin: This fluoroquinolone targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[16][17] By inhibiting these enzymes, enrofloxacin prevents DNA replication and transcription, leading to bacterial cell death.[16][17] Its bactericidal activity is concentration-dependent.[13]

Experimental Protocols

The following provides a generalized experimental design based on the reviewed clinical trials comparing this compound and enrofloxacin for BRD treatment.

Objective: To compare the efficacy of a single subcutaneous dose of this compound versus enrofloxacin for the initial treatment of naturally occurring BRD in feeder calves.

Animals: Feeder calves exhibiting clinical signs of BRD (e.g., depression, respiratory distress, nasal discharge) and a rectal temperature of ≥40°C (104.0°F).

Experimental Design: A randomized, controlled clinical trial. Calves meeting the inclusion criteria are randomly assigned to one of two treatment groups:

  • Group 1 (this compound): Receive a single subcutaneous injection of this compound at a dose of 2.5 mg/kg body weight.[4]

  • Group 2 (Enrofloxacin): Receive a single subcutaneous injection of enrofloxacin at a dose of 7.5 mg/kg or 12.5 mg/kg body weight.[1][4]

Data Collection and Endpoints:

  • Clinical Success: Defined as the resolution of clinical signs of BRD within a specified period (e.g., 14 days) without the need for additional antimicrobial therapy.

  • Relapse Rate: The proportion of calves requiring retreatment for BRD after the initial therapy.

  • Mortality Rate: The proportion of calves that die due to BRD during the study period (e.g., 45-60 days).

  • Average Daily Gain (ADG): Body weight is measured at the beginning and end of the study to calculate ADG.

Statistical Analysis: Data are analyzed using appropriate statistical methods, such as chi-square tests for categorical data (e.g., success/failure) and t-tests or ANOVA for continuous data (e.g., ADG).

Visualizing the Processes

To better understand the experimental workflow and the drugs' mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_enrollment Enrollment cluster_randomization Randomization cluster_treatment Treatment Groups cluster_outcomes Outcome Assessment A Feeder Calves with Clinical Signs of BRD B Rectal Temperature ≥ 40°C A->B Screening C Random Assignment B->C D Group 1: This compound (2.5 mg/kg SC) C->D E Group 2: Enrofloxacin (7.5 or 12.5 mg/kg SC) C->E F Clinical Success Rate D->F G Relapse Rate D->G H Mortality Rate D->H I Average Daily Gain D->I E->F E->G E->H E->I

Caption: Experimental workflow for a comparative clinical trial.

Tulathromycin_Mechanism cluster_bacterium Bacterial Cell cluster_ribosome 50S Ribosomal Subunit B Ribosome C Protein Synthesis B->C Inhibits A This compound A->B Binds to D Bacterial Growth Inhibition (Bacteriostatic/Bactericidal) C->D

Caption: Mechanism of action of this compound.

Enrofloxacin_Mechanism cluster_bacterium Bacterial Cell A Enrofloxacin B DNA Gyrase & Topoisomerase IV A->B Inhibits C DNA Replication & Transcription B->C D Bacterial Cell Death (Bactericidal) C->D Prevents

Caption: Mechanism of action of enrofloxacin.

Conclusion

Both this compound and enrofloxacin are valuable tools for the control of BRD. The evidence suggests that this compound may offer a higher rate of therapeutic success and reduce the need for subsequent treatments in some populations. The long half-life of this compound supports its use as a single-dose therapy. Enrofloxacin provides a potent, concentration-dependent bactericidal action. The choice between these two antimicrobials should be made based on a comprehensive assessment of the specific clinical situation, including the herd's history, pathogen susceptibility, and economic considerations. Researchers and drug development professionals should consider the distinct pharmacokinetic and pharmacodynamic profiles of these agents when designing new therapeutic strategies for BRD.

References

Safety Operating Guide

Proper Disposal of Tulathromycin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Tulathromycin B, a macrolide antibiotic. The procedures outlined below are intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations. Improper disposal of antibiotics can contribute to antimicrobial resistance and environmental contamination.[1][2][3]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets, Tulathromycin may cause skin and eye irritation, and may cause an allergic skin reaction.[4][5][6]

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection (safety goggles or face shield), and a lab coat.[4][6]

  • Avoid Inhalation: Do not breathe mist or vapors.[4] Handle in a well-ventilated area.[7][8]

  • Skin Contact: In case of skin contact, wash the area thoroughly with soap and water.[4][7] If irritation or a rash occurs, seek medical attention.[4][6]

  • Eye Contact: If this compound comes into contact with the eyes, rinse cautiously with water for several minutes.[4][7] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]

  • Spills: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it into a suitable, labeled container for disposal.[4][6] Prevent the spill from entering drains or waterways.[6][8]

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste, including this compound, is regulated by multiple agencies to protect public health and the environment.[9][10][11] It is imperative to adhere to all applicable local, state, and federal regulations.[5]

Regulatory Body Jurisdiction Key Regulations and Responsibilities
Environmental Protection Agency (EPA) Federal (U.S.)Regulates hazardous waste pharmaceuticals under the Resource Conservation and Recovery Act (RCRA), including Subpart P, which provides specific management standards for healthcare facilities.[9][10][11][12][13]
Drug Enforcement Administration (DEA) Federal (U.S.)Regulates the disposal of controlled substances. While this compound is not a controlled substance, it is crucial to be aware of DEA regulations for other laboratory chemicals.[9][10][11]
State Environmental Agencies and Boards of Pharmacy StateMay have more stringent regulations than federal laws regarding pharmaceutical waste disposal.[10]
Local Authorities Municipal/CountyLocal regulations may also apply to chemical and pharmaceutical waste disposal.[4][14][15]
Step-by-Step Disposal Procedures for this compound

The following steps provide a general framework for the proper disposal of this compound in a laboratory setting. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols. [2]

Step 1: Characterize the Waste

  • Pure this compound (Unused/Expired): This is considered a chemical waste product.[2]

  • Contaminated Materials: This includes items such as personal protective equipment (gloves, lab coats), absorbent materials from spills, and any labware that has come into direct contact with this compound.

  • Solutions of this compound: Aqueous or solvent-based solutions containing this compound should be treated as chemical waste.[2] Do not dispose of these solutions down the drain.[2][9]

Step 2: Segregate and Containerize the Waste

  • Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical nature of the waste.

  • Labeling: The label should clearly state "Hazardous Waste" and identify the contents, including "this compound." Note the concentration and any other chemicals present in the waste stream.

  • Segregation: Do not mix this compound waste with other incompatible waste streams.

Step 3: Arrange for Professional Disposal

  • Licensed Waste Hauler: The disposal of chemical waste must be handled by a licensed hazardous waste disposal company.[7] These companies are equipped to transport and dispose of the material in accordance with all regulations.

  • Incineration: Most pharmaceutical waste is treated by incineration at a licensed facility.[9][13] This is a common and effective method for destroying active pharmaceutical ingredients. One safety data sheet for a this compound impurity suggests that the product may be burned in an incinerator.[7]

  • Documentation: Maintain accurate records of the waste generated and its disposal, as required by your institution and regulatory agencies.

Step 4: Decontaminate Work Surfaces

  • After handling and packaging this compound for disposal, thoroughly decontaminate all work surfaces and equipment that may have come into contact with the chemical. Use an appropriate cleaning agent as recommended by your institution's safety protocols.

Disposal of Dilute Solutions and Culture Media

While some antibiotics can be autoclaved to render them inactive, this is not universally effective, as some are heat-stable.[2] Therefore, it is best practice to treat all media containing antibiotics as chemical waste.[2]

  • Do Not Autoclave for Disposal: Unless specifically approved by your institution's EHS department for your specific concentration and formulation, do not rely on autoclaving to make this compound waste safe for drain disposal.

  • Collect for Chemical Waste Disposal: Collect all used cell culture media containing this compound in a designated hazardous waste container for disposal by a licensed professional.[2]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Tulathromycin_Disposal_Workflow cluster_start Start: this compound Waste Generation cluster_characterize Step 1: Characterize Waste cluster_segregate Step 2: Segregate and Containerize cluster_consult Step 3: Consult Institutional Policy cluster_dispose Step 4: Professional Disposal cluster_end End: Decontamination and Documentation start Generate this compound Waste (Pure compound, contaminated materials, solutions) characterize Is the waste pure this compound, contaminated material, or a solution? start->characterize containerize Place in a designated, sealed, and clearly labeled hazardous waste container. characterize->containerize All forms are hazardous waste consult_ehs Consult Institutional EHS for specific disposal protocol. containerize->consult_ehs professional_disposal Arrange for pickup by a licensed hazardous waste hauler. consult_ehs->professional_disposal Protocol confirmed incineration Waste transported for incineration at a permitted facility. professional_disposal->incineration decontaminate Decontaminate work surfaces and equipment. incineration->decontaminate document Complete all required waste disposal documentation. decontaminate->document

Caption: Decision workflow for the proper disposal of this compound.

Disclaimer: This document provides general guidance. It is the responsibility of the user to ensure compliance with all applicable local, state, and federal regulations and to follow the specific protocols established by their institution. Always consult your Environmental Health and Safety department for definitive procedures.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tulathromycin B

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical plans for the laboratory handling of Tulathromycin B, a macrolide antibiotic. This guide provides immediate, procedural, and step-by-step instructions to ensure the safety of researchers, scientists, and drug development professionals.

This compound requires careful handling due to its potential health hazards. It can cause skin and serious eye irritation, may trigger an allergic skin reaction, is suspected of damaging fertility or the unborn child, and can cause organ damage through prolonged or repeated exposure if swallowed.[1] Adherence to proper personal protective equipment (PPE) protocols, operational procedures, and disposal plans is critical for mitigating these risks.

Personal Protective Equipment (PPE)

The following personal protective equipment is essential when handling this compound to prevent exposure.

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses or GogglesWear safety glasses with side shields or goggles.[1] If there is a risk of dust, mists, or aerosols, goggles are required.[1]
Face ShieldA face shield or other full-face protection should be worn if there is a potential for direct contact with the face.[1]
Hand Protection Chemical-Resistant GlovesWear appropriate chemical-resistant gloves.[2][3] It is recommended to consider double gloving.[1][4]
Body Protection Laboratory Coat or Work UniformA standard lab coat or work uniform should be worn.[1]
Additional GarmentsDepending on the task, sleevelets, aprons, or disposable suits may be necessary to avoid skin exposure.[1]
Respiratory Protection RespiratorIn case of insufficient ventilation or potential for aerosolization, wear suitable respiratory equipment.[2][3]

Occupational Exposure Limits

Researchers should be aware of the established occupational exposure limits for Tulathromycin to ensure that airborne levels are maintained as low as reasonably achievable.[4]

SubstanceOrganizationExposure Limit
Tulathromycin Zoetis OEL TWA 8-hr1 mg/m³, Sensitizer[5]

Operational Plan: Step-by-Step Handling Procedure

Follow these steps for the safe handling of this compound from receipt to use in the laboratory.

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store the container in a cool, dry, and well-ventilated place, away from incompatible materials.[2][6]

    • Keep the container tightly closed.[1][2]

    • The storage area should be locked.[1][4]

  • Preparation and Weighing:

    • Handle the compound in a designated area, such as a chemical fume hood or a properly designed biosafety cabinet, especially if there is a potential for aerosolization.[4]

    • Ensure adequate ventilation.[2][6]

    • Before handling, don the appropriate PPE as outlined in the table above.

    • When weighing, use a contained system or handle over lined trays to minimize contamination.[4]

    • Avoid creating dust.[6]

  • Experimental Use:

    • Avoid contact with eyes, skin, and clothing.[2][7]

    • Do not breathe mist or vapors.[1][4]

    • Do not eat, drink, or smoke in the area where this compound is being handled.[1][4]

    • Wash hands thoroughly after handling.[1][2]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, follow these procedures:

  • Spills:

    • Evacuate the area and ensure adequate ventilation.[1][2]

    • Wear appropriate PPE during cleanup.[2]

    • Absorb the spill with an inert, non-combustible material and collect it into a labeled container for disposal.[4][5]

    • Clean the spill area thoroughly.[5][7]

    • Prevent the spill from entering drains or waterways.[2]

  • First Aid:

    • If on skin: Wash with plenty of water. If skin irritation or a rash occurs, seek medical attention.[1][3][4]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[1][4]

    • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[6]

    • If swallowed: Do NOT induce vomiting. Rinse the mouth and get medical attention.[8]

Disposal Plan

All waste contaminated with this compound must be handled as hazardous waste.

  • Contaminated Materials:

    • Collect all used PPE, disposable labware, and spill cleanup materials in a designated, labeled, and sealed container.[9]

  • Unused Product:

    • Dispose of any unused this compound in accordance with local, regional, and national regulations.[2][10] Do not dispose of it in the regular trash or down the drain.

  • Waste Disposal:

    • Dispose of the sealed waste container through an approved waste disposal plant.[1][4]

Tulathromycin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Receiving Receiving and Storage Donning_PPE Don Appropriate PPE Receiving->Donning_PPE Weighing Weighing in Containment Donning_PPE->Weighing Experiment Experimental Use Weighing->Experiment Decontamination Decontaminate Work Area Experiment->Decontamination Waste_Collection Collect Contaminated Waste Decontamination->Waste_Collection Disposal Dispose via Approved Waste Stream Waste_Collection->Disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.